molecular formula C12H13N3O2 B1460984 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one CAS No. 1105192-85-5

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one

Cat. No.: B1460984
CAS No.: 1105192-85-5
M. Wt: 231.25 g/mol
InChI Key: SSDVXLRIRGNSOM-UHFFFAOYSA-N
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Description

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-3-(4-ethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-9-5-3-8(4-6-9)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDVXLRIRGNSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyridazinone Core: A Technical Guide to 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical synthesis, characterization, and biological evaluation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative represents a promising scaffold in modern medicinal chemistry, particularly in the exploration of novel therapeutic agents.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its wide range of biological activities.[1] Derivatives of this core structure have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] The focus of this guide, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, belongs to a class of compounds that have recently emerged as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key regulator in metabolic and inflammatory pathways.[2][3] This association makes it a molecule of high interest for the development of novel therapeutics for metabolic diseases and cancer.[2][4]

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can be achieved through a multi-step process, beginning with the formation of a key γ-keto acid intermediate, followed by cyclization to the pyridazinone core, and subsequent amination. The following protocol is a robust and adaptable method derived from established synthetic strategies for analogous compounds.[5][6]

Workflow for the Synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

G cluster_0 Part 1: γ-Keto Acid Synthesis cluster_1 Part 2: Pyridazinone Ring Formation cluster_2 Part 3: Aromatization & Amination A Phenetole & Succinic Anhydride B Friedel-Crafts Acylation (AlCl3, inert solvent) A->B C β-(4-ethoxybenzoyl)propionic acid (γ-Keto Acid Intermediate) B->C D β-(4-ethoxybenzoyl)propionic acid E Cyclization with Hydrazine Hydrate (N2H4·H2O) D->E F 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one E->F G 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one H Direct Amination with Hydrazine Hydrate (high temp) G->H I 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (Final Product) H->I

Caption: Synthetic workflow for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

Experimental Protocol

Part 1: Synthesis of β-(4-ethoxybenzoyl)propionic acid (γ-Keto Acid Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl3) in an inert solvent such as dichloromethane (DCM) or nitrobenzene under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension in an ice bath. Add a solution of succinic anhydride in the chosen inert solvent dropwise to the cooled suspension.

  • Friedel-Crafts Acylation: Following the addition of succinic anhydride, add phenetole (ethoxybenzene) dropwise while maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-(4-ethoxybenzoyl)propionic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Cyclization Reaction: Dissolve the purified β-(4-ethoxybenzoyl)propionic acid in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[5]

  • Addition of Hydrazine: Add hydrazine hydrate (N2H4·H2O) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

Part 3: Synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (Final Product)

  • Direct Amination: In a sealed pressure vessel, heat a mixture of 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one and an excess of hydrazine monohydrate at a high temperature (e.g., 120°C) overnight.[7] This step facilitates both aromatization of the dihydropyridazinone ring and direct amination at the C4 position.

  • Cooling and Precipitation: After the reaction period, cool the mixture. The addition of water will likely cause the product to precipitate.

  • Purification: Collect the crude product by filtration. The final compound, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or an ethanol/water mixture to yield a pure solid.

Physicochemical Characterization

Thorough characterization of the synthesized 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
Melting Point A sharp and defined melting point is indicative of high purity. For analogous compounds, melting points are often reported in the range of 200-300 °C.[2]
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic signals for the aromatic protons of the ethoxyphenyl group (typically two doublets in the aromatic region), the ethoxy group (a quartet and a triplet), the pyridazinone ring proton, and the amino group protons (a broad singlet).
¹³C NMR Spectroscopy The carbon NMR spectrum will display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring (typically downfield), the aromatic carbons, and the carbons of the ethoxy group.[8]
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C12H13N3O2 (231.25 g/mol ).[2]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the pyridazinone ring, and C-O stretching of the ether linkage.
Elemental Analysis The elemental analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C12H13N3O2.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of 4-amino-pyridazin-3(2H)-one derivatives as potent and selective inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[3][4]

FABP4 Inhibition: A Promising Therapeutic Strategy

FABP4, predominantly expressed in adipocytes and macrophages, plays a critical role in fatty acid uptake, transport, and signaling.[2] Its inhibition has been shown to have beneficial effects in models of various diseases, including:

  • Metabolic Diseases: By modulating lipid metabolism, FABP4 inhibitors can improve insulin sensitivity and glucose homeostasis, making them attractive candidates for the treatment of type 2 diabetes and obesity.[2]

  • Atherosclerosis: FABP4 is involved in lipid accumulation in macrophages, a key event in the formation of atherosclerotic plaques. Its inhibition can therefore have anti-atherosclerotic effects.

  • Cancer: Emerging evidence suggests that FABP4 is implicated in tumor growth and metastasis in several types of cancer, opening up new avenues for oncological therapies.[4]

The 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one molecule, with its specific structural features, is hypothesized to bind to the ligand-binding pocket of FABP4, thereby preventing the binding of endogenous fatty acids and disrupting its downstream signaling pathways.

Mechanism of FABP4 Inhibition

G cluster_0 Normal Physiological State cluster_1 Inhibition by Pyridazinone Derivative FA Fatty Acids FABP4 FABP4 FA->FABP4 Binding FABP4_inhibited FABP4 FA->FABP4_inhibited Binding Blocked Nucleus Nucleus (Gene Transcription) FABP4->Nucleus Signal Transduction Inhibitor 4-amino-6-(4-ethoxyphenyl) pyridazin-3(2H)-one Inhibitor->FABP4_inhibited Competitive Binding Nucleus_inhibited Nucleus (Altered Gene Transcription) FABP4_inhibited->Nucleus_inhibited Blocked Signal Transduction

Caption: Proposed mechanism of FABP4 inhibition by 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

Experimental Protocol: In Vitro FABP4 Inhibition Assay

To evaluate the inhibitory potency of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one against FABP4, a fluorescence-based displacement assay is commonly employed.[2]

Protocol: FABP4 Fluorescence Displacement Assay
  • Reagents and Materials:

    • Recombinant human FABP4 protein.

    • Fluorescent fatty acid probe (e.g., ANS or ADIFAB).

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Test compound (4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a solution of FABP4 and the fluorescent probe in the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a positive control (a known FABP4 inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the FABP4/probe mixture to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • The inhibitory activity is determined by the decrease in fluorescence signal, which occurs as the test compound displaces the fluorescent probe from the FABP4 binding pocket.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the fluorescent signal by 50%).

Conclusion and Future Directions

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a promising chemical entity with a well-defined synthetic route and a compelling biological rationale for its investigation as a FABP4 inhibitor. This technical guide provides the foundational knowledge and experimental protocols for its synthesis, characterization, and biological evaluation. Further research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate its therapeutic potential in relevant disease models. The versatility of the pyridazinone scaffold suggests that further modifications could lead to the discovery of novel drug candidates with improved pharmacological profiles.

References

  • Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals (Basel, Switzerland), 15(11), 1335. [Link]

  • Correa, J. R., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Soliman, F. S. G., et al. (2004). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Ars Pharmaceutica, 45(2), 145-157. [Link]

  • Gomaa, M. S., & Ali, M. M. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1297. [Link]

  • El-Sayed, M. A. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(20), 1805-1826. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, a pyridazinone derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, indicating its likely status as a novel chemical entity, this document outlines a robust, scientifically-grounded pathway for its synthesis and characterization. Drawing upon established methodologies for analogous compounds, this guide details a step-by-step synthetic protocol. Furthermore, it explores the promising biological activities and therapeutic applications of this class of compounds, with a particular focus on their potential as anti-inflammatory, analgesic, and anticancer agents, substantiated by a thorough review of relevant scientific literature.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active molecules.[1][2] These heterocyclic compounds have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, anti-inflammatory, analgesic, antihypertensive, and anticancer activities.[1][2] The versatility of the pyridazinone ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an amino group at the C4-position and an aryl substituent at the C6-position, as in the case of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, has been shown to be a particularly fruitful strategy for the development of potent and selective therapeutic agents.

Proposed Synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

The synthesis of the target compound can be logically approached in a two-step sequence, commencing with the formation of the core pyridazinone ring system, followed by the introduction of the amino group.

Step 1: Synthesis of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one (Intermediate 1)

The initial step involves the synthesis of the 6-aryl-pyridazin-3(2H)-one intermediate. This is classically achieved through a Friedel-Crafts acylation followed by a cyclization reaction.

Reaction Scheme:

Synthesis of Intermediate 1 cluster_0 Step 1a: Friedel-Crafts Acylation cluster_1 Step 1b: Cyclization ethoxybenzene Ethoxybenzene keto_acid β-(4-ethoxybenzoyl)propionic acid ethoxybenzene->keto_acid AlCl₃ maleic_anhydride Succinic Anhydride maleic_anhydride->keto_acid intermediate1 6-(4-ethoxyphenyl)pyridazin-3(2H)-one keto_acid->intermediate1 Hydrazine Hydrate

Caption: Proposed synthesis of the pyridazinone intermediate.

Experimental Protocol:

  • Part A: Friedel-Crafts Acylation of Ethoxybenzene.

    • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add succinic anhydride portion-wise.

    • Slowly add ethoxybenzene to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The resulting precipitate, β-(4-ethoxybenzoyl)propionic acid, is collected by filtration, washed with water, and dried.

  • Part B: Cyclization with Hydrazine Hydrate.

    • Dissolve the β-(4-ethoxybenzoyl)propionic acid in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product, 6-(4-ethoxyphenyl)pyridazin-3(2H)-one, is isolated by filtration, washed with a cold solvent, and dried.

Causality of Experimental Choices:

The choice of a strong Lewis acid like aluminum chloride is crucial for activating the succinic anhydride for the electrophilic aromatic substitution on the electron-rich ethoxybenzene ring.[3][4][5] The subsequent cyclization with hydrazine hydrate is a standard and efficient method for forming the pyridazinone ring from a γ-keto acid.[1][6]

Step 2: Amination of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one

The final step is the introduction of the amino group at the 4-position of the pyridazinone ring. A direct amination approach using hydrazine hydrate has been reported for similar 6-aryl-pyridazinones.

Reaction Scheme:

Amination Reaction cluster_0 Step 2: Direct Amination intermediate1 6-(4-ethoxyphenyl)pyridazin-3(2H)-one target_compound 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one intermediate1->target_compound Hydrazine Hydrate

Caption: Final amination step to yield the target compound.

Experimental Protocol:

  • A mixture of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one and an excess of hydrazine monohydrate is heated at an elevated temperature (e.g., 120°C) under an inert atmosphere (e.g., N2) for a specified period.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve the addition of a co-solvent to induce precipitation.

  • The solid product, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as DMF.

Self-Validating System and Trustworthiness:

The purity and identity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Expected Observations
Melting Point A sharp and defined melting point is indicative of a pure compound.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the aromatic protons of the ethoxyphenyl group, the pyridazinone ring proton, the amino protons, and the ethyl group protons, with appropriate chemical shifts and coupling patterns.
¹³C NMR Spectroscopy The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the pyridazinone ring, and C-O stretching of the ether linkage.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has not been reported, the extensive research on structurally related pyridazinone derivatives provides a strong basis for predicting its potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

Numerous pyridazinone derivatives have been investigated for their anti-inflammatory and analgesic properties.[2][7] A notable example is Emorfazone, a marketed analgesic and anti-inflammatory drug, which is a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone.[2] The structural similarity suggests that our target compound could also exhibit similar activities.

  • Mechanism of Action: A potential mechanism for the anti-inflammatory effects of pyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[8][9][10] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. Additionally, some pyridazinone derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are mediators of pain and inflammation.[2]

Anticancer Activity

The pyridazinone scaffold has also emerged as a promising template for the development of novel anticancer agents.[11][12]

  • Mechanism of Action: Certain pyridazinone derivatives have been identified as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. For instance, some pyrido-pyridazinone derivatives have shown inhibitory activity against FER tyrosine kinase, a potential target in cancer therapy.[13] The 4-amino-6-arylpyridazin-3(2H)-one scaffold could potentially be tailored to target specific kinases involved in oncogenic signaling pathways.

Other Potential Applications

The versatility of the pyridazinone core extends to other therapeutic areas. Derivatives have been explored as:

  • Cardiovascular agents: Exhibiting vasodilatory and antihypertensive effects, often through the inhibition of phosphodiesterases.[11][14]

  • Antimicrobial agents: Showing activity against various bacterial and fungal strains.

Future Directions and Conclusion

The in-depth technical guide for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one presented here, while based on a proposed synthetic route, provides a solid foundation for its actual synthesis and exploration. The next critical steps would involve the practical execution of the outlined synthesis, rigorous characterization of the final compound to confirm its structure and purity, and a comprehensive biological evaluation to ascertain its therapeutic potential.

Given the well-documented and diverse biological activities of the pyridazinone class of compounds, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of inflammation, pain management, and oncology.

References

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... - ResearchGate. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Publishing. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Available at: [Link]

  • Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity - JSciMed Central. Available at: [Link]

  • (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Available at: [Link]

  • Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. Available at: [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors - Sami Publishing Company. Available at: [Link]

  • UA87691C2 - Pyridazin-3(2h)-one derivatives and their use as pde4 inhibitors.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. Available at: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. Available at: [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. Available at: [Link]

  • Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone - PrepChem.com. Available at: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. Available at: [Link]

Sources

4-Amino-6-Arylpyridazin-3(2H)-one: A Privileged Scaffold for FABP4 and Kinase Inhibition

[1]

Executive Summary

The 4-amino-6-arylpyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, characterized by a six-membered 1,2-diazine ring containing a ketone at position 3, an amino group at position 4, and an aryl substituent at position 6.[1] This specific substitution pattern confers unique electronic and steric properties that make it a potent template for inhibiting Fatty Acid Binding Protein 4 (FABP4) and p38 Mitogen-Activated Protein Kinases (p38 MAPK) .[1]

Unlike generic pyridazinones, the 4-amino variant introduces a critical hydrogen bond donor/acceptor motif adjacent to the lactam core, enabling high-affinity interactions with polar residues in enzyme active sites. This guide synthesizes the structural chemistry, validated synthetic protocols, and structure-activity relationships (SAR) necessary for deploying this scaffold in drug discovery.

Structural Chemistry & Tautomerism

Understanding the tautomeric behavior of this scaffold is a prerequisite for rational design, as it dictates the pharmacophore's 3D presentation.

Lactam-Lactim Equilibrium

The pyridazin-3(2H)-one core can exist in two primary tautomeric forms: the lactam (2H-oxo) and the lactim (3-hydroxy).[1]

  • Dominant Form: In solution (DMSO, water) and the solid state, the lactam (A) form is thermodynamically favored due to the resonance stabilization of the amide-like linkage.[2]

  • Role of the 4-Amino Group: The amino group at position 4 stabilizes the lactam form via an intramolecular hydrogen bond with the C3-carbonyl oxygen, locking the conformation and reducing the entropic penalty upon binding to a protein target.

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the stabilization provided by the 4-amino group.

TautomerismLactamLactam Form (Dominant)(2H-pyridazin-3-one)LactimLactim Form (Minor)(3-hydroxypyridazine)Lactam->Lactim Proton Shift (Rare)StabilizationIntramolecular H-Bond(4-NH2 ··· O=C3)Lactam->Stabilization Stabilized by

Figure 1: Tautomeric equilibrium of the pyridazinone core.[2] The lactam form is the relevant bioactive species for FABP4 and p38 MAPK inhibition.

Validated Synthetic Protocols

Synthesizing the 4-amino-6-arylpyridazin-3(2H)-one core requires navigating regioselectivity challenges.[1] Two primary methodologies are recommended based on yield and scalability.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust method for introducing diverse amino groups at position 4. It relies on the high reactivity of a 4-nitro or 4-halo leaving group activated by the electron-deficient pyridazine ring.[1]

Protocol:

  • Precursor Synthesis: React an aryl glyoxal with a nitro-methylene active compound (e.g., nitroacetates) and hydrazine to form 4-nitro-6-arylpyridazin-3(2H)-one .[1]

  • Substitution:

    • Reagents: 4-nitro-6-arylpyridazin-3(2H)-one (1.0 eq), Primary/Secondary Amine (1.2–2.0 eq).[1]

    • Solvent: Ethanol or DMF.

    • Conditions: Reflux for 2–6 hours.

    • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

    • Yield: Typically 70–90%.

Mechanism: The nucleophilic amine attacks C4, forming a Meisenheimer complex, followed by the elimination of the nitro group (or halide). This pathway is highly regioselective.

Method B: The "One-Pot" Aryl Glyoxal Condensation

For generating the scaffold de novo, a multicomponent reaction is efficient but often yields 4-cyano or 4-carboxylate derivatives, which require downstream modification to become amines.[1]

Protocol:

  • Reagents: Aryl glyoxal monohydrate (1.0 eq), Ethyl cyanoacetate (1.0 eq), Hydrazine hydrate (1.2 eq).[2]

  • Solvent: Ethanol/Water (1:1).

  • Catalyst: Ammonium acetate (0.5 eq).

  • Conditions: Stir at RT for 30 min, then reflux for 4 hours.

  • Product: 4-cyano-6-arylpyridazin-3(2H)-one.[1]

  • Conversion to Amine: Hydrolysis of the nitrile to the amide (H₂SO₄), followed by Hofmann rearrangement (Br₂/NaOH) yields the 4-amino derivative.

Synthetic Pathway Diagram[3][4][5][6]

SynthesisArylGlyoxalAryl GlyoxalNitroInter4-Nitro-6-arylpyridazinone(Activated Core)ArylGlyoxal->NitroInter + Nitroacetate(Cyclocondensation)CyanoInter4-Cyano-6-arylpyridazinoneArylGlyoxal->CyanoInter + Ethyl Cyanoacetate(One-Pot)HydrazineHydrazine HydrateHydrazine->NitroInter + Nitroacetate(Cyclocondensation)Hydrazine->CyanoInter + Ethyl Cyanoacetate(One-Pot)Target4-Amino-6-arylpyridazin-3(2H)-oneNitroInter->Target Amine (R-NH2)S_NAr DisplacementCyanoInter->Target 1. Hydrolysis (H2SO4)2. Hofmann (Br2/NaOH)

Figure 2: Synthetic routes to the 4-amino scaffold. The SNAr route (Red to Green) is preferred for library generation.

Medicinal Chemistry & SAR

The biological activity of this scaffold is tightly controlled by substituents at positions 2, 4, and 6.

Structure-Activity Relationship (SAR) Matrix[1]
PositionFunctionalitySAR Guidelines
Pos 3 (C=O) H-Bond Acceptor Essential for binding.[1] Must remain as the lactam carbonyl. Modifications here (e.g., thione) usually reduce potency.
Pos 2 (NH) H-Bond Donor Unsubstituted (NH): Critical for FABP4 binding (interacts with Arg126).Alkylated (N-R): Tolerated in p38 MAPK inhibitors to fit hydrophobic pockets, but abolishes FABP4 activity.
Pos 4 (NH₂) H-Bond Donor Primary Amine: High potency.[1] Allows H-bond donation to backbone carbonyls.Ureido (-NHCONHR): Significantly enhances FABP4 potency by extending into the solvent channel and capturing additional water-mediated contacts.[1]
Pos 6 (Aryl) Hydrophobic Core Phenyl/Heteroaryl: Fills the hydrophobic pocket (e.g., the "adenine pocket" in kinases).Substituents: 4-Cl or 4-CF₃ on the phenyl ring improves metabolic stability and lipophilicity.[1]
Case Study: FABP4 Inhibition

The 4-amino-6-phenylpyridazin-3(2H)-one scaffold acts as a bioisostere for the pyrimidinone core found in classic FABP4 inhibitors.[1]

  • Mechanism: The lactam (NH-CO) motif mimics the fatty acid carboxylate headgroup, anchoring the molecule via an electrostatic network involving Arg126 and Tyr128 inside the FABP4 barrel.[2]

  • Optimization: Converting the 4-amino group to a 4-ureido linker creates a "tail" that reaches out of the hydrophobic pocket, improving selectivity against other FABP isoforms.[1]

Case Study: p38 MAPK Inhibition

In kinase inhibition, the pyridazinone serves as a hinge-binding motif.

  • Binding Mode: The C3-carbonyl accepts a H-bond from the backbone NH of Met109 (hinge region), while the N2-H donates a H-bond to the backbone carbonyl of Glu107 (or equivalent).[1]

  • Selectivity: The 6-aryl group occupies the hydrophobic gatekeeper region.[1] Bulky substituents at position 4 (e.g., 4-amino derived amides) can exploit the ribose binding pocket to gain selectivity over JNK or ERK kinases.

Quantitative Data Summary

Compound ClassTargetTypical IC₅₀ (µM)Key Feature
4-amino-6-phenyl FABP410 – 50Fragment-like hit; high ligand efficiency.[1]
4-ureido-6-phenyl FABP40.5 – 5.0Ureido linker captures add'l H-bonds; improved potency.[1]
N-aryl-pyridazinone p38 MAPK0.01 – 0.5Nanomolar potency; often requires N2-alkylation or fusion.[1]

References

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Source:[1][3][4] MDPI Pharmaceuticals, 2022. URL:[Link]

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Source: ResearchGate (Full Text Available).[3] URL:[Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Source: PubMed / Bioorganic & Medicinal Chemistry Letters.[5] URL:[Link] (Note: Generalized link to p38 pyridazinone research).

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect / Elsevier. URL:[Link][2]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis methodologies, and research applications of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one . This document is structured for researchers requiring rigorous data and actionable experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a bioactive heterocyclic scaffold belonging to the class of 6-aryl-4-aminopyridazinones. It is primarily investigated as a pharmacophore in the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors and non-steroidal anti-inflammatory agents.

Core Molecular Data[4]
PropertySpecification
IUPAC Name 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
Exact Mass 231.1008 Da
Core Scaffold Pyridazin-3(2H)-one
Key Substituents C4-Amino (-NH₂), C6-(4-Ethoxyphenyl)
Hydrogen Bond Donors 2 (Amino group, Ring NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ethoxy O, Ring N)
Predicted LogP ~1.5 – 1.8 (Lipophilic)

Synthetic Architecture & Logic

Mechanistic Pathway: Direct Amination Strategy

While classical routes to aminopyridazinones involve nitration followed by reduction, a more efficient "field-proven" method for 6-aryl-3(2H)-pyridazinones is the direct amination using hydrazine hydrate.[1] This reaction exploits the electrophilicity of the C4/C5 positions in the electron-deficient pyridazinone ring.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis from 4-ethoxyacetophenone or ethoxybenzene precursors.

SynthesisPath Start 4-Ethoxybenzene (Starting Material) Inter1 Friedel-Crafts Acylation (Succinic Anhydride) Start->Inter1 AlCl3 KetoAcid 4-(4-ethoxyphenyl)-4-oxobutanoic acid Inter1->KetoAcid Cyclization Hydrazine Cyclization (EtOH, Reflux) KetoAcid->Cyclization Pyridazinone 6-(4-ethoxyphenyl)pyridazin-3(2H)-one Cyclization->Pyridazinone Amination Direct Amination (Hydrazine Hydrate, 120°C) Pyridazinone->Amination Product 4-amino-6-(4-ethoxyphenyl) pyridazin-3(2H)-one Amination->Product Nucleophilic Substitution

Figure 1: Synthetic pathway utilizing Friedel-Crafts acylation followed by hydrazine-mediated cyclization and direct amination.

Experimental Protocols

Protocol A: Synthesis of the Precursor (6-Aryl-pyridazinone)

Objective: Isolate the 6-(4-ethoxyphenyl)pyridazin-3(2H)-one core.

  • Friedel-Crafts Acylation:

    • Reagents: Phenetole (ethoxybenzene), Succinic anhydride, AlCl₃ (anhydrous), Nitrobenzene or DCM.

    • Procedure: Dissolve succinic anhydride (1.1 eq) in solvent. Add AlCl₃ (2.2 eq) slowly at 0°C. Add phenetole (1.0 eq) dropwise. Stir at RT for 4-6 hours.

    • Workup: Quench with ice/HCl. Filter the precipitated 4-(4-ethoxyphenyl)-4-oxobutanoic acid . Recrystallize from ethanol.

  • Cyclization:

    • Reagents: Keto-acid intermediate, Hydrazine hydrate (1.5 eq), Ethanol.

    • Procedure: Reflux the keto-acid with hydrazine hydrate in ethanol for 3 hours.

    • Purification: Cool to precipitate the pyridazinone. Filter and wash with cold ethanol.

Protocol B: Direct Amination to Target Molecule

Objective: Install the amino group at position 4.[1] Note: This utilizes a nucleophilic substitution of hydrogen (S_N H) mechanism specific to electron-deficient heterocycles.

  • Reaction Setup:

    • Charge a pressure tube or round-bottom flask with 6-(4-ethoxyphenyl)pyridazin-3(2H)-one (1.0 eq).

    • Add Hydrazine Hydrate (excess, ~30-50 eq) to serve as both reagent and solvent.

  • Thermal Activation:

    • Heat the mixture to 120°C - 130°C for 12–24 hours.

    • Critical Checkpoint: Monitor TLC for the disappearance of the starting pyridazinone and the appearance of a more polar amine spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with cold water. The product, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one , typically precipitates as a solid.

    • Filter and wash extensively with water to remove excess hydrazine.

  • Purification:

    • Recrystallize from DMF/Ethanol or 2-methoxyethanol.

    • Expected Appearance: Colorless to pale yellow needles/platelets.

    • Melting Point: Anticipated range >280°C (based on phenyl/methoxy analogs).[1]

Research Applications & Biological Context

FABP4 Inhibition (Metabolic Disease)

Research indicates that the 4-amino-pyridazinone scaffold mimics the fatty acid structure, allowing it to bind within the hydrophobic pocket of Fatty Acid Binding Protein 4 (FABP4) .

  • Mechanism: The lactam (NH-C=O) mimics the carboxylate headgroup of fatty acids, while the ethoxyphenyl tail engages in hydrophobic interactions with Phe16 and Met20 residues in the FABP4 pocket.

  • Utility: Development of therapeutics for atherosclerosis, type 2 diabetes, and insulin resistance.

Analgesic & Anti-inflammatory Activity

Structurally related to Emorfazone , this compound acts as a non-narcotic analgesic.[2] The 4-amino group often enhances aqueous solubility compared to 4-alkyl variants, potentially improving bioavailability.

Structural Activity Relationship (SAR) Diagram

SAR Center 4-amino-6-(4-ethoxyphenyl) pyridazin-3(2H)-one Lactam Lactam (NH-C=O) H-bond Donor/Acceptor (FABP4 Headgroup Mimic) Center->Lactam Amino C4-Amino (-NH2) Solubility & H-bonding (Critical for Potency) Center->Amino Ethoxy 4-Ethoxy Group Lipophilic Tail (Hydrophobic Pocket Entry) Center->Ethoxy

Figure 2: Pharmacophore mapping of the molecule highlighting functional regions for target binding.

References

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Source: ResearchGate (Floresta et al., 2023) [Link]

  • Preparation of 4-amino-3(2H)-pyridazinones by direct amination. Source: Journal of Heterocyclic Chemistry (Coates et al.) [Link]

  • Synthesis and pharmacological evaluation of 6-aryl-3(2H)-pyridazinones. Source: SciSpace / European Journal of Medicinal Chemistry [Link]

Sources

The Therapeutic Renaissance of 4-Amino Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Multi-Target Therapeutics

Executive Summary

The 4-amino-3(2H)-pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic distribution and ability to engage in diverse non-covalent interactions (hydrogen bonding,


-

stacking). Unlike rigid templates, this moiety offers a versatile chemical space for designing multi-target ligands. This technical guide analyzes the therapeutic utility of 4-amino pyridazinone derivatives, focusing on their role as non-steroidal anti-inflammatory drugs (NSAIDs) , cardiotonic agents (PDE inhibitors) , and emerging anticancer therapeutics .
Part 1: Chemical Foundation & Synthetic Architecture

The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] The 4-amino substitution is critical; it acts as a hydrogen bond donor, significantly influencing the binding affinity to targets like Cyclooxygenase-2 (COX-2) and Phosphodiesterase (PDE) enzymes.

1.1 General Synthetic Pathway

The most robust synthetic route involves the condensation of 2(3H)-furanones with hydrazine hydrate. This "one-pot" or stepwise reaction allows for facile introduction of aryl substituents at position 6 and amino groups at position 4.

DOT Diagram: General Synthetic Workflow

SynthesisWorkflow Start 2(3H)-Furanone Derivative Inter Open-Chain Hydrazide Intermediate Start->Inter Nucleophilic Attack (Ethanol, RT) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Cyclization Intramolecular Cyclization (Acid/Heat) Inter->Cyclization - H2O Product 4-Amino-3(2H)- Pyridazinone Scaffold Cyclization->Product Final Scaffold

Caption: Stepwise conversion of furanones to pyridazinones via hydrazinolysis and cyclodehydration.

1.2 Experimental Protocol: Synthesis of 4-Amino-6-Phenyl-3(2H)-Pyridazinone

Objective: To synthesize a core scaffold for further functionalization.

Reagents:

  • 3-benzoylacrylic acid or appropriate 2(3H)-furanone precursor.

  • Hydrazine hydrate (80% or 99%).

  • Solvents: Ethanol (absolute), Glacial Acetic Acid.

Methodology:

  • Precursor Dissolution: Dissolve 10 mmol of the furanone derivative in 20 mL of absolute ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (15 mmol) dropwise over 10 minutes while stirring at room temperature.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2] The disappearance of the starting furanone indicates formation of the hydrazide intermediate.[3]

  • Cyclization: Add catalytic glacial acetic acid (0.5 mL) and reflux the mixture at 80°C for 4-6 hours.

  • Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (to remove excess hydrazine), and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    7.5-8.0 ppm for NH of the ring and broad singlet for
    
    
    ).
Part 2: Structure-Activity Relationship (SAR) Landscape

The biological efficacy of 4-amino pyridazinones is tightly governed by substitution patterns at positions 2, 4, 5, and 6.

DOT Diagram: SAR Map

SARMap Core Pyridazinone Core (3(2H)-one) Pos2 Position 2 (N) Lipophilicity Core->Pos2 Pos4 Position 4 (Amino) H-Bond Donor Core->Pos4 Pos5 Position 5 Steric Bulk Core->Pos5 Pos6 Position 6 Aryl Binding Core->Pos6 Pos2Desc Alkyl/Aryl groups improve cell permeability (e.g., Emorfazone) Pos2->Pos2Desc Pos4Desc Essential for COX-2 active site interaction. Ureido groups target FABP4. Pos4->Pos4Desc Pos5Desc Small alkyl/halo groups modulate selectivity (COX-2 vs COX-1). Pos5->Pos5Desc Pos6Desc Phenyl/Heteroaryl rings provide pi-stacking (Critical for potency). Pos6->Pos6Desc

Caption: Critical substitution sites on the pyridazinone ring influencing pharmacokinetics and target binding.

Key SAR Insights:
  • N-2 Position: Substitution here (e.g., methyl, phenyl) dictates lipophilicity and oral bioavailability. In Emorfazone , the N-methyl group is vital for analgesic activity.

  • C-4 Amino: The free amino group often acts as a "warhead" for hydrogen bonding. Acylation of this amine (e.g., to form amides or ureas) shifts activity towards FABP4 inhibition (antidiabetic potential) or PDE inhibition .

  • C-6 Aryl: A phenyl or substituted phenyl ring at C-6 is almost universally required for high potency in both anti-inflammatory and cardiovascular applications, facilitating

    
    -
    
    
    
    stacking with aromatic residues in the receptor pocket.
Part 3: Therapeutic Verticals & Mechanisms[4][5][6]
3.1 Analgesic & Anti-Inflammatory (COX-2 Inhibition)

Derivatives like Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) and ABT-963 function as selective COX-2 inhibitors.[4]

  • Mechanism: The pyridazinone ring mimics the cyclic core of traditional COXibs (like celecoxib), fitting into the hydrophobic channel of COX-2. The 4-amino or 4-alkoxy group forms H-bonds with Arg120 or Tyr355.

  • Advantage: Unlike traditional NSAIDs (indomethacin), pyridazinones show reduced gastric ulcerogenicity due to COX-1 sparing.

3.2 Cardiovascular (PDE3/PDE4 Inhibition)

Compounds such as Levosimendan (structurally related) and specific 6-phenyl-4,5-dihydro-3(2H)-pyridazinones act as phosphodiesterase (PDE) inhibitors.

  • Mechanism: Inhibition of PDE3 prevents the degradation of cAMP in cardiomyocytes, leading to increased intracellular calcium and positive inotropy (stronger heart contraction) and vasodilation.

  • Clinical Use: Management of acute heart failure.

3.3 Anticancer (Multi-Targeting)

Recent studies highlight 4-amino pyridazinones as scaffolds for PARP inhibitors (mimicking the nicotinamide pocket) and VEGFR-2 inhibitors .

  • Mechanism: They induce apoptosis via caspase-3 activation and arrest the cell cycle at the G0/G1 phase.

DOT Diagram: Multi-Target Mechanism

Mechanism Drug 4-Amino Pyridazinone Derivative Target1 COX-2 Enzyme Drug->Target1 Hydrophobic Binding Target2 PDE3 / PDE4 Drug->Target2 Competitive Inhibition Target3 PARP-1 / VEGFR-2 Drug->Target3 Allosteric/ Active Site Effect1 Reduced Prostaglandin E2 (Anti-inflammatory) Target1->Effect1 Effect2 Increased cAMP (Vasodilation/Inotropy) Target2->Effect2 Effect3 Apoptosis & Cell Cycle Arrest (Anticancer) Target3->Effect3

Caption: The "One Scaffold, Multiple Targets" potential of pyridazinone derivatives.

Part 4: Comparative Data Analysis

The following table summarizes the potency of key pyridazinone derivatives against standard references.

CompoundTargetPotency / IC50Reference Drug Comparison
Emorfazone COX-1/COX-2Moderate (Analgesic)Comparable to Aminopyrine; less ulcerogenic than Indomethacin.
M73101 Analgesia (General)High Potency7x more potent than Emorfazone in antinociceptive assays.[5]
ABT-963 COX-2 SelectiveSelectivity Ratio: 276:1Superior selectivity vs. Celecoxib; high oral bioavailability.
Compound 14e FABP4IC50 = 1.57

M
Potential lead for antidiabetic/metabolic therapy.
Olaparib PARP-1IC50 = 0.005

M
Clinical standard; pyridazinone-containing pharmacophore.
Part 5: Validated Bioassay Protocol

Protocol: In Vitro COX-2 Inhibition Screening Use this protocol to validate the anti-inflammatory potential of synthesized derivatives.

  • Enzyme Preparation: Use recombinant human COX-2 (and COX-1 for selectivity) available in commercial screening kits (e.g., Cayman Chemical).

  • Incubation:

    • Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing heme and phenol).

    • Incubate the enzyme with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at 37°C.

  • Substrate Addition: Initiate reaction by adding Arachidonic Acid (100

    
    M final).
    
  • Reaction: Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction with saturated Stannous Chloride (

    
    ) or by adding ELISA stop solution if using an immunoassay readout.
    
  • Quantification: Measure Prostaglandin

    
     (
    
    
    
    ) produced via ELISA.
  • Calculation:

    
    
    
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
References
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. South Asian Res J Pharm Sci. (2019).[6][7] Link

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Arch Pharm (Weinheim).[8] (2023).[8] Link

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Int J Mol Sci. (2021). Link

  • Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine. ResearchGate.Link

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Advances. (2020).[7] Link

  • Pharmacological Investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101). Folia Pharmacol. Jpn.[9]Link

Sources

Technical Guide: Mechanism of Action of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic context of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one , a specific small-molecule inhibitor targeting Fatty Acid-Binding Protein 4 (FABP4) .

Executive Summary

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a synthetic small molecule belonging to the class of 4-aminopyridazin-3(2H)-ones . It has emerged in recent medicinal chemistry literature (specifically the Archiv der Pharmazie, 2023) as a validated scaffold for the inhibition of Fatty Acid-Binding Protein 4 (FABP4) , also known as aP2.

Unlike traditional pyridazinone derivatives which often target PDE3 (cardiotonics) or COX-2 (NSAIDs), this specific 4-amino substituted variant functions as a lipid chaperone inhibitor . By competitively binding to the hydrophobic pocket of FABP4, it disrupts the intracellular transport of long-chain fatty acids (LCFAs), thereby modulating lipid metabolism, inflammatory signaling, and oncogenic pathways in the tumor microenvironment.

Compound Class 4-aminopyridazin-3(2H)-one
Primary Target FABP4 (Fatty Acid-Binding Protein 4)
Mechanism Competitive Inhibition (Lipid displacement)
Potency (Ref) IC₅₀ ≈ 1.57 µM (Analog 14e)
Therapeutic Areas Metabolic Syndrome, Atherosclerosis, Cancer (Metastasis)

Molecular Mechanism of Action

Target Engagement: FABP4 Inhibition

FABP4 is a cytosolic carrier protein responsible for solubilizing and transporting hydrophobic fatty acids (FAs) to various organelles (mitochondria for oxidation, nucleus for transcriptional regulation).[1][2][3][4][5][6]

  • Binding Site: The compound targets the large, water-filled internal cavity of the FABP4 β-barrel.

  • Pharmacophore Mimicry:

    • Head Group (Pyridazinone Core): The polar 4-amino-pyridazin-3(2H)-one moiety mimics the carboxylate head group of endogenous fatty acids (e.g., oleic acid, arachidonic acid). It engages in critical hydrogen bonding and electrostatic interactions with the conserved arginine dyad (Arg106, Arg126 ) and Tyr128 at the bottom of the FABP4 pocket.

    • Tail Group (4-ethoxyphenyl): The hydrophobic 6-(4-ethoxyphenyl) substituent extends into the lipophilic cavity, engaging in Van der Waals interactions with hydrophobic residues (Phe16, Phe57, Val115), stabilizing the ligand-protein complex.

Disruption of Lipid Signaling

By occupying the FABP4 pocket, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one prevents the binding of endogenous lipids. This blockade has three downstream consequences:

  • Reduced Nuclear Signaling: Blocks the translocation of FAs to the nucleus, preventing the activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which regulates adipogenesis and insulin sensitivity.

  • Suppression of Inflammation: Inhibits the FABP4-mediated activation of the IKK/NF-κB pathway, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages and adipocytes.

  • Metabolic Modulation: Reduces lipolysis rates in adipocytes by preventing the removal of fatty acids from the lipid droplet surface, thereby lowering circulating free fatty acid (FFA) levels.

Visualization of Signaling Pathway

The following diagram illustrates the interruption of FABP4-mediated signaling by the inhibitor.

FABP4_Pathway Extracellular_Lipids Extracellular Fatty Acids Uptake Cellular Uptake (CD36/FATP) Extracellular_Lipids->Uptake Cytosolic_FA Free Cytosolic Fatty Acids Uptake->Cytosolic_FA FABP4_Lipid FABP4-Lipid Complex Cytosolic_FA->FABP4_Lipid Binding FABP4_Free FABP4 (Apo-form) FABP4_Free->FABP4_Lipid FABP4_Inhibitor FABP4-Inhibitor Complex (Inactive) FABP4_Free->FABP4_Inhibitor High Affinity Binding (Inhibition) Inhibitor 4-amino-6-(4-ethoxyphenyl) pyridazin-3(2H)-one Inhibitor->FABP4_Inhibitor Mitochondria Mitochondria (Beta-Oxidation) FABP4_Lipid->Mitochondria Transport Nucleus Nucleus (PPAR Activation) FABP4_Lipid->Nucleus Translocation NFkB NF-κB Pathway (Inflammation) FABP4_Lipid->NFkB Signaling

Caption: Mechanism of FABP4 inhibition. The inhibitor (Red) sequesters FABP4, preventing fatty acid transport to the nucleus and mitochondria, thereby blocking downstream metabolic and inflammatory signaling.

Experimental Protocols for Validation

To validate the activity of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, the following experimental workflows are recommended. These protocols are based on standard FABP4 inhibitor characterization.

FABP4 Fluorescence Displacement Assay (In Vitro)

This assay measures the ability of the compound to displace a fluorescent probe (ANS: 1-anilinonaphthalene-8-sulfonic acid) from the FABP4 binding pocket.

  • Reagents: Recombinant human FABP4, ANS probe, PBS buffer (pH 7.4), DMSO.

  • Protocol:

    • Preparation: Dilute FABP4 protein to 1 µM in PBS.

    • Probe Addition: Add ANS to a final concentration of 10 µM. Incubate for 5 minutes (Baseline Fluorescence: High).

    • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).

    • Measurement: Measure fluorescence intensity (Ex: 370 nm, Em: 475 nm) after 15 minutes.

    • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀.

  • Expected Result: A dose-dependent decrease in fluorescence indicates successful displacement of ANS, confirming binding to the hydrophobic pocket.

Cellular Lipolysis Assay (Ex Vivo/In Vitro)

Validates the functional impact of FABP4 inhibition in adipocytes.

  • Cell Line: 3T3-L1 differentiated adipocytes.

  • Protocol:

    • Differentiation: Induce 3T3-L1 fibroblasts to differentiate into adipocytes (7-10 days).

    • Starvation: Incubate cells in serum-free medium for 2 hours.

    • Stimulation: Treat cells with Forskolin (10 µM) to induce lipolysis.

    • Inhibition: Co-treat with 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (10 µM).

    • Quantification: Measure Glycerol and Free Fatty Acid (FFA) release in the supernatant using colorimetric kits.

  • Expected Result: Significant reduction in glycerol/FFA release compared to Forskolin-only control.

Experimental Workflow Diagram

Workflow Step1 1. Chemical Synthesis (Pyridazinone Core Formation) Step2 2. In Vitro Screening (ANS Displacement Assay) Step1->Step2 Purified Compound Step3 3. Cellular Validation (3T3-L1 Lipolysis Assay) Step2->Step3 Hit Confirmation (IC50 < 2µM) Step4 4. In Silico Modeling (Docking to PDB: 2NNQ) Step2->Step4 SAR Analysis

Caption: Validation workflow from synthesis to cellular functional assays.

Comparative Data Profile

The following table summarizes the key physicochemical and biological properties of the compound relative to standard references.

Parameter4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-oneBMS-309403 (Reference Standard)
Core Scaffold Pyridazin-3(2H)-oneBiphenyl-azolyl
Target Selectivity FABP4 > FABP3/5FABP4 > FABP3/5
Binding Affinity (Ki/IC50) ~1.5 - 2.0 µM (Est.)< 2 nM (Ki)
Solubility Moderate (Polar Amino Group)Low (Highly Lipophilic)
Primary Interaction H-bond (Arg106/126) + HydrophobicHydrophobic Pocket Occupancy

Note: While BMS-309403 is more potent, the pyridazinone scaffold offers distinct pharmacokinetic advantages, including potential for improved metabolic stability and solubility.

References

  • Floresta, G., Crocetti, L., et al. (2023).[1][4] "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors." Archiv der Pharmazie, 356(10), e2300314.[6]

    • Source:[Link]

    • Relevance: Primary source describing the synthesis, optimization, and biological evaluation of the 4-amino-pyridazinone series (specifically analog 14e).
  • Furuhashi, M., & Hotamisligil, G. S. (2008). "Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets." Nature Reviews Drug Discovery, 7(6), 489–503.

    • Source:[Link]

    • Relevance: Foundational review on FABP4 mechanism and therapeutic potential.[1][3]

  • Imran, M., & Abida. (2016).[7] "6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents: A review." Tropical Journal of Pharmaceutical Research, 15(7), 1579-1590.[7]

    • Source:[Link]

    • Relevance: Provides context on the broader pharmacological profile of the pyridazinone scaffold (distinguishing PDE3 vs FABP4 activity).

Sources

The Emerging Therapeutic Potential of 6-Aryl-4-Amino-3(2H)-Pyridazinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Promise of a Versatile Scaffold

The pyridazinone ring system, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Among its numerous derivatives, the 6-aryl-4-amino-3(2H)-pyridazinone core has emerged as a particularly promising chemotype. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, biological activities, and mechanistic insights of this fascinating class of compounds. Our focus will be on providing not just a catalog of information, but a cohesive narrative that illuminates the scientific rationale behind experimental designs and the therapeutic potential of these molecules. Pyridazinone derivatives have been investigated for a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1]

Synthetic Strategies: Building the 6-Aryl-4-Amino-3(2H)-Pyridazinone Core

The construction of the 6-aryl-4-amino-3(2H)-pyridazinone scaffold can be achieved through several synthetic routes. A prevalent and effective method involves the direct amination of a pre-formed 6-aryl-3(2H)-pyridazinone. This approach offers a straightforward pathway to introduce the crucial 4-amino group.

A common starting point for the synthesis of the parent 6-aryl-3(2H)-pyridazinone is the cyclization of a β-aroylpropionic acid with a hydrazine source.[2] The β-aroylpropionic acids themselves are often prepared via Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]

The subsequent introduction of the 4-amino group can be accomplished by direct amination using hydrazine hydrate, often heated under reflux. This reaction provides a clean and efficient means to obtain the desired 4-amino-substituted pyridazinones.[2]

Synthetic_Pathway_of_6-Aryl-4-Amino-3(2H)-Pyridazinone A Aryl Substrate C β-Aroylpropionic Acid A->C Friedel-Crafts Acylation AlCl₃ B Succinic Anhydride B->C E 6-Aryl-3(2H)-pyridazinone C->E Cyclization D Hydrazine Hydrate D->E G 6-Aryl-4-Amino-3(2H)-pyridazinone E->G Direct Amination Reflux F Hydrazine Hydrate (Amination) F->G

Figure 1: A representative synthetic pathway for 6-aryl-4-amino-3(2H)-pyridazinones.

Diverse Biological Activities: A Spectrum of Therapeutic Opportunities

The 6-aryl-4-amino-3(2H)-pyridazinone scaffold has been associated with a range of biological activities, with a significant emphasis in the literature on its potent antinociceptive (analgesic) effects.

Antinociceptive and Analgesic Properties

A substantial body of research has highlighted the potential of 6-aryl-4-amino-3(2H)-pyridazinones as orally active analgesic agents.[3][4] Several studies have demonstrated their efficacy in preclinical models of pain, such as the acetic acid-induced writhing test in mice.[3] Structure-activity relationship (SAR) studies have consistently underscored the critical role of the amino group at the 4-position for this activity.[5]

Table 1: Antinociceptive Activity of Representative 6-Aryl-4-Amino-3(2H)-Pyridazinones

CompoundStructureAnimal ModelDose (mg/kg, p.o.)% Inhibition of WrithingReference
16c 4-amino-5-vinyl-6-phenyl-3(2H)-pyridazinoneMouse3>50%[3]
19a 4-amino-5-(furan-2-yl)-6-phenyl-3(2H)-pyridazinoneMouse3>50%[3]
20a 4-amino-5-(thiophen-2-yl)-6-phenyl-3(2H)-pyridazinoneMouse3>50%[3]
28 4-amino-5-(1-methyl-1H-pyrrol-2-yl)-6-phenyl-3(2H)-pyridazinoneMouse3>50%[3]

p.o. = per os (by mouth)

Mechanism of Analgesic Action: Targeting the α2-Adrenergic System

Intriguingly, the analgesic effects of 6-aryl-4-amino-3(2H)-pyridazinones appear to be mediated through an indirect interaction with the noradrenergic system.[3][4] Pre-treatment with yohimbine, an α2-adrenoceptor antagonist, has been shown to completely block the antinociceptive effects of these compounds.[3][4] Further investigations have revealed that these pyridazinone derivatives amplify the release of noradrenaline, thereby indirectly activating α2-adrenoceptors.[3]

The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like noradrenaline, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately contributes to the modulation of pain perception.

Alpha2-Adrenergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pyridazinone 6-Aryl-4-Amino- 3(2H)-Pyridazinone NA_Release Noradrenaline (NA) Release Pyridazinone->NA_Release Amplifies NA Noradrenaline NA_Release->NA Alpha2_AR α2-Adrenergic Receptor (α2-AR) NA->Alpha2_AR Binds G_Protein Gi Protein Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Leads to

Sources

Methodological & Application

one-pot synthesis protocols for 4-amino-6-arylpyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Protocols for 4-Amino-6-Arylpyridazinones

Part 1: Executive Summary & Strategic Rationale

The 4-amino-6-arylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cardiotonic agents (e.g., Levosimendan analogues), anti-inflammatory drugs (COX-2/p38 MAP kinase inhibitors), and antihypertensives.

Traditional synthesis often involves multi-step sequences: Friedel-Crafts acylation, hydrazinolysis, oxidation, nitration, and reduction. These routes are atom-inefficient and time-consuming. This Application Note details two validated "One-Pot" strategies that streamline access to this scaffold:

  • Protocol A (Direct Amination): A scalable, catalyst-free oxidative amination of 6-arylpyridazinones using hydrazine hydrate. Best for generating the primary amine (–NH₂).

  • Protocol B (Telescoped SNAr): A sequential one-pot formation and substitution of 4,5-dihalo-pyridazinones. Best for generating 4-amino substituted derivatives (–NHR, –NR₂).

Part 2: Scientific Grounding & Reaction Mechanics

Mechanistic Pathways

The synthesis of 4-amino-6-arylpyridazinones relies on exploiting the electrophilicity of the pyridazinone ring.

  • Direct Amination (Chichibabin-type): The C4 and C5 positions of the pyridazinone ring are electron-deficient. In the presence of strong nucleophiles like hydrazine at high temperatures, the 4,5-dihydro intermediate forms and undergoes oxidative aromatization to yield the 4-amino derivative.

  • Nucleophilic Aromatic Substitution (SₙAr): Halogen atoms at the 4- or 5-positions of the pyridazinone ring are highly susceptible to displacement by amines due to the electron-withdrawing effect of the adjacent imine (C=N) and carbonyl (C=O) groups.

Pathway Visualization

PyridazinoneSynthesis cluster_0 One-Pot / Telescoped Domain Start Precursors (Arylglyoxals / Furanones) Intermediate Intermediate (4-Halo / 4-Nitro / 4-H) Start->Intermediate Ring Closure (Hydrazine Hydrate) Target Target Scaffold 4-Amino-6-Arylpyridazinone Intermediate->Target Route A: Direct Amination (N2H4, 120°C, Oxidative) Intermediate->Target Route B: SNAr Substitution (R-NH2, Heat)

Figure 1: Strategic pathways for accessing the 4-amino-6-arylpyridazinone core. Route A utilizes oxidative amination; Route B utilizes nucleophilic substitution.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Oxidative Amination (Primary Amines)

Target: 4-Amino-6-phenylpyridazin-3(2H)-one Mechanism: Nucleophilic attack by hydrazine followed by oxidative elimination.

Reagents & Equipment:

  • Starting Material: 6-Phenylpyridazin-3(2H)-one (1.0 equiv)

  • Reagent: Hydrazine Monohydrate (Excess, ~50 equiv)

  • Solvent: None (Neat reaction) or High-boiling alcohol (e.g., n-Propanol)

  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser; Oil bath.

Step-by-Step Methodology:

  • Charge: In a 50 mL pressure tube, suspend 6-phenylpyridazin-3(2H)-one (1.0 g, 5.8 mmol) in Hydrazine Monohydrate (15 mL, ~309 mmol).

  • Activation: Seal the vessel and heat the mixture to 120°C for 90 minutes.

    • Note: The reaction mixture will initially be heterogeneous but should clarify as the intermediate forms.

  • Boost: Cool the mixture slightly (to ~80°C) and add a fresh portion of Hydrazine Monohydrate (15 mL).

  • Completion: Re-seal and heat at 120°C overnight (12–16 hours).

    • Monitoring: Check via TLC (EtOAc/MeOH 9:1). The starting material (Rf ~0.5) should disappear, and a more polar fluorescent spot (Rf ~0.3) should appear.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water and diethyl ether. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Validation Data:

  • Yield: 65–75%

  • Appearance: Yellowish to tan solid.

  • Melting Point: ~215–217°C.

Protocol B: Telescoped SₙAr Synthesis (Substituted Amines)

Target: 4-(Morpholin-4-yl)-6-(4-chlorophenyl)pyridazin-3(2H)-one Mechanism: In-situ generation of 4,5-dihalo intermediate followed by regioselective SₙAr.

Reagents & Equipment:

  • Precursor: Mucochloric Acid (or 3,4-dichloro-5-hydroxy-2(5H)-furanone)

  • Aryl Source: Friedel-Crafts adduct (if starting from scratch) OR use 3,4,5-Trichloropyridazine as a commercial surrogate for the one-pot SₙAr step.

  • Amine: Morpholine (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol or DMF.

Step-by-Step Methodology (Starting from 4,5-Dichloro-6-arylpyridazinone): Note: This protocol assumes the 4,5-dichloro scaffold is generated in situ or available. For true one-pot from acyclic, see the "Green MCR" note below.

  • Solubilization: Dissolve 4,5-dichloro-6-(4-chlorophenyl)pyridazin-3(2H)-one (1.0 mmol) in Ethanol (10 mL).

  • Nucleophile Addition: Add Morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Reaction: Reflux at 78°C for 4–6 hours.

    • Regioselectivity:[1][2] Substitution occurs preferentially at position 4 due to the electronic influence of the C3 carbonyl.

  • Quench: Pour onto crushed ice.

  • Neutralization: Acidify slightly with dilute HCl to pH 6 (to protonate the N2-H if it was deprotonated).

  • Filtration: Collect the precipitate.

  • Purification: Recrystallize from Acetonitrile.

Part 4: Comparative Analysis of Methods

FeatureProtocol A (Direct Amination)Protocol B (Telescoped SₙAr)Green MCR (Ref. 1.1)
Primary Product 4-Amino (-NH₂)4-Substituted Amino (-NHR)4-Cyano (-CN)
Atom Economy HighModerate (Loss of HCl)High
Reaction Conditions Harsh (120°C, Hydrazine)Mild (Reflux EtOH)Mild (RT, Water)
Scalability High (Kg scale feasible)HighModerate
Key Limitation Handling large vols of HydrazineRegioselectivity (4 vs 5)Requires hydrolysis step for amino

Part 5: Troubleshooting & Optimization

  • Regioselectivity Issues (Protocol B): If a mixture of 4-amino and 5-amino isomers is observed, switch the solvent to water/ethanol (1:1). Water enhances the "hydrophobic effect," often improving regioselectivity toward the 4-position.

  • Incomplete Conversion (Protocol A): The oxidative amination is slow. Ensure the reaction vessel is sealed to maintain hydrazine pressure. Adding a catalytic amount of Raney Nickel can sometimes accelerate the dehydrogenation step.

  • Purification: 4-amino-pyridazinones are amphoteric. Avoid strong acid workups which may form water-soluble salts.

References

  • Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry. Link

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Link

  • Crocetti, L., et al. (2023).[3] Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals.[4][5][6][7] Link

  • ChemicalBook. (n.d.). 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE Synthesis Protocol. Link

  • Piaz, V. D., et al. (2003). 4-Amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups: synthesis and antinociceptive activity. Il Farmaco. Link

Sources

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one FABP4 inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Fluorescence-Based Competitive Binding Assay for Screening 4-Amino-6-(aryl)pyridazin-3(2H)-one Analogs as FABP4 Inhibitors

Abstract

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2][3] Its central role in regulating lipid metabolism, insulin sensitivity, and inflammatory pathways has positioned it as a significant therapeutic target for metabolic diseases, atherosclerosis, and certain cancers.[2][4][5][6] Small molecule inhibitors that can block the fatty acid-binding pocket of FABP4 are of high therapeutic interest. Recent studies have identified the 4-amino-pyridazin-3(2H)-one scaffold as a promising core structure for developing potent FABP4 inhibitors.[7][8][9] This document provides a comprehensive guide for researchers to screen and characterize potential inhibitors from this chemical class, using 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one as a representative compound. We detail a robust, fluorescence-based competitive displacement assay, explain the underlying scientific principles, and provide a step-by-step protocol for determining inhibitor potency (IC₅₀).

Scientific Background & Assay Principle

FABP4: A Key Node in Metabolism and Inflammation

FABP4 is a 15 kDa cytoplasmic protein that reversibly binds to hydrophobic ligands, primarily long-chain fatty acids, facilitating their transport and regulating their downstream signaling.[10][11] By chaperoning fatty acids, FABP4 influences multiple cellular processes:

  • In Adipocytes: It is integral to lipid storage and lipolysis, the process of breaking down stored fat.[4][5] Secreted FABP4 acts as an adipokine that can impair insulin signaling in other tissues, contributing to systemic insulin resistance.[2][12]

  • In Macrophages: FABP4 modulates inflammatory responses by regulating lipid mediator synthesis and signaling pathways.[1][13] Inhibition of FABP4 in macrophages can reduce endoplasmic reticulum stress and dampen inflammation, key events in the development of atherosclerosis.[13][14]

Given its association with obesity, type 2 diabetes, and cardiovascular disease, the pharmacological inhibition of FABP4 is a compelling strategy for therapeutic intervention.[2][12]

The Pyridazinone Scaffold for FABP4 Inhibition

The pyridazinone chemical moiety has been explored for a wide range of biological activities.[15][16] Recent computational and synthetic chemistry efforts have successfully optimized 4-amino-pyridazin-3(2H)-one derivatives as a valid scaffold for potent FABP4 inhibition.[7][9] These compounds are designed to occupy the fatty acid-binding pocket of the FABP4 protein, preventing it from interacting with its natural ligands.[1] This competitive inhibition disrupts the protein's function, thereby modulating lipid metabolism and reducing inflammation.[1]

Principle of the Fluorescence Displacement Assay

This protocol employs a homogeneous, competitive binding assay format, which is highly amenable to high-throughput screening. The core principle relies on the displacement of a fluorescent probe from the FABP4 binding pocket.

  • Binding & Fluorescence: A specific fluorescent detection reagent, which has low fluorescence in an aqueous buffer, is designed to bind within the hydrophobic pocket of the FABP4 protein. Upon binding, its fluorescence emission increases significantly.[17][18]

  • Competitive Displacement: When a test compound, such as 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, is introduced, it competes with the fluorescent probe for the same binding site.

  • Signal Reduction: If the test compound binds to FABP4 with sufficient affinity, it will displace the fluorescent probe back into the aqueous buffer. This displacement causes a proportional decrease in the measured fluorescence signal.[19][20]

  • Quantification of Inhibition: The degree of fluorescence reduction is directly related to the binding affinity and concentration of the inhibitor. By measuring the fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

G cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: With Inhibitor FABP4 FABP4 Protein Complex_High FABP4-Probe Complex (High Fluorescence) FABP4->Complex_High Forms Probe Fluorescent Probe (Low Fluorescence) Probe->FABP4 Binds to Pocket FABP4_2 FABP4 Protein Probe_2 Displaced Probe (Low Fluorescence) Complex_Inhib FABP4-Inhibitor Complex (No Fluorescence) FABP4_2->Complex_Inhib Forms Inhibitor Test Inhibitor (e.g., Pyridazinone) Inhibitor->FABP4_2 Competes & Binds

Caption: Mechanism of the competitive fluorescence displacement assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. It is recommended that all samples and controls be assayed in triplicate for statistical validity.

Materials and Reagents
ReagentRecommended Source/SpecificationPurpose
Recombinant Human FABP4 ProteinHigh purity (>95%)The biological target of the assay
FABP4 Detection Reagent (Fluorescent Probe)e.g., from Cayman Chemical Kit #10010231 or equivalentBinds to FABP4 to produce a fluorescent signal
FABP4 Assay Buffere.g., Phosphate buffer, pH 7.4Maintains optimal pH and ionic strength for protein stability
Test Compound 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, synthesizedThe potential inhibitor to be tested
Positive Control Inhibitor BMS309403 or Arachidonic AcidA known FABP4 ligand to validate assay performance
Vehicle (Solvent)DMSO or Ethanol (reagent grade)Used to dissolve the test compound and positive control
96-Well PlateSolid black, flat-bottomMinimizes background fluorescence and light scatter
Plate ReaderCapable of fluorescence measurementTo quantify the assay signal
Reagent Preparation

Causality Note: Proper reagent preparation is critical for assay reproducibility. All buffers should be equilibrated to room temperature before use, while proteins and probes should be kept on ice to maintain their stability.

  • FABP4 Assay Buffer: Prepare according to supplier instructions or use a standard PBS solution (pH 7.4). Equilibrate to room temperature.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of BMS309403 in 100% DMSO.

  • Test Compound & Control Serial Dilutions:

    • Perform serial dilutions of the Test Compound and Positive Control in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to generate a full dose-response curve (e.g., from 10 mM down to 0.5 µM).

    • The final concentration of DMSO in the assay well should not exceed 1% to avoid solvent-induced artifacts. The dilutions should be prepared at 10X the final desired concentration.

  • FABP4 Protein Solution: Dilute the recombinant FABP4 stock to the final working concentration (e.g., 5 µM) in cold FABP4 Assay Buffer. Keep on ice.

  • Detection Reagent Solution: Dilute the fluorescent probe stock to its final working concentration (e.g., 2.5 µM) in FABP4 Assay Buffer. Protect from light.

Assay Workflow & Plate Setup

G prep 1. Reagent Preparation plate_setup 2. Plate Setup & Reagent Addition prep->plate_setup incubation 3. Incubation plate_setup->incubation read 4. Fluorescence Reading incubation->read analysis 5. Data Analysis (IC50 Calculation) read->analysis

Caption: High-level experimental workflow for the FABP4 inhibition assay.

Plate Layout (Example):

Well(s)ContentsPurpose
1A-CAssay Buffer, Vehicle (DMSO)Blank (Background fluorescence)
1D-FAssay Buffer, FABP4, Detection Reagent, Vehicle (DMSO)0% Inhibition Control (Maximum signal)
1G-IAssay Buffer, Detection Reagent, Vehicle (DMSO) (No FABP4)100% Inhibition Control (Minimum signal)
2A-HAssay Buffer, FABP4, Detection Reagent, Positive Control dilutionsPositive Control Curve (Assay validation)
3A-12HAssay Buffer, FABP4, Detection Reagent, Test Compound dilutionsTest Compound Curve (Potency determination)
Step-by-Step Assay Procedure

The final volume in each well will be 100 µl.

  • Add Assay Buffer: Add 40 µl of FABP4 Assay Buffer to all wells.

  • Add FABP4 Protein: Add 25 µl of the diluted FABP4 protein solution to all wells except the "100% Inhibition Control" and "Blank" wells. To those wells, add an additional 25 µl of Assay Buffer.

  • Add Detection Reagent: Add 25 µl of the diluted Detection Reagent to all wells except the "Blank" wells. To the "Blank" wells, add an additional 25 µl of Assay Buffer.

  • Initiate Reaction: Add 10 µl of the serially diluted Test Compound, Positive Control, or Vehicle (DMSO) to the appropriate wells as defined in the plate layout.

  • Incubate: Cover the plate to protect it from light and incubate at room temperature for 10-15 minutes on an orbital shaker. This allows the binding competition to reach equilibrium.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation set to ~370 nm and emission set to ~475 nm.[18] Note: These wavelengths can be adjusted by ±10 nm if required by the specific plate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The trustworthiness of the data relies on proper normalization. First, subtract the average fluorescence of the "Blank" wells from all other measurements.

The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * [ (Signal_0%_Inhibition - Signal_Sample) / (Signal_0%_Inhibition - Signal_100%_Inhibition) ]

Where:

  • Signal_Sample: Blank-corrected fluorescence from a well with the test compound.

  • Signal_0%_Inhibition: Blank-corrected fluorescence from the 0% inhibition control wells (maximum signal).

  • Signal_100%_Inhibition: Blank-corrected fluorescence from the 100% inhibition control wells (minimum signal).

Determining the IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the FABP4 activity by 50%.

  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.

  • The software will calculate the IC₅₀ value from the fitted curve.

Quality Control and Expected Results

A self-validating protocol requires robust controls. The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for screening.

Z' = 1 - [ (3 * SD_max + 3 * SD_min) / |Avg_max - Avg_min| ]

  • Avg_max / SD_max: Average and standard deviation of the 0% Inhibition control.

  • Avg_min / SD_min: Average and standard deviation of the 100% Inhibition control.

ControlExpected OutcomePurpose of Validation
0% Inhibition High fluorescence signal with low standard deviation (<10%).Defines the maximum signal window of the assay.
100% Inhibition Low fluorescence signal, close to the Blank.Defines the minimum signal window.
Positive Control Should produce a full dose-response curve with an IC₅₀ value consistent with literature (e.g., BMS309403 ~1-2 µM).Confirms that the assay system (protein, probe, buffer) is working correctly and is responsive to known inhibitors.
Z'-Factor > 0.5Statistically validates the robustness, dynamic range, and reproducibility of the assay.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for assessing the inhibitory activity of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one and related analogs against FABP4. By understanding the principles of the fluorescence displacement assay and implementing robust controls, researchers can generate high-quality, reproducible data to advance the development of novel therapeutics for metabolic and inflammatory diseases.

References

  • Patsnap Synapse. (2024). What are FABP4 inhibitors and how do they work?
  • Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 26(3), 216–230. Available at: [Link]

  • Cayman Chemical. FABP4 Inhibitor/Ligand Screening Assay Kit Technical Information.
  • Sanbio. FABP4 Inhibitor/Ligand Screening Assay Kit by Cayman Chemical.
  • Al-Qahtani, A. A., et al. (2024). Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity. Medicina, 60(5), 701. Available at: [Link]

  • Hotamisligil, G. S., & Bernlohr, D. A. (2015). Metabolic functions of FABPs--mechanisms and therapeutic implications. Nature Reviews Endocrinology, 11(10), 592–605. Available at: [Link]

  • Al-Timimi, H. K., & Al-Khafaji, R. N. (2024). Exploring the role of fatty acid binding protein 4 in insulin resistance and obesity. International Journal of Clinical Biology and Biochemistry, 6(1), 1-5. Available at: [Link]

  • PubMed. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Retrieved from [Link]

  • Labchem Catalog. FABP4 Inhibitor/Ligand Screening Assay Kit.
  • Bertin Bioreagent. FABP4 Inhibitor/Ligand Screening Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Molecular Mechanism of FABP4 Inhibition Effects of GAS and 4-HBA in Gastrodia elata Blume Was Discussed Based on NMR and Molecular Docking. Molecules, 29(9), 2199. Available at: [Link]

  • Liu, J., et al. (2021). Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation. Journal of Cellular and Molecular Medicine, 25(16), 7766-7777. Available at: [Link]

  • Wu, H., et al. (2018). Pharmacological Inhibition of Fatty Acid-Binding Protein 4 (FABP4) Protects Against Rhabdomyolysis-Induced Acute Kidney Injury. Frontiers in Physiology, 9, 1028. Available at: [Link]

  • Li, Y., et al. (2022). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology, 13, 955393. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. Available at: [Link]

  • Hao, J., et al. (2021). FABP4-mediated lipid accumulation and lipolysis in tumor associated macrophages promote breast cancer metastasis. eLife, 10, e68530. Available at: [Link]

  • PubMed. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2 H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]

  • MDPI. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved from [Link]

  • Demarco, B., et al. (2010). Comparative Study of the Fatty Acid Binding Process of a New FABP From Cherax Quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy. PLoS ONE, 5(11), e13993. Available at: [Link]

  • SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. Available at: [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. Retrieved from [Link]

  • Lee-Rueckert, M., et al. (2022). Endothelial-derived FABP4 constitutes the majority of basal circulating hormone and regulates lipolysis-driven insulin secretion. Nature Communications, 13, 4471. Available at: [Link]

Sources

Application Note: In Vitro Vasodilation Assay Protocols for Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazinone derivatives represent a privileged scaffold in cardiovascular drug discovery, often exhibiting dual mechanisms as phosphodiesterase (PDE) inhibitors and calcium sensitizers (e.g., Levosimendan-like activity). However, their lipophilic nature and complex signaling interactions require rigorous in vitro assay protocols to distinguish true pharmacological efficacy from solvent artifacts. This guide provides a standardized, validated workflow for evaluating the vasodilatory potential of pyridazinone analogs using isometric tension recording in isolated rat aortic rings.

Introduction: The Pyridazinone Pharmacophore

The pyridazin-3(2H)-one core is structurally significant due to its ability to mimic the cAMP-adenosine pharmacophore, making it a potent inhibitor of PDE3 and PDE4 isozymes. Inhibition of these enzymes prevents the hydrolysis of cAMP in vascular smooth muscle cells (VSMC), leading to protein kinase A (PKA) activation and subsequent vasodilation.

However, unlike simple nitrates, pyridazinones often exhibit "inodilator" profiles (positive inotropy + vasodilation). Therefore, distinguishing endothelium-dependent (NO-mediated) relaxation from direct smooth muscle relaxation (cAMP-mediated or


 channel opening) is critical during lead optimization.
Key Mechanistic Pathways[1]
  • PDE3/4 Inhibition:

    
     cAMP 
    
    
    
    
    
    MLCK activity
    
    
    Relaxation.
  • 
     Channel Opening:  Hyperpolarization 
    
    
    
    
    
    Voltage-gated
    
    
    entry.
  • Endothelial NO Release: Some derivatives may potentiate eNOS activity.[1]

Experimental Design Strategy

Tissue Selection

The rat thoracic aorta is the gold-standard model due to its robustness, clearly defined endothelium, and predictable response to adrenergic stimuli (Phenylephrine).

  • Why Rat? Rodent aortas lack the vasa vasorum in the media, allowing diffusion-limited drug delivery which is ideal for organ bath setups.

Solubility & Vehicle Control (Critical)

Pyridazinone derivatives are notoriously insoluble in aqueous buffers.

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.

  • Constraint: The final bath concentration of DMSO must not exceed 0.1% (v/v) . Concentrations >0.2% can cause non-specific vasorelaxation and endothelial damage, masking the true

    
     of your compound.
    
  • Preparation: Prepare a 100 mM stock in 100% DMSO. Perform serial dilutions in DMSO, such that adding 1-10 µL to a 10-20 mL bath yields the desired molarity.

Materials and Reagents

Physiological Salt Solution (Krebs-Henseleit Buffer)

Prepare fresh on the day of the experiment. Use ultrapure water (18.2 MΩ·cm).

ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Ionic strength
KCl4.7Resting membrane potential

1.2Enzyme cofactor

1.2pH buffering

2.5Contractility source

25.0pH buffer (requires

)
Glucose11.1Energy substrate
  • Gas Phase: Carbogen (95%

    
     / 5% 
    
    
    
    ) to maintain pH 7.4 at 37°C.
Drugs[3][4][5][6][7][8][9][10][11]
  • Contractile Agent: Phenylephrine (PE) -

    
    -adrenergic agonist.
    
  • Endothelium Probe: Acetylcholine (ACh) - Muscarinic agonist.

  • Reference Standard: Milrinone or Cilostazol (PDE3 inhibitors) for benchmarking pyridazinones.

Protocol: Isometric Tension Measurement[10]

This protocol describes the evaluation of a pyridazinone derivative's vasorelaxant potency (


) and efficacy (

).
Phase 1: Tissue Preparation
  • Euthanasia: Anesthetize male Wistar rats (250–300 g) with isoflurane followed by cervical dislocation or decapitation (adhere to local IACUC guidelines).

  • Excision: Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated Krebs buffer.

  • Cleaning: Under a dissecting microscope, carefully trim fat and connective tissue. Caution: Do not stretch the vessel or touch the lumen; mechanical stress damages the endothelium.

  • Sectioning: Cut the aorta into 3–4 mm rings.

Phase 2: Mounting and Equilibration
  • Mounting: Thread two L-shaped stainless steel wire hooks through the lumen. Attach one hook to the fixed base of the organ bath and the other to the isometric force transducer.

  • Basal Tension: Apply a resting tension of 1.5 g .

    • Scientific Rationale: This mimics the physiological preload, optimizing the actin-myosin overlap for maximum contractile force generation (Frank-Starling law equivalent for smooth muscle).

  • Equilibration: Allow rings to equilibrate for 60 minutes . Wash with fresh Krebs buffer every 15 minutes. Re-adjust tension to 1.5 g as the tissue relaxes (stress-relaxation).

Phase 3: Viability Testing
  • Priming: Challenge rings with 60 mM KCl to verify contractility. Wash until baseline is restored.

  • Pre-contraction: Add Phenylephrine (PE, 1 µM) to induce a stable plateau of contraction.

  • Endothelium Check: Once the PE plateau is stable, add Acetylcholine (ACh, 10 µM).

    • Criteria: >75% relaxation indicates a functional endothelium. <50% indicates damage; discard these rings for endothelium-dependent studies.

  • Washout: Wash 3-4 times over 30 minutes to restore baseline.

Phase 4: Dose-Response Experiment
  • Induction: Pre-contract rings with PE (1 µM) and wait for a stable plateau (approx. 10–15 mins).

  • Cumulative Dosing: Add the pyridazinone derivative in cumulative half-log increments (e.g., 1 nM, 3 nM, 10 nM... up to 100 µM).

    • Timing: Add the next dose only after the response to the previous dose has plateaued (typically 3–5 mins).

  • Vehicle Control: Run a parallel ring adding equivalent volumes of DMSO solvent alone to subtract baseline drift.

Workflow Visualization

G Dissection Tissue Dissection (Ice-cold Krebs) Mounting Mounting (1.5g Tension) Dissection->Mounting Equilibration Equilibration (60 min, 37°C) Mounting->Equilibration Viability Viability Test (PE + ACh) Equilibration->Viability Viability->Dissection Fail (<50%) Washout Washout (30 min) Viability->Washout Pass (>75% Relax) Testing Cumulative Dosing (Pyridazinone) Washout->Testing Analysis Data Analysis (Sigmoidal Fit) Testing->Analysis

Caption: Standardized workflow for isometric tension recording of rat aortic rings.

Mechanistic Validation Protocols

To determine how your pyridazinone derivative causes vasodilation, use the following inhibitor protocols. Incubate the inhibitor for 20 minutes before inducing PE contraction.

Pathway TargetInhibitorConcentrationInterpretation of Result
Nitric Oxide (eNOS) L-NAME100 µMIf potency drops, mechanism involves NO release.
Prostacyclin (COX) Indomethacin10 µMIf potency drops, mechanism involves

.
Guanylyl Cyclase ODQ10 µMConfirms cGMP pathway involvement.

Channels
Glibenclamide10 µMIf potency drops, drug is a K-channel opener.
Endothelium (Mechanical Removal)N/AIf effect persists in denuded rings, drug acts directly on VSMC (e.g., PDE inhibition).
Signaling Pathway Visualization

Pathway Pyridazinone Pyridazinone Derivative PDE PDE3 / PDE4 (Enzyme) Pyridazinone->PDE Inhibits eNOS eNOS (Endothelium) Pyridazinone->eNOS Potentiates? cAMP cAMP u2191 PDE->cAMP Prevents degradation NO Nitric Oxide eNOS->NO PKA PKA Activation cAMP->PKA PKG PKG Activation NO->PKG MLCK MLCK Inhibition (Ca2+ Desensitization) PKA->MLCK Phosphorylates PKG->MLCK Relaxation Vasodilation MLCK->Relaxation

Caption: Putative signaling mechanisms for pyridazinone-induced vasodilation.

Data Analysis

  • Normalization: Calculate relaxation (

    
    ) as a percentage of the steady-state PE contraction:
    
    
    
    
    Where
    
    
    is tension after PE,
    
    
    is tension after drug addition, and
    
    
    is resting tension.
  • Curve Fitting: Plot Log[Concentration] vs. % Relaxation. Fit data to a four-parameter logistic (sigmoidal) equation using software like GraphPad Prism:

    
    
    
  • Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing

    
     values of derivatives against the vehicle or reference compound (Hydralazine/Milrinone).
    

Troubleshooting & Optimization

  • Issue: Inconsistent Contractions.

    • Cause: Aging rats (>16 weeks) or damage during dissection.

    • Fix: Use rats 8–12 weeks old; ensure no stretching of the vessel.

  • Issue: Precipitation in Bath.

    • Cause: Pyridazinone crashing out of solution upon hitting the aqueous buffer.

    • Fix: Sonicate stock solutions. Ensure the addition volume is small (e.g., 10 µL into 10 mL). If precipitation is visible, the concentration is invalid.

  • Issue: Baseline Drift.

    • Cause: Temperature fluctuations or unstable mounting.

    • Fix: Ensure water jacket circulation is stable at 37°C. Allow longer equilibration (up to 90 mins).

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity. RSC Medicinal Chemistry, 2025. Link

  • Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry, 2008.[2] Link

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Journal of Solution Chemistry, 2019.[3] Link

  • Aorta Myograph Experiment (Endothelium dependent relaxation protocol). University of Reading Pharmacology, 2020.[4] Link

  • Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. Journal of Smooth Muscle Research, 2013. Link

Sources

Application Note: High-Resolution NMR Preparation & Analysis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the preparation and Nuclear Magnetic Resonance (NMR) analysis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one . This compound represents a class of 6-aryl-3(2H)-pyridazinones often utilized as scaffolds in analgesic, anti-inflammatory, and cardiotonic drug discovery.[1]

The primary analytical challenges for this molecule are:

  • Low Solubility: The planar heterocyclic core and intermolecular hydrogen bonding (donor/acceptor sites) lead to poor solubility in non-polar solvents.

  • Proton Exchange: The presence of an amino group (

    
    ) and a lactam ring proton (
    
    
    
    ) results in broad signals subject to chemical exchange.[1]
  • Tautomerism: Distinguishing between the lactam (dominant in polar solvents) and lactim tautomers.

This guide provides a self-validating workflow to ensure high-resolution spectral acquisition, focusing on solvent selection, sample handling, and acquisition parameters.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
Molecular Formula

Molecular Weight 231.25 g/mol
Core Structure Pyridazin-3(2H)-one ring fused with an amino group at C4 and an ethoxyphenyl group at C6.[1][2][3][4][5][6][7][8][9]
Key Functional Groups Primary amine (

), Amide/Lactam (

), Ethoxy ether (

).[1]
Solubility Profile High: DMSO, DMF, DMAc Moderate: Methanol, Ethanol (hot) Low: Water, Chloroform, Dichloromethane

Solvent Selection Strategy

The choice of deuterated solvent is the single most critical variable. For this specific aminopyridazinone, DMSO-


  is the mandatory primary solvent.
Why DMSO- ? (Causality & Logic)
  • Solubility: The high dielectric constant of DMSO (

    
    ) disrupts the strong intermolecular hydrogen bonds between the amide carbonyl and the amino groups of the crystal lattice, ensuring a true solution rather than a suspension.
    
  • Tautomeric Stabilization: DMSO strongly favors the lactam (carbonyl) tautomer over the lactim (hydroxyl) form, simplifying the spectrum.

  • Exchange Suppression: DMSO is a hydrogen-bond acceptor.[1] It forms H-bonds with the solute's

    
     and 
    
    
    
    protons, slowing their exchange rate with residual water.[1] This results in sharper, observable peaks for these labile protons, which are often invisible in methanol-
    
    
    or chloroform-
    
    
    .
Solvent Decision Matrix

SolventStrategy Start Start: Solvent Selection CheckSol Check Solubility (1-2 mg) Start->CheckSol DMSO Primary Choice: DMSO-d6 CheckSol->DMSO Standard CDCl3 Chloroform-d CheckSol->CDCl3 If non-polar sidechains Soluble Clear Solution? DMSO->Soluble CDCl3->Soluble Action1 Proceed to Acquisition Soluble->Action1 Yes Action2 Add 1-2 drops TFA-d (Disrupt Aggregates) Soluble->Action2 No (Haze) Exchange Verify Labile Protons Action1->Exchange Action3 Switch to DMSO-d6 Action2->Action3 Still Insoluble D2OShake D2O Shake Test (NH/NH2 disappear) Exchange->D2OShake Confirm Structure

Figure 1: Decision matrix for solvent selection.[1] DMSO-d6 is the standard for aminopyridazinones due to solubility and exchange suppression.[1]

Experimental Protocol

Materials Required[2][5][6][7][8][10][11][12]
  • Analyte: 5–10 mg of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.[1]

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Filtration: Pasteur pipette + Glass wool (Type II borosilicate).[1]

Step-by-Step Procedure
  • Weighing: Accurately weigh 5.0 – 8.0 mg of the solid into a clean 1.5 mL microcentrifuge tube or small vial.

    • Note: Do not weigh directly into the NMR tube to avoid powder adhering to the upper walls, which causes shimming errors.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Cap the vial tightly.
    
  • Homogenization:

    • Vortex for 30 seconds.

    • Sonicate for 2–5 minutes. Critical Step: Pyridazinones often form micro-aggregates that are invisible to the naked eye but cause line broadening. Sonication ensures complete dispersion.[8]

  • Filtration: Pack a small plug of glass wool (approx. 5mm thick) into the neck of a Pasteur pipette. Filter the solution directly into the NMR tube.

    • Validation: The solution in the tube must be optically clear with no Tyndall effect (scattering of light).

  • Degassing (Optional but Recommended): If running NOESY or

    
     experiments, bubble dry nitrogen through the solution for 2 minutes to remove paramagnetic oxygen.
    

Data Acquisition Parameters

For a standard 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance / Varian Inova), use the following parameters to ensure quantitative accuracy for the quaternary carbons.

ParameterSettingRationale
Temperature 298 K (25°C) or 313 K (40°C) Heating to 313 K sharpens the exchange-broadened amino/amide signals and reduces viscosity-induced broadening.[1]
Pulse Angle 30° (

flip)
Ensures consistent excitation without saturation.[1]
Relaxation Delay (

)

2.0 sec (

)

3.0 sec (

)
The carbonyl (C3) and quaternary carbons (C4, C6) have long

relaxation times.[1] Short delays will suppress these signals.
Spectral Width -2 to 16 ppm (

)
Captures the downfield lactam NH (often >12 ppm).[1]
Scans (NS) 16 (

) / 1024+ (

)
Sufficient S/N ratio for 5 mg sample.[1]

Spectral Analysis & Expected Shifts[2][4][11][13][14]

H NMR Prediction (DMSO- )
Proton SiteShift (

ppm)
MultiplicityIntegralAssignment Logic
Ethoxy

1.35Triplet (

Hz)
3HMethyl of ethyl ether.[1]
Ethoxy

4.08Quartet (

Hz)
2HMethylene deshielded by oxygen.[1]
Amino

6.0 – 6.5Broad Singlet2HExchangeable.[1] Position varies with concentration/temp.[2]
Aromatic (m) 7.00Doublet (

Hz)
2HProtons ortho to ethoxy group (shielded).[1]
Pyridazine H-5 7.8 – 8.0Singlet1HThe only ring proton on the heterocycle.[1]
Aromatic (o) 7.85Doublet (

Hz)
2HProtons ortho to pyridazine ring (deshielded).[1]
Lactam

12.5 – 13.0Broad Singlet1HHighly deshielded, H-bonded.[1] May be very broad.
Structural Validation (Self-Check)[1]
  • The "Singlet" Test: You must observe a sharp singlet around 7.8–8.0 ppm. This corresponds to H-5 of the pyridazinone ring. If this is a doublet, your starting material was likely not 4-amino substituted.

  • The

    
     Shake:  After the initial scan, add 2 drops of 
    
    
    
    to the tube, shake, and re-run.
    • Result: The signals at ~6.2 ppm (

      
      ) and ~12.8 ppm (
      
      
      
      ) should disappear or diminish significantly. The water peak at 3.33 ppm will grow.
  • Integration Check: The ratio of the ethoxy methyl triplet (3H) to the pyridazine singlet (1H) must be exactly 3:1.

Troubleshooting Common Issues

Issue: Broad Lines / Poor Resolution
  • Cause 1: Aggregation. Pyridazinones stack in solution.

    • Fix: Increase temperature to 313 K or 323 K.

  • Cause 2: Intermediate Exchange. The rotation of the C4-amino group or the lactam proton exchange is on the NMR timescale.

    • Fix: Add 10

      
      L of Acetic Acid-
      
      
      
      or TFA-
      
      
      to catalyze exchange (collapses doublets to singlets) or protonate the amine (shifts it downfield).[1]
Issue: Missing Carbonyl Peak ( C)
  • Cause: Long relaxation time (

    
    ) of the C=O carbon (approx 160 ppm).[1]
    
  • Fix: Increase relaxation delay (

    
    ) to 5 seconds or use a localized excitation pulse.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and parameters). Link

  • Shakeel, F., et al. (2019).[6] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.[6] (Source for solubility data of pyridazinone analogs). Link

  • Fulmer, G. R., et al. (2010).[11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

Sources

Application Note: A Systematic Approach to Recrystallization Solvent Selection for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on selecting an optimal solvent system for the purification of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one via recrystallization. The pyridazinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in agents with diverse biological activities, including cardiovascular and anticancer properties.[1][2] Achieving high purity of such compounds is paramount for accurate biological evaluation and clinical development. This note details the theoretical principles of solvent selection, analyzes the physicochemical properties of the target compound, and presents a systematic, small-scale screening protocol followed by a detailed procedure for bulk recrystallization.

Introduction: The Critical Role of Purification

The compound 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocycles, which are of significant interest in pharmacology due to their wide range of therapeutic potentials.[3][4] The synthesis of such molecules often yields a crude product containing impurities, such as unreacted starting materials, byproducts, or residual solvents. Recrystallization is the most powerful and widely used technique for purifying nonvolatile organic solids, leveraging differences in solubility to separate the target compound from contaminants.[5][6]

The success of recrystallization is critically dependent on the choice of solvent.[5] An ideal solvent must exhibit a high temperature coefficient, meaning it dissolves the compound sparingly or not at all at room temperature but readily at its boiling point.[6][7] This differential solubility allows for the formation of a saturated solution at high temperature, from which pure crystals precipitate upon cooling, leaving impurities behind in the solution (mother liquor). This guide provides the scientific rationale and a practical workflow to identify such a solvent for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

Foundational Principles of Solvent Selection

The "Like Dissolves Like" Paradigm

The primary principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8] Polarity is a function of a molecule's dielectric constant, with higher values indicating greater polarity.[9] Solvents can be broadly categorized as polar (protic and aprotic) and non-polar.[10] A systematic screening approach should therefore test solvents across this polarity spectrum.

Characteristics of an Ideal Recrystallization Solvent

The selection process aims to identify a solvent that meets the following criteria[6][7]:

  • High Solubilizing Power at Elevated Temperature: The solvent must completely dissolve the compound at or near its boiling point.

  • Low Solubilizing Power at Ambient or Low Temperature: The solvent should dissolve the compound very poorly at room temperature or upon cooling in an ice bath to ensure high recovery of the purified solid.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor after cooling).[7]

The Utility of Solvent Pairs

When no single solvent meets all the ideal criteria, a binary solvent system, or "solvent pair," can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.

Physicochemical Analysis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

To make an educated prediction of suitable solvents, we must first analyze the structure of the target molecule.

Chemical Structure:

Caption: Step-by-step process for bulk recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent (Ethanol) to boiling. Add the hot solvent to the solid in small portions, swirling the flask after each addition, until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield. 2[5]. Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. This involves using a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process and maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Conclusion

The purification of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a critical step in its development for research and pharmaceutical applications. By employing a systematic screening methodology founded on the principles of solubility and polarity, an optimal recrystallization solvent can be efficiently identified. This application note provides the theoretical background and detailed experimental protocols necessary to guide researchers through this process, ensuring the acquisition of high-purity material suitable for downstream applications. Alcohols such as ethanol and isopropanol are predicted to be excellent starting candidates for this compound.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from scribd.com. 2[11]. Linquedesign. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from linquedesign.com. 3[12]. Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2015). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Mini reviews in medicinal chemistry, 15(8), 676–696. 4[3]. Chemistry Steps. (n.d.). Polarity of Solvents. Retrieved from chemistrysteps.com. 5[13]. University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from rochester.edu. 6[8]. Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from scholarsresearchlibrary.com. 7[1]. Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. 8[5]. ResearchGate. (2025, August 5). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Request PDF. 9[4]. University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from orgchemboulder.com. 1[6]0. Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. 1[10]1. University of Michigan-Dearborn, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. 1[7]2. Sanna, M., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(15), 4995. 1[14]3. University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from rochester.edu. 1[15]4. Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-24. 1[2]5. ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. 1[9]6. GSRS. (n.d.). 4-AMINO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from gsrs.ncats.nih.gov. 1[16]7. PrepChem.com. (n.d.). Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. Retrieved from prepchem.com. 1[17]8. Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300183. 1[18]9. National Institute of Standards and Technology. (n.d.). Pyrazon. NIST Chemistry WebBook. 2[19]0. Chemical Synthesis Database. (2025, May 20). 4-amino-6-(4-imidazol-1-ylphenyl)-2H-pyridazin-3-one. 2[20]1. ChemicalBook. (n.d.). 4-amino-6-phenyl-3(2H)-pyridazinone synthesis. Retrieved from chemicalbook.com. 2[21]2. Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. 2[22]3. Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from repositorium.sdum.uminho.pt. 2[23]4. Cayman Chemical. (n.d.). 6-(4-Methoxyphenyl)-3-pyridazinamine. Retrieved from caymanchem.com. 2[24]5. Inxight Drugs. (n.d.). 4-AMINO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from drugs.ncats.io. 2[25]6. PubChem. (n.d.). 4-amino-6-(2-methoxyphenyl)pyridazin-3(2{H})-one. Retrieved from pubchem.ncbi.nlm.nih.gov.

Sources

Application Notes and Protocols for the Formulation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation of a Novel Pyridazinone Derivative

The progression of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough and rigorous preclinical evaluation. A critical, yet often underestimated, aspect of this process is the development of a suitable formulation for in vivo animal studies. An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and consequently, misleading pharmacokinetic and pharmacodynamic data. This can result in the premature termination of a promising compound or, conversely, the costly advancement of an unsuitable one.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one , a member of the pharmacologically diverse pyridazinone class of compounds, for oral administration in rodent studies.[3][4] Given that many pyridazinone derivatives exhibit poor aqueous solubility, this guide will focus on strategies to overcome this common challenge.[5] While specific physicochemical data for this exact molecule are not publicly available, we will proceed by outlining a systematic approach that begins with essential pre-formulation characterization and branches into logical formulation development pathways.

The core philosophy of this guide is to establish a robust, reproducible, and well-characterized formulation that ensures reliable drug delivery, thereby enhancing the integrity and translational relevance of preclinical animal data.

Part 1: Pre-formulation Assessment - The Foundation of a Successful Formulation

Before embarking on formulation development, a fundamental understanding of the physicochemical properties of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is paramount.[6][7] These properties will dictate the most effective formulation strategy.

Essential Physicochemical Characterization

A tiered approach to characterization is recommended, starting with the most critical parameters:

  • Aqueous Solubility: This is the most crucial parameter. The solubility of the compound should be determined at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. A low aqueous solubility (typically <10 µg/mL) will classify it as a poorly soluble compound, likely belonging to BCS Class II or IV.[8]

  • pKa Determination: The presence of an amino group suggests that 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one may be ionizable. Determining the pKa is essential to understand its solubility profile as a function of pH.

  • LogP/LogD: The octanol-water partition coefficient (LogP) provides a measure of the compound's lipophilicity. This will influence its solubility in lipid-based vehicles and its potential for membrane permeation.

  • Solid-State Characterization (DSC, TGA, PXRD): Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are used to determine the compound's melting point, thermal stability, and crystalline form. This information is vital for assessing the physical stability of the drug substance.

Protocol for Preliminary Solubility Assessment

This protocol outlines a simple shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

  • Phosphate-buffered saline (PBS) at various pH values

  • Selected organic solvents and co-solvents (e.g., PEG 400, Propylene Glycol, DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC with a validated analytical method for the compound

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the desired solvent.

  • Cap the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Analyze the concentration of the dissolved compound by HPLC.

Part 2: Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be devised. The following decision tree illustrates a logical workflow for selecting an appropriate formulation.

G cluster_0 Formulation Selection Workflow Start Start: Physicochemical Characterization Solubility Aqueous Solubility > 1 mg/mL? Start->Solubility Aqueous Aqueous Solution/Suspension (e.g., 0.5% CMC) Solubility->Aqueous Yes CheckIonizable Is the compound ionizable (pKa determined)? Solubility->CheckIonizable No CoSolvent Co-solvent System (e.g., PEG 400/Water) Nano Particle Size Reduction (Nanosuspension) CoSolvent->Nano If precipitation occurs upon dilution Lipid Lipid-Based Formulation (e.g., Corn Oil, SEDDS) pHAdjust pH-Adjusted Solution CheckIonizable->pHAdjust Yes CheckLogP High LogP (>3)? CheckIonizable->CheckLogP No CheckLogP->CoSolvent No CheckLogP->Lipid Yes

Caption: Decision workflow for selecting a suitable preclinical formulation.

Formulation Option 1: Aqueous Suspension

For compounds with very low aqueous solubility, a simple aqueous suspension is often the first choice due to its physiological compatibility.

Vehicle Composition:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Optional: 0.1% (v/v) Tween 80 to aid in wetting and prevent aggregation

Protocol for Preparation of a 1 mg/mL Suspension:

  • Vehicle Preparation:

    • Heat approximately 80% of the final volume of purified water to 60-70°C.

    • Slowly add the CMC powder while stirring vigorously to avoid clumping.

    • Once the CMC is dispersed, add the remaining volume of water as cool water and continue stirring until a clear, uniform solution is formed.

    • If using, add Tween 80 and mix thoroughly.

    • Allow the vehicle to cool to room temperature.

  • Suspension Preparation:

    • Weigh the required amount of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

    • If necessary, reduce the particle size of the compound using a mortar and pestle to create a fine powder.

    • In a glass beaker, add a small amount of the vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh daily.

Formulation Option 2: Co-solvent Solution

If the compound has sufficient solubility in a water-miscible organic solvent, a co-solvent system can be employed. This approach can enhance bioavailability but requires careful consideration of the potential toxicity of the co-solvent.[9]

Vehicle Composition:

  • Polyethylene glycol 400 (PEG 400)

  • Purified Water

  • Optional: Propylene glycol (PG)

Solubility Screening for Co-solvent Selection: Before preparing the final formulation, determine the solubility of the compound in various co-solvents (e.g., PEG 400, PG, DMSO) and their aqueous dilutions.

Protocol for Preparation of a 5 mg/mL Solution in 40% PEG 400/60% Water:

  • Weigh the required amount of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one and place it in a suitable container.

  • Add the required volume of PEG 400 to the compound.

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • Gradually add the purified water while stirring to reach the final volume.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • The stability of the solution should be assessed, as precipitation can occur over time.

Table 1: Common Vehicles for Oral Formulation in Rodent Studies

Vehicle TypeCompositionProperties and Considerations
Aqueous Suspension 0.5-1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPhysiologically compatible, suitable for poorly soluble, non-ionizable compounds. Requires continuous stirring to maintain homogeneity.[10]
Co-solvent System PEG 400, Propylene Glycol (PG), Ethanol, and/or water mixturesCan achieve higher drug concentrations. Potential for toxicity and effects on drug metabolism at high concentrations. Risk of precipitation upon dilution in the GI tract.[11]
Lipid-Based Solution Corn oil, sesame oil, medium-chain triglyceridesSuitable for highly lipophilic compounds (high LogP). May enhance lymphatic absorption. Potential for variability in absorption.[12]
pH-Adjusted Solution Aqueous bufferApplicable for ionizable compounds. The pH of the final solution should be within a physiologically tolerable range (typically pH 3-8).

Part 3: Administration Protocol - Oral Gavage in Rodents

Oral gavage is a common and precise method for administering liquid formulations to rodents.[13][14]

Materials:

  • Prepared formulation

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip)

  • Syringes

  • Animal scale

Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes

SpeciesBody WeightNeedle GaugeMax. Dosing Volume
Mouse 20-30 g20-22 G10 mL/kg[15][16]
Rat 200-300 g16-18 G10-20 mL/kg[15]

Procedure:

  • Animal Preparation:

    • Weigh the animal immediately before dosing to calculate the precise volume to be administered.

    • Ensure the animal is properly restrained to minimize stress and risk of injury. For mice, this is typically done by scruffing the neck.[17]

  • Gavage Needle Measurement:

    • Before the first use, measure the appropriate insertion length by holding the gavage needle alongside the animal, with the tip at the mouth and the end at the last rib (xiphoid process). Mark this length on the needle.[10]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]

    • The animal should swallow the tube as it is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.[16][18]

    • Once the needle is in the stomach (up to the pre-measured mark), slowly administer the formulation over 2-3 seconds.[3]

    • Withdraw the needle smoothly in the same path it was inserted.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.[3]

Part 4: Formulation Characterization and Stability

A preclinical formulation is not complete without proper characterization and stability assessment.

  • Homogeneity: For suspensions, it is crucial to ensure that the compound is uniformly distributed. This can be assessed by taking samples from the top, middle, and bottom of the bulk formulation and analyzing the concentration by HPLC.

  • Stability: The stability of the formulation should be evaluated under the intended storage conditions (e.g., refrigerated, room temperature) and for the duration of its use.[19] This involves analyzing the concentration of the active ingredient and observing for any changes in physical appearance (e.g., precipitation, color change, particle size growth) over time.

Conclusion

The successful formulation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one for animal studies is a critical step in its preclinical development. A systematic approach, beginning with thorough physicochemical characterization, is essential for designing a robust and reliable formulation. By carefully selecting excipients and employing well-defined preparation and administration protocols, researchers can ensure consistent and predictable drug exposure, leading to high-quality and translatable in vivo data. The protocols and strategies outlined in this document provide a comprehensive framework for achieving this goal.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Pharmazeutische Industrie.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Pouton, C. W. (2006).
  • Vergelli, C., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.
  • Scribd. (n.d.). Oral Gavage Procedure in Mice. Scribd.
  • HyCON Labs. (n.d.).
  • Banfor, P., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods.
  • Gautam, A., & Kanoujia, J. (2023).
  • Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • YouTube. (2021). Mouse oral gavage (dosing technique). YouTube.
  • Sigfridsson, C.-G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe.
  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. BenchChem.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • JoVE. (2015). Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE.
  • PubChem. (n.d.). 6-Aminopyridazin-3(2H)-one. PubChem.
  • MDPI. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • YouTube. (2021).
  • ResearchGate. (n.d.). Physicochemical properties of Pyridazinone.
  • YouTube. (2014). Mouse Oral Gavage Training. YouTube.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-amino pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The synthesis of 4-amino-3(2H)-pyridazinones is a cornerstone in medicinal chemistry, particularly for developing cardiotonics, FABP4 inhibitors, and herbicides. The standard route involves a nucleophilic aromatic substitution (


) on a 4,5-dihalo-3(2H)-pyridazinone scaffold.

The Failure Point: Researchers frequently report yields <30%. This is rarely due to a single factor but rather a convergence of regioselectivity errors (C4 vs. C5 attack), over-reaction (bis-amination), and hydrolytic degradation (conversion to 4-hydroxy species).

This guide deconstructs these failure modes into a diagnostic workflow.

Diagnostic Workflow

Before altering your protocol, identify where the mass balance is being lost. Use this decision tree to diagnose the root cause.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC 1. Check Crude TLC/LCMS Start->CheckTLC MultiSpot Multiple Spots/Streaking? CheckTLC->MultiSpot Yes NoRxn Starting Material Remains? CheckTLC->NoRxn Yes CleanCrude Clean Crude, Low Mass Recovery? CheckTLC->CleanCrude Yes BisSub Issue: Bis-substitution (Product + Di-amino impurity) MultiSpot->BisSub High Temp / Excess Amine Regio Issue: Regioisomer Mix (C4 vs C5 isomers) MultiSpot->Regio Wrong Solvent Polarity Hydrolysis Issue: Hydrolysis (Formation of 4-OH) MultiSpot->Hydrolysis Wet Solvent / High Base InactiveNuc Issue: Nucleophile Deactivation (Steric/Electronic) NoRxn->InactiveNuc Weak Nucleophile Solubility Issue: Amphoteric Loss (Product stuck in aqueous phase) CleanCrude->Solubility Incorrect pH during workup

Figure 1: Diagnostic decision tree for isolating the cause of yield loss in pyridazinone amination.

Critical Failure Modes & Solutions

Module A: The Regioselectivity Trap (C4 vs. C5)

The reaction of 4,5-dichloro-3(2H)-pyridazinone with an amine is governed by electronic differentiation.

  • Target: C4 substitution (para-like to N2).

  • Impurity: C5 substitution (meta-like to N2).

The Mechanism: The C4 position is generally more electrophilic due to the vinylogous amide resonance. However, steric bulk at N1 (if alkylated) or the amine nucleophile can shift this ratio.

VariableImpact on RegioselectivityRecommendation
Solvent Polarity Polar solvents stabilize the transition state for C4 attack but can encourage C5 if too polar.Switch to Ethanol or Dioxane. Avoid highly polar aprotic solvents (DMF/DMSO) unless necessary, as they increase overall reactivity and decrease selectivity [1].
Temperature High heat promotes the thermodynamic product (often bis-substituted or C5 mix).Start at 0°C , then warm to RT. Only reflux if conversion is <10% after 2h.
N1-Substituent N1-phenyl rings provide steric guidance favoring C4. N1-H is less selective.If N1 is unsubstituted, consider using a bulky protecting group (e.g., THP) if regioselectivity is poor, then deprotect.
Module B: The "Black Tar" & Hydrolysis

If your reaction turns into a dark oil or yields a solid that doesn't dissolve in organic solvents, you likely hydrolyzed the chloride instead of displacing it.

  • Cause: Moisture in the solvent + Base + Heat = 4-hydroxy-5-chloro-3(2H)-pyridazinone (inactive dead-end).

  • Detection: The 4-OH byproduct is highly polar and often streaks on TLC. It shows a broad OH stretch in IR (~3300-3500 cm⁻¹) distinct from the NH.

  • Protocol Fix:

    • Use anhydrous ethanol or dry THF .

    • Use a non-nucleophilic base (e.g.,

      
      , DIPEA) rather than hydroxide/carbonate bases if moisture is suspected.
      
    • Strict Stoichiometry: Use 2.1 equivalents of amine (1 eq for reaction, 1 eq to scavenge HCl). Do not use a large excess unless the amine is volatile.

Module C: Bis-Substitution (Over-reaction)

Replacing both chlorines (at C4 and C5) creates a bis-amino byproduct, which is often inseparable by crystallization.

  • The Sign: LCMS shows M+Amine mass (Target) and M+2*Amine mass (Impurity).

  • The Fix:

    • Reverse Addition: Add the amine dropwise to the pyridazinone solution (keeping the electrophile in excess initially).

    • Monitor Conversion: Stop the reaction at 90-95% conversion. Chasing the last 5% often leads to 15% bis-impurity formation.

Optimized Synthetic Protocol

Based on consensus from high-yield literature precedents [2, 3].

Target: Synthesis of 4-alkylamino-5-chloro-2-phenyl-3(2H)-pyridazinone.

  • Preparation:

    • Dissolve 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (1.0 eq) in Ethanol (0.2 M concentration). Note: Ethanol is preferred over DMF for cleaner workups.

  • Nucleophile Addition:

    • Add the amine (1.1 eq) and Triethylamine (1.2 eq).

    • Crucial: If the amine is liquid, add it neat. If solid, dissolve in minimal EtOH.

  • Reaction:

    • Stir at Reflux (78°C) for 3–6 hours.

    • Checkpoint: Check TLC every hour. If bis-substitution appears (lower Rf spot), lower temp to 50°C.

  • Workup (The "Crash Out" Method):

    • Cool mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (3x reaction volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.[1]

    • pH Adjustment: If no precipitate forms, adjust pH to ~5-6 using 1N HCl. (Free amines may be soluble at high pH; amphoteric species soluble at extremes).

  • Purification:

    • Filter the solid. Wash with cold water, then cold hexanes (removes unreacted amine).

    • Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Visualizing the Reaction Pathway

ReactionPathway Start 4,5-dichloro-3(2H)-pyridazinone TS Transition State (Meisenheimer Complex) Start->TS Nucleophilic Attack Amine + Amine (R-NH2) Prod4 TARGET: 4-amino-5-chloro (Major Isomer) TS->Prod4 Path A (Preferred) Kinetic Control Prod5 Byproduct: 5-amino-4-chloro (Minor Isomer) TS->Prod5 Path B (Steric/Electronic mismatch) Bis Impurity: 4,5-diamino (Over-reaction) Prod4->Bis Excess Amine + Heat

Figure 2: Reaction pathway showing the competition between the desired C4 substitution and side reactions.

FAQ: Troubleshooting Specifics

Q: My product is oiling out in the water workup. How do I solidify it? A: This is common with lipophilic amines. Decant the water, dissolve the oil in a minimal amount of hot ethyl acetate, and add hexanes dropwise until cloudy. Cool to 4°C overnight. Alternatively, sonicate the oil in water; the mechanical energy often induces crystallization.

Q: I am using a weak nucleophile (e.g., aniline) and getting no reaction. A: Anilines are poor nucleophiles for this system.

  • Switch solvent to ethoxyethanol or DMF to allow higher temperatures (120°C+).

  • Add a catalyst: NaI (10 mol%) can generate the more reactive 4-iodo intermediate in situ (Finkelstein-like activation).

  • Use Microwave irradiation : 150°C for 20 mins often drives difficult substitutions that fail thermally [4].

Q: Can I remove the 5-chloro group after the reaction? A: Yes. If you need the 4-amino-pyridazinone without the halogen, perform a catalytic hydrogenation (


, Pd/C) in methanol with a base (

) to neutralize the HCl formed. Do this after the amination step.

References

  • Regioselectivity in Pyridazinone Substitution: Lee, H. G., et al. (2010). "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Journal of the Korean Chemical Society.

  • Standard Synthetic Protocol (Mucochloric Acid Route): BenchChem Protocols. "Synthesis of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)."

  • FABP4 Inhibitor Synthesis (Modern Application): Crocetti, L., et al. (2022). "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." Pharmaceuticals.[1][2][3]

  • Microwave Assisted Synthesis: Evaluation of 4-amino-3(2H)-pyridazinone derivatives often utilizes microwave conditions for library generation to overcome low thermal yields. (General methodology supported by Crocetti et al.[4] above).

Sources

stability of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Introduction: The Molecule & The Medium

You are likely working with 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one , a structural scaffold often utilized in the development of kinase inhibitors, FABP4 inhibitors, or non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

While Dimethyl Sulfoxide (DMSO) is the universal solvent for such lipophilic heterocycles, it is not an inert bystander.[1] This guide addresses the specific physicochemical interactions between the primary amine and pyridazinone core of your molecule and the hygroscopic, oxidizing nature of DMSO.

Module 1: Chemical Stability & Reactivity

The Core Issue: The primary amine (


) at position 4 is the most vulnerable functional group. While DMSO is generally stable, it can act as a mild oxidant (Swern-type mechanism precursors) under specific conditions, particularly if the DMSO is not anhydrous or if trace metals are present.[1]
Critical Degradation Pathways
  • Oxidative Discoloration (N-Oxidation):

    • Observation: Clear/Colorless stock solution turns yellow or amber over time.

    • Mechanism: The primary amine is susceptible to oxidation to hydroxylamines or nitroso derivatives. This is accelerated by light and "aged" DMSO containing dimethyl sulfide or peroxides.

  • Hydrolysis-Driven Precipitation:

    • Observation: Fine particulates or "crashing out" upon thawing.

    • Mechanism: The ethoxyphenyl tail renders the molecule lipophilic. DMSO is extremely hygroscopic (absorbs water from air).[2][3][4] As water content rises (>1-2%), the solvent power decreases, forcing the hydrophobic molecule out of solution.[1]

StabilityPathways Compound 4-amino-6-(4-ethoxyphenyl) pyridazin-3(2H)-one Precip Precipitation (Solubility Drop) Compound->Precip High Water Content (>2%) OxProduct Oxidation Products (Yellowing/N-Oxides) Compound->OxProduct Oxidative Stress (RT Storage) DMSO_Wet DMSO + H2O (Hygroscopic Uptake) DMSO_Wet->Precip DMSO_Ox DMSO (Aged/Light) + Trace Metals DMSO_Ox->OxProduct

Figure 1: Primary degradation and physical instability pathways in DMSO.[1]

Module 2: Troubleshooting & FAQs

Q1: My stock solution was clear yesterday, but now it has a yellow tint. Is it ruined?

Diagnosis: Likely early-stage oxidation of the amino group.

  • Risk Assessment: If the color change is faint, the purity is likely still >98%. However, for sensitive enzymatic assays (IC50 < 10 nM), this degradation can interfere.[1]

  • Corrective Action: Verify purity via LC-MS. If the mass peak (

    
     or 
    
    
    
    ) appears, discard.[1]
  • Prevention: Store under inert gas (Argon/Nitrogen) and protect from light.

Q2: I froze my 10 mM stock at -20°C. Upon thawing, I see crystals. Vortexing didn't help.

Diagnosis: Cryoprecipitation driven by water uptake.[2]

  • Root Cause: DMSO freezes at 18.5°C. If the tube was opened cold, condensation formed inside, diluting the DMSO surface layer.[1] The compound is insoluble in water, so it crystallized.[1]

  • Corrective Action:

    • Warm the tube to 37°C in a water bath for 5-10 minutes.

    • Sonicate for 10 minutes (ultrasonic waves break crystal lattices).

    • Crucial: Do not use if solids remain; the concentration is now unknown.

Q3: Can I store the stock at 4°C (fridge) instead of -20°C?

Verdict: NO.

  • Reasoning: DMSO freezes at 18.5°C. At 4°C, the solution is solid. Cycling between solid (4°C) and liquid (RT) frequently causes "zone refining," where impurities and the compound separate, leading to heterogeneity.[1]

  • Standard: Store at -20°C or -80°C (completely frozen) or at RT (completely liquid, but only for short term < 2 weeks).

Module 3: Data & Specifications

Table 1: Physicochemical Properties & Solubility Limits

ParameterSpecificationNotes
Molecular Weight ~231.25 g/mol Based on formula

Max Solubility (Pure DMSO) ~20-30 mg/mLHigh solubility due to polar aprotic nature.[1]
Max Solubility (DMSO + 10% Water) < 1 mg/mLCritical Failure Point. Drastic drop.
Preferred Storage Conc. 10 mMIdeal balance of stability and utility.
Hygroscopicity Risk HighDMSO absorbs ~2% water in 24h at 60% RH.

Module 4: The "Golden Standard" Preparation Protocol

To ensure reproducibility, follow this self-validating protocol.

Materials:

  • Compound (Solid powder)[1][2]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Amber glass vials (borosilicate) with Teflon-lined caps[1]

  • Argon or Nitrogen gas line

Step-by-Step Workflow:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation on the hygroscopic powder.

  • Weighing: Weigh the target mass into the amber vial.

  • Solvent Addition: Add Anhydrous DMSO.

    • Tip: Do not use DMSO from a "wash bottle" sitting on the bench. Use a fresh aliquot.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes.

  • Inerting: Gently blow Argon/Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.

  • Aliquoting: Immediately split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Place in a desiccated box at -20°C.

ProtocolFlow Start Solid Compound (Equilibrate to RT) AddDMSO Add Anhydrous DMSO (Avoid 'Bench' DMSO) Start->AddDMSO Dissolve Vortex & Sonicate (Check Clarity) AddDMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Inert Purge Headspace (Argon/N2) Aliquot->Inert Store Store -20°C (Desiccated) Inert->Store

Figure 2: Optimal workflow for preparing stable DMSO stock solutions.[1]

References

  • BenchChem. Impact of hygroscopic DMSO on solubility and stability of lipophilic compounds. (Accessed 2025).[5] [1]

  • National Institutes of Health (NIH). In situ DMSO hydration measurements of HTS compound libraries. PubChem/PubMed.

  • Cheng, X. et al. Studies on repository compound stability in DMSO under various conditions.[6] J Biomol Screen. 2003;8(3):292-304.

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression.[1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Data.[1]

Sources

Technical Support Center: Preventing Oxidation in Amino-Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and oxidation prevention of amino-substituted pyridazinone derivatives. It is designed for researchers encountering stability issues during synthesis, storage, or metabolic screening.

Topic: Stabilization of Exocyclic Amino Groups & Ring Nitrogens in Pyridazinone Scaffolds Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, DMPK Scientists

Introduction: The Oxidation Challenge

Pyridazin-3(2H)-ones are privileged pharmacophores, but the introduction of an amino group (–NH₂), particularly at the 4- or 5-position, introduces significant oxidative liability. The Core Problem: The electron-rich amino group activates the pyridazinone ring, making it susceptible to three distinct oxidation pathways :

  • Oxidative Coupling (Dimerization): Formation of azo-linkages (–N=N–) or hydrazine bridges, often visible as colored impurities (red/orange).

  • N-Oxidation: Oxidation of the ring nitrogens (N1 or N2) to N-oxides, driven by peroxides or metabolic enzymes.

  • Hydroxylamine/Nitroso Formation: Direct oxidation of the exocyclic amine, common in metabolic (CYP450) degradation.

Module 1: Storage & Formulation Troubleshooting

Preventing degradation "on the shelf."

Quick Diagnostic: Visual Inspection
ObservationProbable CauseTechnical Fix
Yellow/Orange Discoloration Oxidative coupling (Azo dimer formation).Recrystallize from ethanol/water; store as HCl salt.
Sticky/Gummy Solid Hygroscopicity leading to hydrolysis or partial oxidation.Lyophilize; store in desiccator under Argon.
New Polar Spot on TLC N-oxide formation (Ring Nitrogen oxidation).Check solvent purity (peroxides in ether/THF).
Protocol: Salt Formation for Long-Term Stability

Free amines are electron-rich and prone to oxidation. Converting the amine to a salt (protonation) withdraws electron density, significantly increasing resistance to oxidation.

Step-by-Step Hydrochloride Salt Formation:

  • Dissolution: Dissolve the free base amino-pyridazinone in a minimum amount of anhydrous ethanol or methanol.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (4M in dioxane or diethyl ether) under inert atmosphere (N₂).

    • Critical: Avoid aqueous HCl if the compound is prone to hydrolysis.

  • Precipitation: Dilute with anhydrous diethyl ether or hexane to induce precipitation.

  • Filtration: Filter the solid under N₂ flow (Schlenk filtration recommended for highly sensitive compounds).

  • Storage: Store in an amber vial (light protection) at -20°C.

Why this works: Protonation of the amine lone pair (


) removes the electrons required to initiate the single-electron transfer (SET) mechanism that leads to radical cation formation and subsequent dimerization.

Module 2: Synthetic Troubleshooting

Preventing oxidation "in the flask."

Scenario A: "I see impurities during workup/purification."

Root Cause: Many amino-pyridazinones oxidize on silica gel due to its slightly acidic nature and trapped oxygen, or in solvents containing peroxides (THF, Dioxane, Ethers).

Troubleshooting Steps:

  • Peroxide Test: Test all ethereal solvents with starch-iodide paper before use. If positive, pass through activated alumina.

  • Mobile Phase Additive: Add 0.1% Triethylamine (TEA) to the chromatography mobile phase. This neutralizes silica acidity and prevents acid-catalyzed oxidation/degradation.

  • Workup Modification: If using extraction, wash the organic layer with 10% Sodium Metabisulfite (

    
    )  or Ascorbic Acid solution to quench any in-situ oxidants.
    
Scenario B: "Low yield in substitution reactions."

Context: When installing the amine (e.g., displacing a halide), air oxidation can compete. Protocol:

  • Degassing: Sparge reaction solvents with Argon for 15 minutes before adding reagents.

  • Temperature Control: High temperatures (>80°C) accelerate N-oxide formation. Use catalytic systems (e.g., Pd-catalyzed Buchwald-Hartwig) that operate at lower temperatures if

    
     requires excessive heat.
    

Module 3: Metabolic Stability (DMPK)

Preventing oxidation "in the body" (Structural Modification).

Problem: Cytochrome P450s (mainly CYP1A2, CYP2D6, CYP3A4) rapidly oxidize electron-rich amino-pyridazinones. Strategy: Block the metabolic "soft spots."

Design Tactics:

  • Steric Shielding: Introduce an ortho-substituent (e.g., Methyl, Chloro) on the ring adjacent to the amine. This sterically hinders the approach of the CYP450 heme-oxo species.

  • Electronic Deactivation: Place an electron-withdrawing group (EWG) like

    
     or 
    
    
    
    on the pyridazinone ring or the adjacent phenyl ring. This lowers the HOMO energy, making the amine harder to oxidize.
  • Bioisostere Replacement: If the primary amine (

    
    ) is too unstable, replace it with a Difluoroethylamine  (
    
    
    
    ) or a cyclic amine (e.g., azetidine). These are less prone to N-hydroxylation.

Visualizing the Oxidation Pathways

The following diagram illustrates the degradation pathways of 4-amino-pyridazin-3(2H)-one and the intervention points.

OxidationPathways Start Amino-Pyridazinone (Free Base) Radical Radical Cation (Intermediate) Start->Radical Air/Light (SET) NOxide Pyridazine N-Oxide (Ring Oxidation) Start->NOxide Peroxides/MCPBA Metabolite Hydroxylamine/Nitro (CYP Metabolite) Start->Metabolite CYP450 (Liver) Salt HCl Salt Form (Stable) Start->Salt HCl/Ether Protected Boc/Ac-Protected (Stable) Start->Protected (Boc)2O / AcCl Dimer Azo-Dimer (Colored Impurity) Radical->Dimer Coupling

Caption: Figure 1. Degradation pathways of amino-pyridazinones (Red) and stabilization strategies (Green).

Frequently Asked Questions (FAQs)

Q1: My product turns pink after 24 hours on the bench. Is it ruined?

  • Answer: The pink color indicates the onset of oxidative coupling (azo formation), likely affecting <1-2% of the bulk material initially. Action: Perform a quick filtration through a short plug of silica (eluting with DCM/MeOH) to remove the colored impurity, then immediately convert to the HCl salt or store under Argon.

Q2: Can I use DTT (Dithiothreitol) to prevent oxidation?

  • Answer: DTT is effective for proteins but can be problematic for small molecules as it may reduce other functional groups or interfere with assays. Better Alternative: Use Ascorbic Acid (Vitamin C) or Sodium Metabisulfite during aqueous workups. For organic storage, BHT (Butylated hydroxytoluene) (0.1%) is a standard stabilizer if compatible with your downstream application.

Q3: Which protective group is best for the amino-pyridazinone nitrogen?

  • Answer: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is electron-withdrawing (preventing oxidation) and easily removed with TFA/DCM. The Acetyl (Ac) group is more stable but requires harsher hydrolysis conditions (acid/base reflux) which might open the pyridazinone ring.

Q4: Is the ring nitrogen (N1/N2) or the exocyclic amine more prone to oxidation?

  • Answer: Generally, the exocyclic amine is the primary site for radical-mediated oxidative coupling (color change). However, in the presence of strong chemical oxidants (like m-CPBA or peroxides in old ether), the ring nitrogen (N-oxide) forms readily.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules. National Institutes of Health (PMC). Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI Molecules. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series. ACS Publications. Available at: [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Institutes of Health (PMC). Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis and Biological Activity. Bentham Science. Available at: [Link]

Technical Support Center: Purification of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-004-ET Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Query: Optimization of purification protocols for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one to achieve >98% HPLC purity and remove persistent colored impurities.

Compound Analysis:

  • Core Structure: Pyridazin-3(2H)-one scaffold (Polar, high melting point, potential for tautomerism).

  • Functional Groups:

    • C4-Amino:[1][2] Susceptible to oxidation (browning) and pH-dependent solubility.

    • C6-Ethoxyphenyl: Increases lipophilicity compared to the bare phenyl analog, but the molecule remains generally insoluble in non-polar solvents (Hexane, Ether).

  • Common Impurities: Regioisomers (5-amino analog), oxidative azo-dimers (colored), unreacted hydrazine, and palladium residues (if Suzuki coupling was utilized).

Master Purification Workflow (Decision Logic)

Before selecting a solvent system, determine the state of your crude material.

PurificationLogic Start Crude Material State SolubilityCheck Solubility Test (Hot EtOH/DMF) Start->SolubilityCheck Precipitation Acid-Base Precipitation (Remove bulk salts/hydrazine) SolubilityCheck->Precipitation High Salt/Inorganic Content Recryst Recrystallization (Primary Purification) SolubilityCheck->Recryst Purity >85% Chromatography Flash Chromatography (For regioisomer separation) SolubilityCheck->Chromatography Purity <85% or Regioisomers present Precipitation->Recryst FinalPolish Charcoal/Scavenger Treatment (Color/Metal Removal) Recryst->FinalPolish If colored Chromatography->FinalPolish PureProduct Pure Product (>98%) FinalPolish->PureProduct

Caption: Figure 1.[3] Decision matrix for selecting the appropriate purification pathway based on crude purity and impurity profile.

Module A: Recrystallization Protocols

This is the preferred method for this compound due to its high melting point and poor solubility in low-boiling solvents.

Protocol A1: The "Standard" Ethanol/DMF System

Best for: General purity enhancement and removal of oily oligomers.

Rationale: The ethoxy group provides some solubility in hot ethanol, but the pyridazinone core often requires a stronger polar aprotic solvent like DMF (Dimethylformamide) to fully dissolve.

  • Dissolution: Suspend 10 g of crude solid in Ethanol (100 mL) . Heat to reflux (80°C).

  • Co-solvent Addition: If the solid does not dissolve, add DMF dropwise via an addition funnel while maintaining reflux. Stop immediately once the solution becomes clear (typically 5-15% DMF volume is sufficient).

  • Filtration: Perform a hot filtration (using a pre-heated funnel) to remove insoluble inorganic salts or dust.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately, as this traps impurities.

  • Collection: Filter the resulting needles. Wash the cake with cold Ethanol (2 x 20 mL) to remove the DMF mother liquor.

Protocol A2: The "Acid-Base" Swing (Acetic Acid)

Best for: Removing colored oxidation products and unreacted neutral starting materials.

Rationale: The 4-amino group is weakly basic. Dissolving in hot acetic acid protonates the amine, breaking up aggregates.

  • Dissolution: Dissolve crude material in Glacial Acetic Acid (10 vol) at 90°C.

  • Treatment: Add 5 wt% Activated Carbon. Stir at 90°C for 30 minutes. (See Module C).

  • Precipitation: Hot filter to remove carbon. Dilute the hot filtrate with Water (warm, 5 vol) until slight turbidity persists.

  • Cooling: Cool to 0-5°C. The product will crystallize as the free base or partial acetate solvate.

  • Drying: Critical Step. Dry at 60°C under high vacuum for 24 hours to ensure removal of acetic acid trapped in the lattice.

Data Summary: Solubility Profile

Solvent25°C Solubility80°C SolubilitySuitability
Water InsolublePoorAnti-solvent
Ethanol PoorModeratePrimary Solvent
DMF/DMSO GoodExcellentCo-solvent
Ethyl Acetate PoorPoorWash solvent
Acetic Acid ModerateGoodSpecialized (Color removal)

Module B: Troubleshooting & FAQ

Q1: My product is turning brown/pink during drying. Why?

  • Cause: The 4-amino group is susceptible to air oxidation, forming azo or nitroso impurities, especially if the filter cake is acidic or wet.

  • Solution:

    • Always wash the final filter cake with a neutral solvent (e.g., cold Ethanol or Diethyl Ether) to remove acidic mother liquors.

    • Dry under Nitrogen atmosphere or vacuum.

    • Add Sodium Dithionite (Na₂S₂O₄) (0.5 eq) during the aqueous workup or recrystallization (dissolved in minimal water) to reduce colored oxidized species back to the amine [1].

Q2: I cannot separate the 4-amino product from the 5-amino regioisomer.

  • Cause: These isomers have very similar polarities.

  • Solution: Recrystallization is often ineffective for 1:1 mixtures. Use Flash Chromatography :

    • Stationary Phase: Amine-functionalized Silica (NH-Silica) prevents tailing of the amino group.

    • Mobile Phase: DCM : Methanol (95:5). The 4-amino isomer typically elutes after the 5-amino isomer due to stronger hydrogen bonding with the stationary phase (intramolecular H-bond in 4-amino isomer reduces its mobility slightly less than intermolecular interactions).

Q3: The melting point is broad (e.g., 210-225°C).

  • Cause: Solvate formation. Pyridazinones are notorious for trapping water or DMF in their crystal lattice.

  • Solution: Verify with TGA (Thermogravimetric Analysis) or NMR. If solvent is trapped, reflux the solid in Ethanol/Water (1:1) for 1 hour (slurry wash) and re-filter. This exchanges high-boiling DMF for water/ethanol, which are easier to remove.

Module C: Advanced Impurity Removal (Visualized)

Use this workflow if standard recrystallization fails to remove color or metal catalysts (e.g., from Suzuki coupling of 4-amino-6-chloropyridazin-3-one).

ImpurityRemoval Crude Crude Solution (in DMF or AcOH) Step1 Add Activated Carbon (10 wt%) + Celite Crude->Step1 Step2 Add Metal Scavenger (e.g., Si-Thiol for Pd) Step1->Step2 If Pd used Heat Heat to 80°C (30 mins, Inert Atm) Step1->Heat No Pd Step2->Heat Filter Hot Filtration (0.45 micron) Heat->Filter Cryst Crystallize Filter->Cryst

Caption: Figure 2. Integrated workflow for simultaneous decolorization and metal scavenging.

Technical Note on Scavengers: For palladium removal (if the ethoxyphenyl ring was attached via Suzuki coupling), standard charcoal removes ~50-70% of Pd. To reach <10 ppm, use Silica-supported Thiol (Si-Thiol) scavengers added directly during the hot recrystallization step [2].

References

  • Decolorization of Amino-Aromatics

    • Source: Chemistry Stack Exchange / Practical Organic Chemistry.
    • Context: Use of Sodium Dithionite for reducing colored azo-impurities in amino-phenols and rel
    • URL:

  • Pyridazinone Solubility & Synthesis

    • Source: MDPI / Molecules Journal.
    • Title: Synthesis, Characterization and Solubility Determin
    • Context: Establishes DMSO and PEG-400 as primary solvents; confirms poor w
    • URL:

  • General Purification of Aminopyridazines

    • Source: BenchChem Technical Guides.
    • Title: Synthesis of 3-Amino-6-Substituted Pyridazines.[2][4][5]

    • Context: Protocols for handling the amphoteric n
    • URL:

  • Recrystallization Solvents for Nitrogen Heterocycles

    • Source: University of Rochester, Dept. of Chemistry.
    • Title: Tips and Tricks: Recrystalliz
    • Context: Guidelines for using Ethanol/DMF and Acetic Acid for polar heterocycles.
    • URL:

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone inhibitors. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenge of poor cell permeability with this important class of compounds. Pyridazinone derivatives are a versatile scaffold in medicinal chemistry, showing promise in a range of therapeutic areas, including as anti-inflammatory, analgesic, and anticancer agents.[1][2] However, their successful development is often hampered by suboptimal physicochemical properties that limit their ability to cross cell membranes effectively.[3][4]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed experimental protocols to help you diagnose and overcome permeability issues in your research.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone inhibitor shows excellent potency in biochemical assays but has low activity in cell-based assays. Could poor permeability be the issue?

A1: This is a classic indicator of poor cell permeability. When a compound is potent against its isolated target but fails to elicit a response in a cellular context, it strongly suggests that the molecule is not reaching its intracellular target in sufficient concentrations. Other factors could be at play, such as rapid efflux or intracellular metabolism, but assessing permeability should be a primary troubleshooting step.

Q2: What are the key physicochemical properties of my pyridazinone inhibitor that I should evaluate for potential permeability issues?

A2: Several physicochemical properties are critical determinants of a compound's ability to cross cell membranes.[5] Key parameters to consider for your pyridazinone inhibitors include:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and trapping within the membrane.

  • Molecular Weight (MW): Generally, compounds with a lower molecular weight (<500 Da) tend to have better permeability.[4]

  • Polar Surface Area (PSA): A high PSA is often associated with poor permeability due to the energetic penalty of desolvating the molecule to enter the nonpolar membrane interior.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also negatively impact permeability.

  • Solubility: Poor aqueous solubility can be a significant barrier to absorption and permeability, as the compound must be in solution to be absorbed.[6]

Q3: What are the initial in vitro assays I should perform to assess the permeability of my pyridazinone inhibitors?

A3: Two widely used and complementary in vitro assays are highly recommended for an initial permeability assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][8] It is a high-throughput and cost-effective method to assess passive permeability.[7][9]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[10][11] It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[8][10]

Q4: My pyridazinone inhibitor shows low permeability in the Caco-2 assay. How can I determine if it is a substrate for efflux pumps?

A4: The Caco-2 assay can be adapted to investigate the involvement of efflux pumps, such as P-glycoprotein (P-gp).[12] This is typically done by performing a bidirectional permeability assay, measuring the transport of your compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 monolayer.[11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that your compound is a substrate for an efflux pump.[11][13]

Troubleshooting Guides & In-Depth Protocols

Guide 1: Diagnosing the Root Cause of Poor Permeability

If your pyridazinone inhibitor exhibits poor cellular activity, a systematic approach is necessary to pinpoint the underlying cause. This workflow will guide you through the key experiments to differentiate between poor passive permeability, active efflux, and low solubility.

digraph "Troubleshooting_Permeability" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Cellular Activity of\nPyridazinone Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAMPA [label="Perform PAMPA Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caco2 [label="Perform Bidirectional\nCaco-2 Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Assess Kinetic\nSolubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efflux [label="Calculate Efflux Ratio\n(Papp B-A / Papp A-B)", fillcolor="#FBBC05", fontcolor="#202124"]; LowPassive [label="Low Passive\nPermeability", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EffluxSubstrate [label="Efflux Substrate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowSolubility [label="Low Solubility", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Implement Improvement\nStrategies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PAMPA; Start -> Caco2; Start -> Solubility; PAMPA -> LowPassive; Caco2 -> Efflux; Efflux -> EffluxSubstrate; Solubility -> LowSolubility; LowPassive -> Optimize; EffluxSubstrate -> Optimize; LowSolubility -> Optimize; }

Figure 1: A troubleshooting workflow for diagnosing the cause of poor cell permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment. Specific details may need to be optimized based on the available equipment and reagents.

Objective: To assess the passive permeability of pyridazinone inhibitors.

Materials:

  • 96-well PAMPA plate (e.g., hydrophobic PVDF filter plates)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% lecithin in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in DMSO)

  • Reference compounds with known permeability (high and low)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Artificial Membrane:

    • Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.[9]

    • Allow the solvent to evaporate completely, leaving a thin lipid layer.

  • Prepare Donor and Acceptor Solutions:

    • Fill the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare the donor solutions by diluting the test and reference compounds in PBS to the final desired concentration (typically with a small percentage of DMSO, e.g., 1-5%).[14]

  • Assemble the PAMPA Sandwich:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

  • Incubation:

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[15]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation:

      Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Area of the filter

      • t = Incubation time

      • [C]_A = Concentration in the acceptor well

      • [C]_eq = Equilibrium concentration

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 assay to assess both passive permeability and active transport.

Objective: To determine the apparent permeability (Papp) of pyridazinone inhibitors and to identify potential efflux pump substrates.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds (dissolved in DMSO)

  • Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

  • TEER (Trans-Epithelial Electrical Resistance) meter

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the permeable supports of the Transwell plates.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. A TEER value above 200-300 Ω·cm² generally indicates a healthy monolayer.[12][16]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test and reference compounds (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the assay as in step 3, but add the compounds to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis:

    • Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both A to B and B to A directions using the following equation:

      Where:

      • dQ/dt = Rate of appearance of the compound in the receiver chamber

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Calculate the efflux ratio:

Guide 2: Strategies to Improve Cell Permeability

Once you have identified the cause of poor permeability, you can implement various strategies to improve the properties of your pyridazinone inhibitors.

Table 1: Strategies to Enhance Permeability of Pyridazinone Inhibitors

StrategyRationaleKey Considerations
Structural Modification Modify the chemical structure to improve physicochemical properties.Balance permeability improvements with maintaining target potency and selectivity.
Prodrug Approach Mask polar functional groups to increase lipophilicity and passive diffusion.[18][19]The prodrug must be efficiently converted back to the active compound in vivo.[18]
Formulation Strategies Utilize drug delivery systems to enhance solubility and absorption.Formulation development can be complex and requires specialized expertise.
Efflux Pump Inhibition Co-administer an efflux pump inhibitor to increase intracellular concentration.Potential for drug-drug interactions and off-target effects.
digraph "Permeability_Improvement_Strategies" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PoorPermeability [label="Poorly Permeable\nPyridazinone Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; StructuralMod [label="Structural Modification\n(e.g., reduce PSA, modify logP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prodrug [label="Prodrug Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="Advanced Formulation\n(e.g., nanoparticles, SEDDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EffluxInhibition [label="Co-administration with\nEfflux Pump Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImprovedPermeability [label="Improved Cell\nPermeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

PoorPermeability -> StructuralMod; PoorPermeability -> Prodrug; PoorPermeability -> Formulation; PoorPermeability -> EffluxInhibition; StructuralMod -> ImprovedPermeability; Prodrug -> ImprovedPermeability; Formulation -> ImprovedPermeability; EffluxInhibition -> ImprovedPermeability; }

Figure 2: An overview of strategies to improve the cell permeability of pyridazinone inhibitors.

In-depth Look at Structural Modification:

The pyridinone scaffold offers several positions for chemical modification that can influence its permeability.[3] For instance, the lipophilicity and permeability of pyridinone derivatives can be modulated by the nature of the substituents.[3][20] Computational modeling can be a valuable tool to predict the impact of these modifications on physicochemical properties before undertaking extensive synthetic efforts.

In-depth Look at Formulation Strategies:

For compounds where structural modifications are not feasible or do not yield sufficient improvements, advanced formulation strategies can be employed. These include:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[6]

  • Nanoparticle formulations: Encapsulating the pyridazinone inhibitor in nanoparticles can protect it from degradation, improve solubility, and facilitate its transport across cell membranes.[21]

By systematically applying the diagnostic tools and improvement strategies outlined in this guide, researchers can effectively address the challenge of poor cell permeability in pyridazinone inhibitors, ultimately accelerating the development of these promising therapeutic agents.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Protocols.io. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. Semantic Scholar. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PMC. [Link]

  • Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Publishing. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. PMC. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. PMC. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. [Link]

  • (PDF) Analyzing of Some Drugable Properties of Hydrazono-pyridazinones. ResearchGate. [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Physicochemical properties of Pyridazinone. ResearchGate. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Observed and predicted permeability values for substituted pyridines.... ResearchGate. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH. [Link]

  • Prodrug Strategies in Medicinal Chemistry. American Chemical Society. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. PMC - NIH. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC - NIH. [Link]

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. [Link]

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Sources

Technical Support Center: Alternative Catalysts for Synthesizing 6-Aryl-pyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Introduction

Welcome to the technical support hub for the synthesis of 6-aryl-pyridazin-3(2H)-ones. This class of nitrogen-containing heterocycles is a cornerstone in medicinal chemistry and materials science, valued for a wide range of biological activities. Traditionally, their synthesis via cross-coupling reactions has been dominated by palladium catalysts. While effective, the cost, toxicity, and sometimes limited reactivity of palladium under certain conditions have driven the exploration of alternative catalytic systems.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for employing alternative catalysts—primarily nickel- and copper-based systems—in the synthesis of these valuable compounds. Our goal is to equip you with the expertise to navigate the challenges of catalyst selection, reaction optimization, and troubleshooting, thereby accelerating your research and development efforts.

Frequently Asked Questions (FAQs) & Catalyst Selection Guide

This section addresses common questions regarding the selection and application of alternative catalysts for Suzuki-Miyaura, C-H arylation, and other cross-coupling reactions to form 6-aryl-pyridazin-3(2H)-ones.

Q1: Why should I consider an alternative to my standard palladium catalyst?

While palladium catalysts are the workhorses of cross-coupling, there are compelling reasons to explore alternatives:

  • Cost and Abundance: Nickel is significantly more earth-abundant and less expensive than palladium, making it a more economical choice for large-scale synthesis.[1]

  • Unique Reactivity: Nickel catalysts often exhibit different reactivity profiles compared to palladium.[1][2] They can excel in coupling challenging substrates, such as aryl chlorides or sterically hindered partners, and can facilitate novel transformations like C-H functionalization and reductive couplings.[2][3][4][5]

  • Mechanistic Pathways: Nickel can readily access Ni(I) and Ni(III) oxidation states, opening up radical-based mechanistic pathways that are less common for palladium.[6] This can be advantageous for specific transformations and for overcoming side reactions common in Pd catalysis.

  • Reduced Toxicity: Copper catalysts, while requiring different reaction conditions, are generally less toxic and more economical than palladium, offering a "greener" alternative for certain N-arylation reactions.[7][8][9][10]

Q2: What are the primary differences between Nickel- and Copper-based catalysts for this synthesis?

Nickel and copper catalysts operate via distinct mechanisms and are suited for different types of bond formation in pyridazinone synthesis.

  • Nickel Catalysts:

    • Primary Application: C-C bond formation (e.g., Suzuki-Miyaura type reactions) and direct C-H arylation.[3][4]

    • Mechanism: Typically involves a catalytic cycle with Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. They are excellent for activating C-X (Cl, Br, I, OTs) and even C-H bonds.[4]

    • Strengths: High reactivity towards less reactive electrophiles like aryl chlorides.[3] The ligand environment can be finely tuned to control reactivity and selectivity.[2][11]

    • Considerations: Nickel reactions can be sensitive to air and moisture, often requiring strictly inert conditions.

  • Copper Catalysts:

    • Primary Application: C-N bond formation (e.g., Ullmann-type N-arylation of the pyridazinone nitrogen).

    • Mechanism: The mechanism is complex and can involve Cu(I)/Cu(III) cycles. It is particularly effective for coupling amines, amides, and N-heterocycles with aryl halides.[12]

    • Strengths: Excellent for N-arylation, often under milder conditions than traditional methods.[7][12] Copper is inexpensive and readily available.

    • Considerations: The scope for C-C coupling is more limited compared to nickel and palladium. Ligand choice is critical for achieving high yields.

Q3: How do I choose the right ligand for my Nickel-catalyzed reaction?

Ligand selection is arguably the most critical parameter in successful nickel catalysis, as it dictates the catalyst's stability, reactivity, and selectivity.[2]

  • For C(sp²)-C(sp²) Suzuki Couplings:

    • Phosphine Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos; or ferrocene-based ligands like dppf) are often effective.[3] They enhance the rate of oxidative addition and promote the crucial reductive elimination step.[2]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often more robust than phosphines, providing high stability and activity, especially for challenging substrates like aryl chlorides.[13]

  • For C-H Arylation:

    • Bidentate Nitrogen Ligands: Simple ligands like 2,2'-bipyridine (bipy) can be highly effective in directing C-H activation.[3]

    • Phosphine Ligands: For more challenging electrophiles in C-H arylation, such as aryl triflates, more sophisticated phosphine ligands like dppf may be necessary.[3]

The choice between phosphine and nitrogen-based ligands can also influence the mechanistic pathway. Phosphine-ligated nickel often favors two-electron (closed-shell) oxidative addition, while nitrogen-ligated systems may promote one-electron pathways via radical intermediates.[11]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses specific issues in a problem-solution format.

Problem 1: Low or No Yield of 6-Aryl-pyridazin-3(2H)-one

Low yield is the most common issue. A systematic approach is key to identifying the root cause.

Possible Cause A: Catalyst Inactivity or Decomposition
  • The "Why": The active catalytic species (e.g., Ni(0)) may not be forming efficiently from the precatalyst, or it may be decomposing. The electron-rich pyridazinone substrate can sometimes inhibit the catalyst.[14]

  • Solutions:

    • Precatalyst Choice: Switch to a more easily activated precatalyst. For nickel, Ni(cod)₂ is a common Ni(0) source but is air-sensitive. Air-stable Ni(II) precatalysts like NiCl₂(dme) or Ni(OAc)₂ combined with a reducing agent (e.g., Zn, Mn) can be more practical.[3]

    • Ligand Screening: The ligand may not be suitable. If using a monodentate phosphine, try a bulkier one (e.g., P(t-Bu)₃ vs. PPh₃). If catalyst decomposition is suspected, switch to a more robust chelating ligand like dppf or an NHC.[2][3]

    • Inert Atmosphere: Ensure rigorous exclusion of oxygen and moisture. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon) and use a glovebox for catalyst preparation. Oxygen can oxidize the active catalyst, halting the catalytic cycle.

Possible Cause B: Inefficient Transmetalation
  • The "Why": The transfer of the aryl group from the boronic acid to the metal center is a critical step in the Suzuki-Miyaura reaction and is often rate-limiting.[15] This step requires activation of the organoboron species by a base.[13][16][17]

  • Solutions:

    • Base Selection: The base's role is multifaceted: it activates the boronic acid to form a more nucleophilic borate species, and it can influence the catalyst itself.[16][18] If a weak base like K₂CO₃ fails, try a stronger one like K₃PO₄ or Cs₂CO₃.[14][19] For base-sensitive substrates, milder fluoride bases (e.g., KF, CsF) can be effective.[13]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) with water is often necessary to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[14]

    • Boronic Acid Quality: Boronic acids can degrade over time, undergoing dehydration to form cyclic anhydrides (boroxines) or protodeboronation.[20] Use freshly purchased, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[17]

Decision Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst System start->catalyst Step 1 transmetalation Optimize Transmetalation start->transmetalation Step 2 side_reactions Investigate Side Reactions start->side_reactions Step 3 precatalyst Switch Precatalyst (e.g., Ni(II) + reductant) catalyst->precatalyst ligand Screen Ligands (Bulky Phosphines, NHCs) catalyst->ligand inert Ensure Strict Inert Atmosphere catalyst->inert base Screen Bases (K₃PO₄, Cs₂CO₃) transmetalation->base solvent Use Aqueous/ Organic Solvent Mix transmetalation->solvent boron Check Boronic Acid Quality (Use ester/trifluoroborate) transmetalation->boron hydrodehalogenation Hydrodehalogenation? Use weaker base (K₃PO₄) side_reactions->hydrodehalogenation homocoupling Homocoupling? Lower temperature, check atmosphere side_reactions->homocoupling protodeboronation Protodeboronation? Use KF, anhydrous solvent side_reactions->protodeboronation

Caption: A decision tree for systematically troubleshooting low product yield.

Problem 2: Significant Side Product Formation

Identifying byproducts by LC-MS or NMR is crucial for diagnosing the problem.

Possible Cause A: Homocoupling of Boronic Acid
  • The "Why": The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by high temperatures.

  • Solutions:

    • Improve Inert Atmosphere: As with catalyst decomposition, rigorously exclude oxygen from the reaction.

    • Lower Reaction Temperature: While higher temperatures increase reaction rates, they can also accelerate side reactions. Try running the reaction at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C).

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Possible Cause B: Hydrodehalogenation or Protodeboronation
  • The "Why": Hydrodehalogenation is the replacement of the halide on your pyridazinone with a hydrogen atom.[14] Protodeboronation is the replacement of the boronic acid group on your coupling partner with hydrogen.[20][21] Both result in starting material-like byproducts and are often promoted by the base and trace water.

  • Solutions:

    • Hydrodehalogenation: This is more common with electron-rich heteroaryl halides. Using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides can suppress this pathway.[14]

    • Protodeboronation: This is problematic for electron-rich or certain heteroaryl boronic acids.[20][22] Using anhydrous solvents and a milder base like KF can help.[13] Alternatively, using more stable organotrifluoroborate salts can significantly reduce this side reaction.

Data Summary & Catalyst Comparison

The choice of catalyst system has a profound impact on reaction outcomes. The table below summarizes typical conditions and considerations for palladium, nickel, and copper systems.

Catalyst System Typical Loading (mol%) Common Ligands Typical Base Pros Cons
Palladium-based 0.5 - 5PPh₃, Buchwald ligands (SPhos, XPhos), dppfK₂CO₃, K₃PO₄, Cs₂CO₃Broad substrate scope, well-understood, high functional group tolerance.[15][16]High cost, potential toxicity, less reactive with aryl chlorides.[23]
Nickel-based 1 - 10dppf, bipy, NHCs (e.g., IPr), P(Cy)₃K₃PO₄, LiOtBu, NaOtBuLow cost, earth-abundant, excellent for aryl chlorides and C-H activation.[1][3]Air/moisture sensitive, can have different selectivity, sometimes requires stronger bases.[2]
Copper-based 5 - 20Phenanthroline, Proline derivatives, N,O-ligandsK₃PO₄, NaOH, Cs₂CO₃Excellent for N-arylation, very low cost, low toxicity.[7][8]Limited to C-N/C-O couplings, often requires higher catalyst loading and temperatures.

Experimental Protocols

These protocols provide a starting point for experimentation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 6-chloro-pyridazin-3(2H)-one

This protocol is adapted for challenging aryl chloride substrates.

  • Reagents & Equipment:

    • 6-chloro-pyridazin-3(2H)-one (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Ni(OAc)₂ (0.1 mmol, 10 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.12 mmol, 12 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • Anhydrous 1,4-Dioxane (5 mL)

    • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Ni(OAc)₂, dppf, and K₃PO₄.

    • Add the 6-chloro-pyridazin-3(2H)-one and the arylboronic acid.

    • Add the anhydrous dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of a Pyridazinone

This protocol is a general method for attaching an aryl group to the pyridazinone nitrogen.

  • Reagents & Equipment:

    • 6-Aryl-pyridazin-3(2H)-one (1.0 mmol)

    • Aryl iodide or Aryl bromide (1.2 mmol)

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • (S)-N-Methylpyrrolidine-2-carboxylate (as ligand, 0.2 mmol, 20 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous DMSO (4 mL)

    • Sealed reaction vial, magnetic stirrer, inert atmosphere

  • Procedure:

    • To a dry reaction vial under an inert atmosphere, add CuI, the ligand, and K₃PO₄.

    • Add the 6-Aryl-pyridazin-3(2H)-one and the aryl halide.

    • Add the anhydrous DMSO via syringe.

    • Seal the vial tightly and heat the mixture to 110-120 °C with vigorous stirring.[12]

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

    • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

Mechanistic Visualization

Understanding the catalytic cycle is essential for rational optimization. Below is a simplified representation of a Ni(0)/Ni(II) cycle for a Suzuki-Miyaura reaction.

Nickel_Catalytic_Cycle Ni0 L₂Ni⁰ OA_Complex L₂NiII(Ar¹)(X) Ni0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex L₂NiII(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂) TM_Complex->Ni0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product Ar1X Ar¹-X Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ + Base Ar2B->TM_Complex

Caption: A simplified catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura reaction.

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  • ResearchGate. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

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Technical Support Center: Minimizing Side Products in Hydrazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydrazine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and agrochemicals. However, the high reactivity of hydrazine can also lead to a variety of side products, complicating reaction workups, reducing yields, and compromising the purity of the final compounds. This guide provides a structured approach to identifying and mitigating these challenges.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to address common issues encountered during hydrazine cyclization reactions.

Question 1: My reaction is giving a low yield of the desired cyclized product, and I'm observing multiple spots on my TLC. What are the likely culprits and how can I fix it?

Low yields are a frequent issue and can stem from several sources. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Purity of Starting Materials: Hydrazine can degrade over time, and impurities in your carbonyl substrate can lead to unwanted side reactions.[1][2]

    • Actionable Advice: Always use freshly opened or properly stored hydrazine. Verify the purity of your starting materials by NMR or other appropriate analytical techniques before starting the reaction.[1] Commercial hydrazine hydrate can contain organic impurities from its synthesis, which may need to be removed for sensitive reactions.[3]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Actionable Advice: Monitor the reaction closely by TLC or LC-MS. If starting material is still present after a prolonged period, consider extending the reaction time or moderately increasing the temperature.[2] Be cautious, as excessive heat can also promote degradation.[2]

  • Side Reactions: The formation of side products is a major contributor to low yields. Common side reactions include:

    • Hydrolysis of Hydrazone Intermediate: The initial hydrazone formed is susceptible to hydrolysis, reverting back to the starting materials.[4][5] This is a reversible process, and the presence of water can hinder the reaction's progress.[5][6]

    • Azine Formation: The intermediate hydrazone can react with a second molecule of the aldehyde or ketone, forming an azine.[4] This is more common when the carbonyl compound is in excess.

    • N-N Bond Cleavage: Under certain conditions, particularly with strong acids or high temperatures, the N-N bond of the hydrazine or an intermediate can cleave, leading to undesired byproducts like anilines in the Fischer indole synthesis.[7][8][9]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Some heterocyclic products are sensitive to the acidic nature of standard silica gel used in column chromatography.[1]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity impure Purify/Replace Reagents check_purity->impure Impure pure Monitor Reaction Kinetics (TLC/LC-MS) check_purity->pure Pure impure->start incomplete Optimize Conditions: - Increase Time/Temp - Use Catalyst pure->incomplete Incomplete Reaction side_reactions Identify Side Products (NMR, MS) pure->side_reactions Side Products Present end Improved Yield incomplete->end hydrolysis Minimize Water: - Dean-Stark Trap - Anhydrous Solvent side_reactions->hydrolysis Hydrolysis Product azine Adjust Stoichiometry: - Use Excess Hydrazine side_reactions->azine Azine Detected cleavage Milder Conditions: - Lower Temperature - Weaker Acid side_reactions->cleavage N-N Cleavage Product decomposition Modify Workup: - Neutralize Silica Gel - Recrystallization side_reactions->decomposition Product Decomposition on Silica hydrolysis->end azine->end cleavage->end decomposition->end

Caption: Troubleshooting workflow for low yields.

Question 2: I'm synthesizing a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of regioisomers. How can I improve the selectivity?

This is a classic challenge in pyrazole synthesis, often encountered in the Knorr synthesis.[10][11] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two possible products.[12]

Controlling Regioselectivity:

  • pH Control: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine attacks first and which carbonyl is more reactive.[13] Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[10][13]

  • Steric and Electronic Effects: The inherent steric and electronic properties of your substrates are primary determinants of regioselectivity.[10] A bulky substituent on the dicarbonyl compound will sterically hinder the attack at the adjacent carbonyl group. Electron-withdrawing groups will increase the electrophilicity of the nearby carbonyl carbon, making it a more likely site for initial attack.

  • Choice of Catalyst: Lewis acids can coordinate to one of the carbonyl groups, selectively activating it for nucleophilic attack and thereby improving regioselectivity.[10]

  • Microwave Irradiation: The rapid and uniform heating provided by microwave synthesis can sometimes favor the formation of the thermodynamically more stable product, leading to a better isomeric ratio.[2][10]

  • Use of Dicarbonyl Surrogates: A very effective strategy is to use a substrate where the two electrophilic centers have different reactivity by design, such as a β-enaminone.[10][13] This can force the reaction to proceed with high regioselectivity.

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

FactorConditionExpected Outcome on RegioselectivityReference(s)
pH Acidic (e.g., AcOH)Can favor attack at the more reactive carbonyl.[13]
Neutral/BasicMay favor attack by the more nucleophilic nitrogen of the hydrazine.[10]
Solvent Protic vs. AproticCan influence the tautomeric equilibrium of the dicarbonyl and the nucleophilicity of the hydrazine.[10]
Catalyst Lewis Acids (e.g., Yb(PFO)₃)Can coordinate to and activate a specific carbonyl group.[10]
Substrate Modification Bulky SubstituentsSteric hindrance can direct the initial attack to the less hindered carbonyl.[10]
Electron-Withdrawing GroupsIncrease the electrophilicity of the adjacent carbonyl, making it more susceptible to attack.[10]
Alternative Reagents β-EnaminonesProvides a pre-differentiated electrophile, leading to high regioselectivity.[10][13]
Question 3: My main side product is the acyclic hydrazone. Why isn't it cyclizing, and what can I do?

The formation of a stable hydrazone intermediate that fails to cyclize is a common roadblock. This indicates that the initial condensation is successful, but the subsequent intramolecular cyclization is kinetically or thermodynamically unfavorable.

Potential Causes & Solutions:

  • High Activation Energy for Cyclization: The cyclization step may have a high energy barrier.

    • Actionable Advice: Increase the reaction temperature or switch to a higher-boiling solvent. Microwave-assisted synthesis can be particularly effective here, as it can rapidly heat the reaction to higher temperatures.[2]

  • Unfavorable Conformation: The acyclic hydrazone may exist in a conformation that is not suitable for cyclization.

    • Actionable Advice: The choice of solvent can influence the conformational equilibrium. Experiment with a range of solvents with different polarities.

  • Insufficient Activation of the Electrophilic Center: The carbonyl or other electrophilic group that the hydrazine nitrogen needs to attack may not be sufficiently reactive.

    • Actionable Advice: Add an acid catalyst to protonate and activate the electrophilic center.[14] In some cases, a base might be required to deprotonate the N-H, making the nitrogen more nucleophilic.

G cluster_0 Troubleshooting Focus start Dicarbonyl + Hydrazine hydrazone Acyclic Hydrazone Intermediate start->hydrazone Fast Condensation cyclization Intramolecular Cyclization (Slow Step) hydrazone->cyclization product Desired Heterocycle hydrazone->product Increase k_cyclize: - Higher Temp - Catalyst hydrolysis Hydrolysis (Side Reaction) hydrazone->hydrolysis k_hydrolysis cyclization->product k_cyclize starting_materials Starting Materials hydrolysis->starting_materials

Caption: Competing pathways for the hydrazone intermediate.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the role of pH in controlling hydrazine cyclization reactions?

The pH of the reaction medium is a critical parameter that can dictate both the rate and the outcome of the reaction. It influences the reactivity of both the hydrazine and the carbonyl component.

  • Acidic Conditions (pH < 7):

    • Activation of Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[12][14]

    • Reduced Nucleophilicity of Hydrazine: However, at very low pH, the hydrazine itself can be protonated, which deactivates it as a nucleophile. Therefore, a careful balance is needed, and often weakly acidic conditions (e.g., acetic acid) are optimal.[2]

    • Catalysis of Dehydration: The elimination of water to form the hydrazone is also acid-catalyzed.[15]

  • Neutral/Basic Conditions (pH ≥ 7):

    • Enhanced Nucleophilicity of Hydrazine: Under neutral or basic conditions, the hydrazine is in its free base form and is a more potent nucleophile.

    • Slower Carbonyl Addition: The reaction with the neutral carbonyl is slower than with a protonated carbonyl.

    • Influence on Regioselectivity: As mentioned in the troubleshooting guide, pH can alter the regioselectivity by changing which nitrogen of a substituted hydrazine is more nucleophilic.[10]

FAQ 2: How does the N-N bond in hydrazine influence side reactions?

The N-N single bond is relatively weak and can be a site of unwanted cleavage under certain reaction conditions.

  • In Fischer Indole Synthesis: The cleavage of the N-N bond is a key step in the mechanism, occurring during the[4][4]-sigmatropic rearrangement.[14] However, if this rearrangement is disfavored, alternative pathways leading to N-N bond scission can result in byproducts like aniline.[7]

  • Reductive Cleavage: In the presence of certain catalysts (e.g., ruthenium complexes) or reducing agents, the N-N bond can be cleaved to produce two amino groups.[16] While this is sometimes a desired transformation, it is often an unwanted side reaction.

  • Oxidative Cleavage: Oxidizing agents can also promote the cleavage of the N-N bond.[8][9] Care should be taken to exclude atmospheric oxygen if this is a concern, for instance, by running the reaction under an inert atmosphere (N₂ or Ar).

FAQ 3: My product is an oil and won't crystallize. What are my purification options?

Oily products can be frustrating to purify, especially when they co-elute with impurities on a column.

  • Trituration: Stirring the oil vigorously in a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble can sometimes induce crystallization or solidify the product. Cold non-polar solvents like hexanes or diethyl ether are often good starting points.[17]

  • Recrystallization from a Different Solvent System: If standard solvents fail, try more exotic mixtures. Sometimes a small amount of a co-solvent can dramatically change the solubility profile. Using acetonitrile has been reported to be successful for some oily hydrazones.[18]

  • Chromatography on a Different Stationary Phase: If your product is degrading on silica gel, it may be due to the acidic nature of the silica.

    • Neutralized Silica: Pre-treating the silica gel with a base like triethylamine can prevent the degradation of acid-sensitive compounds.[1]

    • Alumina: Alumina (basic or neutral) can be a good alternative to silica gel.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography may provide a different selectivity and allow for separation from polar impurities.[19]

  • Salt Formation: If your product contains a basic nitrogen, you can try to form a crystalline salt (e.g., hydrochloride or tosylate) by treating a solution of your compound with the appropriate acid.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Neutralizing Silica Gel for Column Chromatography

This protocol is recommended for the purification of acid-sensitive heterocyclic products.[1]

Materials:

  • Silica gel for flash chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare your desired eluent mixture.

  • Add 0.5-1% (v/v) of triethylamine to the eluent. For example, for 1 L of eluent, add 5-10 mL of Et₃N.

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column with the slurry as you normally would.

  • Run the column using the same triethylamine-containing eluent.

Note: This will cause the triethylamine to elute from the column. Ensure your product is stable to trace amounts of base.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolines

This method can often improve yields and reduce reaction times and side products compared to conventional heating.[2]

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Add one to two drops of glacial acetic acid to catalyze the reaction.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions will need to be determined for your specific substrate.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • The product may precipitate upon cooling or after the addition of cold water. Collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

References

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  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • National Institutes of Health. Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. [Link]

  • ResearchGate. Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

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  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

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  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • National Institutes of Health. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Science of Synthesis. Product Class 17: Hydrazones. [Link]

  • IdeaExchange@UAkron. Selective, Catalytic Decomposition of Hydrazine. [Link]

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  • Royal Society of Chemistry. Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. [Link]

  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • ACS Publications. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. [Link]

  • Benchchem. Technical Support Center: Optimizing Fluorenone and Hydrazine Reactions.
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  • National Institutes of Health. A Hydrazine Coupled Cycling Assay Validates the Decrease in Redox Ratio under Starvation in Drosophila. [Link]

  • ResearchGate. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

  • Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. [Link]

  • Wikipedia. Hydrazine. [Link]

  • National Institutes of Health. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. [Link]

  • Benchchem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
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  • Reddit. Hydrazine hydrate removal by column chromatography. [Link]

  • Royal Society of Chemistry. Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. [Link]

  • ResearchGate. How to purify hydrazone?[Link]

  • PubMed. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. [Link]

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  • Google Patents.
  • National Institutes of Health. Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids. [Link]

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Technical Support Center: Solubilizing 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and solubilizing 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one for biological screening. This document provides field-proven insights, troubleshooting guides, and step-by-step protocols to help researchers overcome solubility challenges with this and similar pyridazinone-based compounds. Our goal is to ensure the integrity of your screening data by achieving true, stable solutions of your test compound.

Compound Profile: Understanding 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

While specific experimental solubility data for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is not widely published, we can infer its likely behavior from its structural features and data on analogous compounds, such as 6-phenyl-pyridazin-3(2H)-one (PPD).[1][2]

  • Core Structure: The pyridazinone core is a polar heterocyclic system.

  • Substituents:

    • The 4-ethoxyphenyl group is large and hydrophobic, which will significantly decrease aqueous solubility.

    • The 4-amino group can act as a hydrogen bond donor, potentially offering a slight increase in polarity compared to an unsubstituted ring.

  • Predicted Behavior: The compound is expected to be a poorly water-soluble, hydrophobic molecule. Like many modern screening compounds, it will likely require an organic solvent for initial dissolution and may precipitate when diluted into aqueous assay buffers.[3][4] Studies on the related compound PPD show it has extremely low solubility in water (mole fraction of ~1.26 x 10⁻⁵) but very high solubility in Dimethyl Sulfoxide (DMSO) (mole fraction of ~4.73 x 10⁻¹).[2][5] We anticipate a similar profile for the target compound.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?

This is the expected behavior for a compound of this nature. Direct dissolution in aqueous media is highly unlikely to succeed. The standard industry practice is to first create a concentrated stock solution in a suitable organic solvent, most commonly 100% DMSO, and then dilute this stock into your final assay buffer.[4][6]

Q2: I dissolved my compound in 100% DMSO, but it precipitated when I added it to my cell culture media. Why?

This is a classic and common problem known as "crashing out." It occurs because the compound, while soluble in the polar aprotic solvent DMSO, is not soluble in the highly polar aqueous environment of your buffer or media.[7][8] When the DMSO stock is diluted, the final DMSO concentration drops, and the surrounding water molecules cannot keep the hydrophobic compound in solution, causing it to precipitate.[3][7]

Q3: What is the maximum concentration of DMSO I can use in my biological assay?

This is highly dependent on your specific assay system, particularly if you are using live cells. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7] However, sensitive cell lines or assays measuring specific signaling pathways may show effects at concentrations as low as 0.1%.[7] It is mandatory to perform a DMSO vehicle tolerance experiment for your specific assay to determine the maximum non-interfering concentration.

Q4: Can I just heat the solution to get my compound to dissolve?

Gentle warming can sometimes help achieve initial dissolution in the stock solvent (e.g., DMSO). However, this can create a supersaturated solution. The compound will likely precipitate out again upon cooling to room temperature or upon dilution into the aqueous assay buffer.[9] Furthermore, excessive heat can cause compound degradation. This approach should be used with extreme caution.

Q5: Are there alternatives to DMSO?

Yes. If DMSO is not a viable option due to solubility limits or assay interference, other strategies can be employed. These are advanced techniques that require careful validation and include the use of co-solvents, surfactants, or cyclodextrins.[9][10][11] These are discussed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: A Tiered Approach to Solubilization

This guide provides a logical progression from standard methods to more advanced formulation strategies. Always start with Tier 1 before proceeding to Tier 2.

Tier 1: The Standard Protocol - DMSO-Based Solubilization

DMSO is the default starting solvent for most screening campaigns due to its excellent solubilizing power for a wide range of organic molecules and its general compatibility with automated liquid handlers.[6][12][13]

DMSO is a polar aprotic solvent. It can dissolve both polar and nonpolar compounds and is miscible with water and many organic solvents.[12] Its ability to disrupt the crystal lattice energy of solid compounds and solvate them effectively makes it a powerful solvent.[2]

Caption: Standard workflow for preparing and validating a DMSO-based compound solution.

  • Preparation: Accurately weigh the 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one powder. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If the solid persists, place the vial in a bath sonicator for 10-15 minutes.

  • Visual Inspection: Hold the vial against a bright light and a dark background. Ensure there are no visible particulates or Tyndall effect (light scattering by suspended particles). A true solution should be perfectly clear.

  • Stability Check: Allow the solution to sit at room temperature for at least 2 hours and re-inspect. Some compounds may dissolve initially but crash out over time.[13]

  • Dilution Test (Kinetic Solubility): Perform a test dilution. Add 2 µL of your DMSO stock to 98 µL of your final assay buffer (this creates a 2% DMSO solution, which is high but useful for observing precipitation). Mix and let it stand for 30 minutes. Visually inspect for any signs of precipitation. If it remains clear at this stage, it is more likely to be soluble at lower final DMSO concentrations.

Tier 2: Advanced Solubilization Strategies

If your compound precipitates from DMSO upon aqueous dilution at your desired final concentration, you must explore advanced formulation methods. Crucially, any agent used must be tested in parallel (vehicle control) to ensure it does not interfere with the biological assay.

A co-solvent is a water-miscible organic solvent used in combination with DMSO or water to increase the solubility of hydrophobic compounds.[9]

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system (the water), making it more "hospitable" to the nonpolar drug molecule.[9]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

  • Considerations: Co-solvents must be used at low concentrations as they can be toxic to cells.[14] Their effect on assay performance must be rigorously validated.

Co-SolventTypical Starting Conc. in AssayProsCons
Ethanol < 1%Readily available, effective for many compounds.Can be cytotoxic, may have biological effects.[14]
PEG-400 < 1%Low toxicity, good solubilizer.[2]Can be viscous, may interfere with some assays.
Propylene Glycol < 1%Generally low toxicity.[2]Can be less effective than other co-solvents.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.

  • Mechanism: Above a certain concentration (the Critical Micelle Concentration, CMC), surfactant molecules aggregate to form micelles with a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment.[10][11]

  • Common Surfactants: Tween® 80, Poloxamer 188 (Pluronic® F-68). Non-ionic surfactants are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[15]

  • Considerations: Surfactants can interfere with assays by denaturing proteins, disrupting cell membranes, or sequestering the compound away from its target.[16][17] The concentration used must be carefully optimized.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism: The hydrophobic compound is encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex."[18][19] This complex has a hydrophilic exterior, allowing the entire package to be soluble in water.[11][20]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). These modified cyclodextrins have much higher aqueous solubility than native cyclodextrins.[18]

  • Considerations: The binding affinity between the cyclodextrin and the compound must be optimal. If it's too strong, the compound may not be released to interact with its biological target.[21]

graph TD { A{Compound Precipitates from DMSO/Buffer?} -- Yes --> B{Determine Max Tolerated Vehicle %}; B --> C{Screen Solubilizing Agents}; C --> D[Co-solvents (PEG-400, PG)]; C --> E[Non-ionic Surfactants (Tween 80)]; C --> F[Cyclodextrins (HP-β-CD)];

}

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one , a structural analog relevant to cardiotonic agents (e.g., Levosimendan precursors) and PDE3 inhibitors.[1]

It moves beyond simple peak listing to offer a comparative analysis against its synthetic precursors and regioisomers, addressing the common challenges of tautomerism and regioselectivity in pyridazinone chemistry.

Content Type: Comparative Technical Guide Methodology: High-Field NMR (400/600 MHz) in DMSO-d₆[1]

Executive Summary & Structural Context

The characterization of 4-amino-6-arylpyridazinones is frequently complicated by lactam-lactim tautomerism and regioisomerism during the hydrazine cyclization step.[1]

  • The Challenge: Distinguishing the target 4-amino isomer from the thermodynamically stable 5-amino byproduct and the 4,5-dihydro precursor.[1]

  • The Solution: This guide utilizes diagnostic chemical shifts—specifically the shielding of the H-5 proton and the AA'BB' pattern of the ethoxy-phenyl moiety—to validate the structure.[1]

  • Solvent Selection: DMSO-d₆ is the mandatory solvent.[1] Chloroform (CDCl₃) is unsuitable due to poor solubility and rapid exchange of the amide/amino protons, which leads to signal broadening.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this standardized workflow. This protocol includes a "D₂O Shake" step to confirm exchangeable protons (NH/NH₂).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the dried solid in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is not fully soluble, sonicate for 30 seconds. Do not heat above 40°C to avoid enhancing tautomeric exchange rates that broaden peaks.[1]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing aromatic protons).

    • Relaxation Delay (D1): ≥ 1.0 seconds (critical for accurate integration of the amide NH).

    • Scans (NS): 16–32 scans.[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

  • Validation (The D₂O Shake):

    • After the initial spectrum, add 1 drop of D₂O to the NMR tube, shake, and re-acquire.

    • Result: Signals at ~12.7 ppm (Amide NH) and ~6.4 ppm (Amino NH₂) must disappear.

Workflow Diagram

NMR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Validation Sample Solid Sample (5-10 mg) Mix Sonicate (<40°C) Sample->Mix Solvent DMSO-d6 (0.6 mL) Solvent->Mix Acq 1H NMR (ns=16, d1=1s) Mix->Acq Process Process (Ref 2.50 ppm) Acq->Process D2O Add D2O (Shake) Process->D2O Check Verify Exchange (NH/NH2 Loss) D2O->Check

Caption: Operational workflow for validating labile protons in aminopyridazinones using the D₂O exchange method.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most common synthetic impurities. The data below is synthesized from authoritative fragment analysis of 6-aryl-3(2H)-pyridazinones [1][2][3].

The Target: 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one[1]
  • Key Feature: The amino group at position 4 shields the adjacent H-5 proton, shifting it upfield to ~6.7 ppm (singlet).

Alternative A: The Precursor (4,5-dihydro-...)[1]
  • Origin: Incomplete oxidation during synthesis.[1]

  • Differentiation: Lacks the aromatic H-5 singlet.[1] Instead, shows two methylene triplets at ~2.5 ppm and ~2.9 ppm (part of the CH₂-CH₂ backbone).

Alternative B: The Regioisomer (5-amino-...)[1]
  • Origin: Nucleophilic attack of hydrazine at the wrong carbon of the furanone/keto-ester intermediate.[1]

  • Differentiation: The H-4 proton in the 5-amino isomer appears further downfield (~7.5 ppm) compared to H-5 in the 4-amino isomer (~6.7 ppm) due to the deshielding effect of the adjacent carbonyl (C=O) at position 3.[1]

Comparative Data Table (DMSO-d₆)
Proton AssignmentTarget: 4-Amino Isomer (δ ppm)Alt A: Dihydro Precursor (δ ppm)Alt B: 5-Amino Isomer (δ ppm)Multiplicity
Amide NH (H-2) 12.6 – 12.8 10.8 – 11.012.5 – 12.7Broad Singlet (bs)
Aromatic (H-2',6') 7.75 – 7.85 7.65 – 7.757.70 – 7.80Doublet (d, J≈8.8 Hz)
Aromatic (H-3',5') 6.95 – 7.05 6.90 – 7.006.95 – 7.05Doublet (d, J≈8.8 Hz)
Pyridazinone Ring 6.70 – 6.75 (H-5) N/A~7.50 (H-4)Singlet (s)
Amino Group (NH₂) 6.40 – 6.50 N/A6.00 – 6.20Broad Singlet (bs)
Ethoxy (-OCH₂-) 4.05 – 4.10 4.05 – 4.104.05 – 4.10Quartet (q, J≈7.0 Hz)
Ethoxy (-CH₃) 1.30 – 1.36 1.30 – 1.361.30 – 1.36Triplet (t, J≈7.0 Hz)
Backbone (-CH₂-) N/A2.45 (t) & 2.90 (t) N/ATriplets

Structural Validation Logic

The following diagram illustrates the logical pathway to confirm the regiochemistry (Position 4 vs. Position 5) using HMBC (Heteronuclear Multiple Bond Correlation) logic, which is the gold standard if 1H NMR is ambiguous.

Regiochemistry Confirmation Diagram

Regiochemistry Target Unknown Isomer (4-amino vs 5-amino) Test1 Check H-Ring Chemical Shift Target->Test1 Result1 Shift < 7.0 ppm (Shielded) Test1->Result1 Observed Result2 Shift > 7.4 ppm (Deshielded by C=O) Test1->Result2 Conclusion1 Likely 4-Amino Isomer (H-5 is beta to C=O) Result1->Conclusion1 Conclusion2 Likely 5-Amino Isomer (H-4 is alpha to C=O) Result2->Conclusion2 HMBC HMBC Confirmation (Long Range Coupling) Conclusion1->HMBC Correlation H-Ring correlates to Carbonyl (C-3)? HMBC->Correlation Yes Yes (3-bond) Indicates H-5 (Target) Correlation->Yes No No (2-bond, weak) Indicates H-4 Correlation->No

Caption: Decision tree for distinguishing 4-amino vs. 5-amino regioisomers using 1H NMR shifts and HMBC correlations.

Detailed Signal Interpretation

The Pyridazinone Core (H-5 vs NH)
  • H-5 (Singlet, ~6.74 ppm): This is the most diagnostic peak. In the 4-amino isomer, this proton is located at position 5. It is shielded by the electron-donating amino group at position 4.[1] If this peak appears as a doublet, it indicates incomplete synthesis (dihydro precursor) or contamination [1].

  • Amide NH (Broad Singlet, ~12.7 ppm): This proton is highly acidic and participates in hydrogen bonding with the solvent (DMSO). Its chemical shift can drift based on concentration and temperature.[1] It confirms the "one" (lactam) tautomer exists in solution [4].

The 4-Ethoxyphenyl Substituent[1]
  • AA'BB' System: The phenyl ring exhibits a classic para-substitution pattern.[1] It appears as two "roofed" doublets.[1]

    • Ortho to pyridazinone (~7.8 ppm): Deshielded by the electron-withdrawing heterocycle.[1]

    • Meta to pyridazinone (~7.0 ppm): Shielded by the electron-donating ethoxy group.[1]

  • Ethoxy Group: A clean quartet at ~4.1 ppm and a triplet at ~1.35 ppm confirm the integrity of the ether linkage. Hydrolysis of this group (to a phenol) would result in the loss of these alkyl signals and the appearance of a broad phenolic -OH singlet (~9-10 ppm).[1]

The Amino Group (NH₂)
  • Broad Singlet (~6.45 ppm): This signal integrates to 2 protons. It is often broader than the aromatic signals due to quadrupole broadening from the Nitrogen-14 nucleus and chemical exchange.[1]

References

  • Sotelo, E., et al. "Efficient synthesis of 4-amino-6-substituted-pyridazin-3(2H)-ones."[1] Synthetic Communications, 32(13), 1975-1981.

  • Lázaro, R., et al. "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry, 49(7), 437-442.

  • Coates, W.J., & McKillop, A. "Regioselective synthesis of 6-aryl-3(2H)-pyridazinones." Journal of Organic Chemistry, 55(19), 5418–5420.

  • Gottlieb, H.E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comprehensive Guide: Mass Spectrometry Fragmentation of 4-Amino Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-3(2H)-pyridazinones represent a privileged scaffold in medicinal chemistry, serving as the core structure for various analgesic, anti-inflammatory, and cardiovascular agents.[1] In drug development, distinguishing this specific regioisomer from its 5-amino counterpart is a critical quality attribute, as the position of the amino group drastically alters biological efficacy.

This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of 4-amino pyridazinones. Unlike generic spectral libraries, we analyze the mechanistic causality of fragmentation—specifically the Retro-Diels-Alder (RDA) pathways and diagnostic neutral losses—to equip researchers with a self-validating method for structural elucidation.

Mechanistic Principles of Fragmentation

The fragmentation of pyridazinones under Electron Ionization (EI) or Electrospray Ionization (ESI) is governed by the stability of the diazine ring. The 4-amino substituent introduces specific electronic effects that direct bond cleavage.

The Core Fragmentation Events
  • N-N Bond Lability: The hydrazine bond (N1-N2) is a primary site of fragility.

  • Carbonyl Ejection: A characteristic loss of carbon monoxide (CO, 28 Da) is often the initiating event, leading to ring contraction.[1]

  • Retro-Diels-Alder (RDA): The heterocyclic ring undergoes RDA-type cleavages, generating diagnostic "diene" and "dienophile" fragments.[2]

The "4-Amino" Effect

The amino group at position 4 (adjacent to the carbonyl at C3) creates a vinylogous amide system. This electronic conjugation stabilizes certain cation-radical intermediates, making the [M-CO]⁺ ion typically more abundant or stable compared to the 5-amino isomer.

Comparative Analysis: 4-Amino vs. 5-Amino Isomers

Differentiation of regioisomers is the primary analytical challenge. The following comparison highlights the divergent pathways.

Diagnostic Pathway Visualization

The following diagram illustrates the divergent fragmentation logic between the 4-amino and 5-amino isomers.

FragmentationPathway cluster_0 Key Differentiator Parent4 4-Amino Parent Ion [M]+ M_CO_4 [M-CO]+ (Stabilized) Resonance stabilized by N-4 Parent4->M_CO_4 -CO (28 Da) Parent5 5-Amino Parent Ion [M]+ M_CO_5 [M-CO]+ (Unstable) Rapid secondary decay Parent5->M_CO_5 -CO (28 Da) Frag_HCN Loss of HCN (Diagnostic for 4-amino) M_CO_4->Frag_HCN Secondary Cleavage Frag_N2 Loss of N2/Hydrazine (Ring collapse) M_CO_5->Frag_N2 Rapid Collapse

Caption: Divergent fragmentation pathways for pyridazinone regioisomers. The 4-amino group stabilizes the [M-CO]+ intermediate via resonance.

Quantitative Comparison of Diagnostic Ions

The table below summarizes the expected diagnostic ions for a generic 4-amino-3(2H)-pyridazinone (R=H) versus its 5-amino isomer.

Feature4-Amino-3(2H)-pyridazinone5-Amino-3(2H)-pyridazinoneMechanistic Cause
Base Peak (EI) Often [M-CO]⁺ Often Low Mass Fragments 4-amino resonance stabilization of the acylium-like intermediate.
Primary Loss CO (28 Da)CO (28 Da)Cleavage of the amide bond.
Secondary Loss HCN (27 Da) N₂ / N₂H (28/29 Da) 4-amino group facilitates HCN elimination; 5-amino favors N-N cleavage.
RDA Fragment Retains Amino Group on C3-C4 fragmentAmino Group on C5-C6 fragmentPosition of substituent relative to RDA cleavage plane.

Experimental Protocol: Self-Validating Workflow

To reproduce these patterns, use the following LC-MS/MS protocol. This workflow is designed to ensure "Trustworthiness" by including internal validation steps.

Sample Preparation[3]
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Methanol ensures solubility; Formic acid promotes protonation ([M+H]⁺) for ESI.

  • Concentration: Dilute to a final concentration of 1-10 µg/mL .

    • Why: Prevents detector saturation and dimer formation ([2M+H]⁺).

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C.[3]

  • Collision Energy (CE): Ramp from 10 to 40 eV .

    • Validation Step: Acquire spectra at multiple energies.[4][5] Low CE (10 eV) preserves the molecular ion [M+H]⁺; High CE (40 eV) reveals the deep fragmentation (diagnostic ions).

Data Analysis Workflow
  • Identify Parent: Confirm [M+H]⁺.

  • Check for Dimer: Look for [2M+H]⁺. If high, dilute sample.[1]

  • Locate [M-28]⁺: Identify the loss of CO.

  • Calculate Ratios: Compare the intensity of [M-CO]⁺ to the parent ion. A higher ratio typically suggests the 4-amino isomer over the 5-amino (due to stability).

Detailed Fragmentation Pathway

The following diagram details the specific atomic rearrangements for a 4-amino-5-vinyl-3(2H)-pyridazinone (a common derivative in analgesic research).

DetailedPathway cluster_mechanism Fragmentation Logic M Precursor [M+H]+ m/z 138 M_CO [M+H - CO]+ m/z 110 M->M_CO - CO (28) M_RDA RDA Fragment (Retro-Diels-Alder) M->M_RDA RDA Cleavage M_CO_HCN [M+H - CO - HCN]+ m/z 83 M_CO->M_CO_HCN - HCN (27)

Caption: Stepwise fragmentation of a 4-amino-5-vinyl pyridazinone derivative showing sequential losses.

Key Diagnostic Ions for Derivatives
  • m/z 96: The unsubstituted 3(2H)-pyridazinone core.

  • m/z 57: Common low-mass fragment in vinyl-substituted derivatives (alkenyl cation).

  • m/z 147: Characteristic fragment observed in phenyl-substituted analogs (loss of pyridazine ring parts).

References

  • Giovannoni, M. P., et al. (2007).[1] "4-Amino-5-vinyl-3(2H)-pyridazinones and analogues as potent antinociceptive agents: Synthesis, SARs, and preliminary studies on the mechanism of action." Bioorganic & Medicinal Chemistry. Link

  • Takayuki, K., et al. (2021).[1][6] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry. Link[1]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (General reference for RDA mechanisms in heterocycles). Link[1]

  • PubChem. "3(2H)-Pyridazinone Compound Summary." National Library of Medicine. Link[1]

Sources

Comparative Potency Guide: Ethoxy vs. Methoxy Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of Ethoxy vs. Methoxy Pyridazinone Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

In the optimization of 3(2H)-pyridazinone scaffolds—widely utilized in the development of COX-2 inhibitors, PDE3/4 inhibitors, and cardiotonic agents—the choice between methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents is a critical determinant of potency and selectivity.[1]

While often treated interchangeably as "alkoxy" groups in early screening, this guide demonstrates that the methoxy group typically offers superior intrinsic potency in sterically constrained active sites (e.g., PDE4), whereas the ethoxy group enhances lipophilicity (LogP) and selectivity for larger hydrophobic pockets (e.g., COX-2), often at the cost of absolute potency due to steric penalties.

Scientific Rationale: The SAR Divergence

The transition from methoxy to ethoxy is not merely a change in chain length; it alters the physicochemical profile of the ligand in three distinct ways:

  • Steric Occupancy: The ethoxy group adds significant rotational volume. In enzymes like Phosphodiesterase 4 (PDE4) , the active site is a narrow hydrophobic slot. Methoxy groups fit snugly, whereas ethoxy groups often incur a steric penalty, reducing binding affinity (

    
    ).[1]
    
  • Lipophilicity (LogP): The addition of a methylene (-CH₂-) unit increases LogP by approximately 0.5 units.[1] This enhances membrane permeability (blood-brain barrier penetration) but decreases aqueous solubility, potentially affecting bioavailability.[1]

  • Metabolic Stability: Methoxy groups are prone to rapid O-demethylation by cytochrome P450 enzymes (CYP2D6).[1] Ethoxy groups, while still susceptible to O-dealkylation, often exhibit slightly prolonged half-lives due to the steric hindrance protecting the ether oxygen.[1]

Mechanistic Decision Pathway

The following logic tree illustrates when to deploy each derivative based on the target binding site architecture.

SAR_Logic Start Target Binding Pocket Analysis PocketSize Hydrophobic Pocket Size Start->PocketSize Small Constrained/Narrow (e.g., PDE4) PocketSize->Small < 5 Å depth Large Voluminous/Flexible (e.g., COX-2) PocketSize->Large > 5 Å depth Methoxy Select Methoxy (-OCH3) High Potency, Low Steric Clash Small->Methoxy Ethoxy Select Ethoxy (-OCH2CH3) High Selectivity, Improved LogP Large->Ethoxy

Figure 1: SAR Decision Tree for Alkoxy Substitution on Pyridazinone Scaffolds.

Data Comparison: Potency & Selectivity

The following data aggregates findings from studies on COX-2 inhibition (where selectivity is key) and PDE inhibition (where potency is key).

Case Study A: COX-2 Inhibition (Anti-inflammatory)

In COX-2 inhibitors, the secondary pocket is hydrophobic.[1] Larger groups (Ethoxy) effectively fill this pocket, excluding the smaller COX-1 active site.[1]

ParameterMethoxy Derivative (Cpd 5f)Ethoxy Derivative (Emorfazone Analog)Biological Impact
IC50 (COX-2) 1.15 µM 2.80 µMMethoxy is slightly more potent intrinsically.[1]
Selectivity (SI) 9.56> 20.0 Ethoxy provides superior exclusion of COX-1.[1]
LogP 2.12.7Ethoxy shows better membrane permeability.[1]
Ulcer Index LowVery LowHigher selectivity = reduced gastric toxicity.[1]

Data Source: Derived from comparative analysis of trimethoxy derivatives (Source 1) and Emorfazone (Source 2).

Case Study B: PDE3/4 Inhibition (Respiratory/Cardiotonic)

In PDE inhibition, the "clamp" mechanism of the enzyme favors compact substituents.

ParameterMethoxy DerivativeEthoxy DerivativeBiological Impact
PDE4 Inhibition High (IC50 < 50 nM) Moderate (IC50 > 200 nM)Steric clash of ethoxy reduces potency.[1]
PDE3 Inhibition ModerateHighEthoxy is tolerated better in PDE3 than PDE4.[1]
Solubility HighLowMethoxy preferred for IV formulations.[1]

Experimental Protocols

To validate these differences in your own pipeline, use the following standardized synthesis and assay protocols.

A. Synthesis of 6-Alkoxy-3(2H)-Pyridazinones

The synthesis diverges at the alkylation step of the chloropyridazinone intermediate.[1]

Reagents:

  • 3,6-Dichloropyridazine (Starting Material)[1]

  • Sodium alkoxide (NaOMe or NaOEt)

  • Hydrazine hydrate[1][2][3]

Workflow Diagram:

Synthesis_Flow Start 3,6-Dichloropyridazine Step1 Nucleophilic Substitution (NaOR / ROH, Reflux 4h) Start->Step1 Branch Alkoxy Intermediate Step1->Branch Methoxy 3-Chloro-6-methoxy-pyridazine Branch->Methoxy Use NaOMe Ethoxy 3-Chloro-6-ethoxy-pyridazine Branch->Ethoxy Use NaOEt Step2 Hydrolysis/Hydrazinolysis (NH2NH2, EtOH, Reflux 6h) Methoxy->Step2 Ethoxy->Step2 FinalM 6-Methoxy-3(2H)-pyridazinone Step2->FinalM FinalE 6-Ethoxy-3(2H)-pyridazinone Step2->FinalE

Figure 2: Divergent Synthesis of Alkoxy-Pyridazinones via Nucleophilic Substitution.

Step-by-Step Protocol:

  • Etherification: Dissolve 3,6-dichloropyridazine (10 mmol) in the appropriate alcohol (Methanol for methoxy, Ethanol for ethoxy). Slowly add sodium metal (11 mmol) to generate the alkoxide in situ. Reflux for 4 hours.

  • Workup: Evaporate solvent. Resuspend residue in water and extract with chloroform. Dry over Na₂SO₄.[1]

  • Hydrazinolysis: Dissolve the 3-chloro-6-alkoxypyridazine intermediate in ethanol. Add hydrazine hydrate (excess, 50 mmol). Reflux for 6 hours.

  • Cyclization/Purification: Cool to room temperature. The pyridazinone usually precipitates. Recrystallize from ethanol/water.[1][2]

B. Validation Assay: COX-2 Inhibition Screening

Objective: Determine IC50 shifts between ethoxy and methoxy analogs. Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical protocol).

  • Preparation: Reconstitute COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Add Heme and specific pyridazinone derivative (range: 0.01 µM to 100 µM) to the wells. Incubate for 10 mins at 37°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Success Metric: A shift in IC50 > 3-fold between methoxy and ethoxy indicates significant steric influence of the pocket.

Conclusion & Recommendation

  • Choose Methoxy when targeting PDE4 or when the binding pocket is known to be sterically restricted. The methoxy group acts as a "precision" binder with higher intrinsic affinity per unit of mass.

  • Choose Ethoxy when targeting COX-2 or when selectivity over a homologous isozyme (like COX-1) is required.[1] The ethoxy group acts as a "selectivity shield," preventing binding to the smaller off-target pockets.[1]

References
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link] Relevance: Provides IC50 data for methoxy-substituted pyridazinones in COX-2 assays.[1]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. Source: SAR Publication [Link] Relevance: Discusses Emorfazone (ethoxy derivative) and general SAR of the scaffold.

  • Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors. Source: PubMed / Elsevier [Link] Relevance: Establishes the steric requirements for PDE3 vs PDE4 inhibition regarding alkoxy substitution.

  • Synthesis of antipyrine/pyridazinone hybrids. Source: TÜBİTAK Academic Journals [Link] Relevance: Provides the specific chemical synthesis protocols for 6-substituted-3(2H)-pyridazinones.[1][3]

Sources

Technical Comparison Guide: 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one vs. Imazodan

[1]

Executive Summary

This guide provides a structural and functional analysis comparing Imazodan (CI-914) , a benchmark cardiotonic agent, with the structural analog 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (hereafter referred to as AEP-3 ).[1]

While both compounds utilize the pyridazinone pharmacophore to target phosphodiesterase (PDE) enzymes, they represent divergent medicinal chemistry strategies.[1] Imazodan utilizes a 4,5-dihydro scaffold to optimize conformational fit within the PDE3 catalytic pocket.[1] In contrast, AEP-3 employs a fully unsaturated, planar 4-amino-pyridazinone system, a scaffold historically associated with dual PDE3/PDE4 inhibition and significant analgesic (COX-inhibition) crossover.[1]

Key Findings:

  • Imazodan: High specificity for PDE3; "pucker" conformation of the dihydro ring is critical for potency.[1]

  • AEP-3: Planar geometry with an exocyclic amino H-bond donor; exhibits altered solubility profiles and potential multi-target pharmacology (PDE/COX).[1]

Structural Analysis & SAR Visualization

The core difference lies in the saturation of the heterocyclic ring and the electronic nature of the substituent at position 4.[1]

Comparative Chemical Structures

Structurescluster_0Imazodan (Benchmark)cluster_1AEP-3 (Comparator)Struct1Core: 4,5-dihydropyridazin-3(2H)-one(Non-planar 'Pucker')R6: 4-(1H-imidazol-1-yl)phenylR4: Hydrogen (Unsubstituted)Struct2Core: pyridazin-3(2H)-one(Fully Unsaturated / Planar)R6: 4-ethoxyphenylR4: Amino (-NH2) GroupStruct1->Struct2Scaffold Oxidation(Dihydro -> Aromatic)Struct1->Struct2Substituent Shift(H -> NH2)

Figure 1: Structural evolution from the classic Imazodan scaffold to the AEP-3 analog.

Structure-Activity Relationship (SAR)[1]
FeatureImazodan (CI-914)AEP-3 (Comparator)SAR Implication
Ring Saturation 4,5-Dihydro (Saturated)Unsaturated (Aromatic)The dihydro ring of Imazodan allows a non-planar conformation, crucial for fitting the hydrophobic clamp of PDE3.[1] The planar AEP-3 ring often reduces PDE3 selectivity but increases PDE4 or COX affinity.
C4 Substituent HydrogenAmino (-NH₂)The C4-amino group acts as a hydrogen bond donor.[1] In pyridazinones, this often enhances water solubility and introduces a new binding interaction with residues like Gln369 in PDE active sites.[1]
C6 Aryl Group 4-Imidazolylphenyl4-EthoxyphenylThe imidazole is a basic nitrogen source (pKa ~7), aiding solubility and metal coordination.[1] The ethoxy group is lipophilic/neutral, shifting the molecule's distribution (LogP) towards higher membrane permeability.[1]

Physicochemical Profile

The following data contrasts the calculated properties of both molecules, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyImazodanAEP-3Interpretation
Molecular Weight 240.26 g/mol 231.25 g/mol Both are fragment-like, suitable for oral bioavailability.
cLogP (Est.) 1.2 - 1.51.8 - 2.1AEP-3 is more lipophilic due to the ethoxy group replacing the polar imidazole.[1]
H-Bond Donors 1 (Amide NH)3 (Amide NH + Amine NH₂)AEP-3 has higher polarity potential via H-bonding, despite the lipophilic tail.[1]
TPSA (Ų) ~50~80The amino group significantly increases Topological Polar Surface Area.[1]

Synthetic Pathways[1][2][3][4]

Understanding the synthesis is vital for researchers planning to derivatize these scaffolds.[1]

Synthesis of AEP-3 (4-Amino-Unsaturated Route)

This protocol utilizes a halogenation-amination strategy, which is more robust than direct nitration for this scaffold.[1]

SynthesisStartStarting Material:4-EthoxyacetophenoneStep11. Glyoxylate Condensation(Glyoxylic acid, AcOH, Heat)Start->Step1Inter1Intermediate:6-(4-ethoxyphenyl)-4-oxobut-2-enoic acidStep1->Inter1Step22. Cyclization(Hydrazine Hydrate, EtOH)Inter1->Step2Inter2Scaffold:6-(4-ethoxyphenyl)pyridazin-3(2H)-oneStep2->Inter2Step33. Chlorination(POCl3 / PCl5)Inter2->Step3Inter34,5-Dichloro Intermediate(Optional regioselectivity control)Step3->Inter3Step44. Amination(NH3 in MeOH, High Pressure)Inter3->Step4FinalTarget:4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-oneStep4->Final

Figure 2: Synthetic route for AEP-3 via chlorination-amination.[2]

Detailed Protocol: Synthesis of AEP-3

Step 1: Scaffold Formation [1]

  • Dissolve 4-ethoxyacetophenone (10 mmol) and glyoxylic acid monohydrate (12 mmol) in glacial acetic acid (20 mL).

  • Reflux for 4 hours.

  • Cool to room temperature and add hydrazine hydrate (15 mmol) slowly.

  • Reflux for an additional 6 hours.

  • Pour into ice water. The precipitate is 6-(4-ethoxyphenyl)pyridazin-3(2H)-one .[1] Filter and recrystallize from ethanol.

Step 2: C4-Amination (via Bromination) Note: Direct amination of the pyridazinone ring is difficult.[1] A common lab-scale method involves bromination followed by displacement.

  • Dissolve the intermediate (5 mmol) in acetic acid. Add Bromine (5.5 mmol) dropwise at 60°C.

  • Stir for 2 hours (monitors via TLC for 4-bromo derivative formation).

  • Isolate the 4-bromo-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.[1]

  • Suspend the bromo-derivative in ethanolic ammonia (saturated) or 25% aqueous ammonia in a sealed tube.

  • Heat to 120°C for 8–12 hours.

  • Cool, evaporate solvent, and wash the residue with water to remove ammonium bromide.[1]

  • Recrystallize from methanol to yield AEP-3 .

Pharmacological Evaluation

Mechanism of Action: PDE Inhibition

Both compounds target Phosphodiesterase 3 (PDE3), preventing the hydrolysis of cAMP.[1]

  • Heart: Increased cAMP

    
     PKA activation 
    
    
    Ca²⁺ influx
    
    
    Inotropy (Increased contractility).[1]
  • Vessels: Increased cAMP

    
     MLCK inhibition 
    
    
    Vasodilation .[1]
Experimental Protocol: PDE3 Inhibition Assay

To objectively compare Imazodan and AEP-3, use the following scintillation proximity assay (SPA) or HPLC-based protocol.

Reagents:

  • Enzyme: Recombinant Human PDE3A (Catalytic domain).[1]

  • Substrate: [³H]-cAMP (for SPA) or cAMP (for HPLC).[1]

  • Reference: Milrinone (Positive Control).[1]

Workflow:

  • Preparation: Dilute compounds in DMSO (Final concentration <1%). Prepare 10-point serial dilutions (0.1 nM to 100 µM).

  • Incubation: Mix PDE3A enzyme (0.5 units/well) with test compounds in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA). Incubate for 15 mins at 25°C.

  • Reaction Start: Add cAMP substrate (1 µM final).

  • Reaction Time: Incubate for 20 mins at 30°C.

  • Termination:

    • HPLC Method:[1][3] Add 100 µL Acetonitrile to crash protein.[1] Centrifuge. Analyze supernatant for AMP/cAMP ratio.

    • SPA Method:[1] Add Yttrium silicate beads (binds AMP, not cAMP).[1] Count luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Results:

  • Imazodan: IC50

    
     0.1 – 0.5 µM (High Potency).[1]
    
  • AEP-3: IC50 is expected to be higher (1.0 – 5.0 µM) due to the planar ring reducing the optimal "fit" in the PDE3 pocket compared to the dihydro-scaffold.[1] However, AEP-3 may show broader activity against PDE4 or COX-2 (analgesic effect), which Imazodan lacks.[1]

References

  • Sotelo, E., et al. (2002).[1][4] "Pyridazines.[1][5][6][7][4][8][9][10][11][12] Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[4] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.[1][4] Link

  • Bristol, J. A., et al. (1984).[1] "Cardiotonic agents.[1][13][11] 1. 4,5-Dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones." Journal of Medicinal Chemistry, 27(9), 1099-1101.[1] Link[1]

  • Robertson, D. W., et al. (1987).[1] "Structure-activity relationships of arylimidazopyridine cardiotonics." Journal of Medicinal Chemistry. (Contextualizing the Imazodan scaffold).

  • Albrecht, A., et al. (2008).[1][8] "New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones." Organic & Biomolecular Chemistry, 6, 1197-1200.[1][8] Link

  • US Patent 4346221A. "Preparation of 4-amino-6-(pyridinyl)-3(2H)-pyridazinones."[1] (Foundational patent for 4-amino cardiotonic scaffolds).[1] Link

Technical Guide: SAR and Therapeutic Profiling of 4-Amino-6-Arylpyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-6-arylpyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its versatility in targeting inflammatory pathways (COX-2 inhibition) and neurological modulation (anticonvulsant activity). Unlike traditional NSAIDs which suffer from gastric toxicity due to non-selective COX-1 inhibition, 4-amino-6-arylpyridazinones offer a tunable pharmacophore that achieves high COX-2 selectivity.

This guide provides a technical comparison of this scaffold against standard-of-care alternatives (Celecoxib, Indomethacin, Phenytoin), supported by experimental protocols and structure-activity relationship (SAR) logic.

Structural Logic & Numbering

The core scaffold is a 1,2-diazine ring containing a ketone at position 3 and an aryl group at position 6. The critical "4-amino" substitution acts as a hydrogen bond donor, essential for receptor pocket anchoring.

Core numbering scheme:

  • N-1 / N-2: The hydrazine moiety.[1] N-2 is the primary site for alkylation to modulate lipophilicity.

  • C-3: Carbonyl group (H-bond acceptor).

  • C-4: Amino substitution (Critical for selectivity).

  • C-5: Often left unsubstituted or halogenated to influence electronics.

  • C-6: Aryl binding site (Determines potency).

Therapeutic Area A: Anti-Inflammatory (COX-2 Inhibition)

Comparative Performance

The primary advantage of 4-amino-6-arylpyridazinones over traditional NSAIDs is their Gastric Safety Index . While Indomethacin inhibits both COX-1 (constitutive, stomach-protecting) and COX-2 (inducible, inflammatory), optimized pyridazinones exhibit selectivity indices (SI) comparable to or exceeding Celecoxib.

CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Gastric Ulcer Index (Rat Model)
Indomethacin COX-1/20.05 (COX-1)0.5 (Non-selective)High (>2.0)
Celecoxib COX-20.35 (COX-2)~300Low (<0.5)
4-amino-6-(4-F-phenyl) COX-20.18 - 0.26 >350 Negligible
4-amino-6-(4-OMe-phenyl) COX-21.15~100Low
Mechanistic Insight

The high selectivity arises from the specific geometry of the COX-2 active site, which contains a secondary "side pocket" not present in COX-1.

  • The 6-Aryl Group: Fits into the hydrophobic channel.

  • The 4-Amino Group: Forms a critical hydrogen bond network, often interacting with His90 and Arg513 within the COX-2 side pocket.

  • N-2 Substitution: Bulky groups (e.g., benzyl) at N-2 can enhance fit within the larger COX-2 pocket but abolish activity at the smaller COX-1 site.

Therapeutic Area B: Anticonvulsant Activity[2][3][4]

Comparative Performance

Beyond inflammation, this scaffold modulates neuronal excitability, likely via Na+ channel blockade, similar to hydantoins.

CompoundScreen (MES)Screen (scPTZ)Neurotoxicity (Rotarod)
Phenytoin Highly ActiveInactiveModerate
Sodium Valproate ModerateHighly ActiveLow
6-(4-Cl-phenyl)-pyridazinone Active (Protection) Active Low

Key SAR Differentiator: For anticonvulsant activity, lipophilicity (logP) is the governing factor to ensure Blood-Brain Barrier (BBB) penetration. Electron-withdrawing groups (Cl, F) on the 6-aryl ring significantly enhance potency in Maximal Electroshock (MES) models compared to electron-donating groups.

Detailed SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing the scaffold based on the desired therapeutic target.

SAR_Logic Core 4-Amino-6-Arylpyridazinone Core Target Select Primary Target Core->Target COX2 Target: COX-2 (Inflammation) Target->COX2 CNS Target: CNS (Anticonvulsant) Target->CNS Mod_N2 N-2 Position: Add Bulky Group (Benzyl, Methyl) COX2->Mod_N2 Mod_C6 C-6 Aryl: Add 4-F, 4-OMe, or 4-SO2Me Mod_N2->Mod_C6 Result_COX Outcome: High Selectivity (SI > 300) Reduced Gastric Toxicity Mod_C6->Result_COX Mod_N2_CNS N-2 Position: Keep Unsubstituted or Small Alkyl (Optimize logP for BBB) CNS->Mod_N2_CNS Mod_C6_CNS C-6 Aryl: Add Electron Withdrawing (4-Cl, 4-Br) Mod_N2_CNS->Mod_C6_CNS Result_CNS Outcome: Protection in MES/scPTZ Low Neurotoxicity Mod_C6_CNS->Result_CNS

Caption: Optimization logic for 4-amino-6-arylpyridazinones distinguishing between peripheral (COX-2) and central (CNS) targets.

Experimental Protocols

A. Synthesis: The Nucleophilic Substitution Route

To achieve the specific 4-amino substitution pattern, the most robust method involves the intermediate synthesis of a 4,5-dihalo derivative followed by regioselective amination.

Synthesis_Flow Step1 Friedel-Crafts Acylation (Arene + Succinic Anhydride) Inter1 beta-Aroyl Propionic Acid Step1->Inter1 Step2 Hydrazinolysis (NH2NH2, Reflux) Inter1->Step2 Inter2 6-Aryl-4,5-dihydropyridazin-3(2H)-one Step2->Inter2 Step3 Dehydrogenation/Chlorination (POCl3 / PCl5) Inter2->Step3 Inter3 4,5-Dichloro-6-arylpyridazinone Step3->Inter3 Step4 Nucleophilic Substitution (R-NH2, Ethanol, Reflux) Inter3->Step4 Final 4-Amino-6-Arylpyridazinone Step4->Final

Caption: Synthetic pathway via 4,5-dichloro intermediate allowing regioselective introduction of the 4-amino group.

Protocol Steps:

  • Intermediate Formation: Reflux 6-aryl-pyridazin-3(2H)-one with

    
     and 
    
    
    
    for 4 hours. Pour onto crushed ice. Filter the resulting 4,5-dichloro-6-arylpyridazinone .
  • Amination: Dissolve the dichloro intermediate (10 mmol) in absolute ethanol (30 mL). Add the appropriate amine (20 mmol) (e.g., morpholine, piperidine, or substituted aniline).

  • Reflux: Heat under reflux for 6–12 hours. Monitor progress via TLC (Mobile phase: Benzene:Acetone 8:2).

  • Workup: Concentrate solvent under vacuum. Pour residue into ice water. The solid precipitate is the 4-amino derivative (regioselectivity favors position 4 over 5 due to electronic effects of the carbonyl). Recrystallize from ethanol.

B. Biological Assay: COX-2 Inhibition (In Vitro)

Principle: Colorimetric monitoring of the peroxidase activity of cyclooxygenase.

  • Reagents: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve test compounds in DMSO.

  • Incubation: Incubate ovine COX-2 enzyme with test compounds for 10 minutes at 25°C.

  • Initiation: Add Arachidonic acid and the colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm.

  • Calculation:

    
    
    

References

  • Siddiqui, A. A., et al. (2010). Synthesis and anti-inflammatory activity of some new 4,5-dihydro-6-(substituted phenyl)-3(2H)-pyridazinones.Chemical & Pharmaceutical Bulletin.

    • (General Journal Link for verification)

  • Rathish, I. G., et al. (2012). Synthesis and evaluation of some new 4,6-disubstituted pyridazin-3(2H)-ones as anti-inflammatory and analgesic agents.[2]Bioorganic & Medicinal Chemistry Letters .

  • Rubat, C., et al. (1992).[2] Synthesis and pharmacological evaluation of N-substituted 4,6-diaryl-3-pyridazinones as analgesic and anti-inflammatory agents.Chemical & Pharmaceutical Bulletin .

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.Iranian Journal of Pharmaceutical Research.

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A Comparative Guide to the Validation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one Purity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Novel Therapeutics

In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, a compound with potential therapeutic applications stemming from its pyridazinone core, rigorous analytical validation is paramount.[1] Impurities, whether arising from the synthetic route, degradation, or storage, can introduce toxicity, alter pharmacology, or reduce the stability of the final drug product.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for impurity profiling due to its unparalleled sensitivity and specificity.[3][4] It combines the robust separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, enabling the detection, identification, and quantification of trace-level impurities.[2] This guide provides an in-depth comparison of two powerful LC-MS strategies for the comprehensive purity validation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, grounded in established regulatory frameworks and field-proven expertise. The objective is to equip researchers and drug development professionals with a robust framework for ensuring the integrity of their API.

The Analyte: Physicochemical Profile and Analytical Considerations

Before designing a validation strategy, understanding the analyte is critical.

  • Compound: 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

  • Molecular Formula: C₁₂H₁₃N₃O₂

  • Monoisotopic Mass: 231.1008 g/mol

  • Predicted Properties: The presence of an amine group and a pyridazinone ring suggests the molecule is polar and will likely exhibit good ionization in positive electrospray ionization (ESI) mode. The ethoxyphenyl group adds a degree of hydrophobicity, making it well-suited for reversed-phase chromatography.

The Analytical Challenge: Potential Impurities

A robust analytical method must be capable of separating the API from a range of potential impurities. Based on common synthesis routes for pyridazinones, which often involve the condensation of a ketoacid with hydrazine, we can anticipate several classes of impurities.[3]

Process-Related Impurities:

  • Impurity A: 3-(4-ethoxybenzoyl)propanoic acid: The unreacted ketoacid starting material.

  • Impurity B: 6-(4-ethoxyphenyl)pyridazin-3(2H)-one: The de-aminated precursor.

  • Impurity C: Hydrazine: A highly reactive and potentially genotoxic starting material.

  • Impurity D: Isomeric variants: Positional isomers that may form during synthesis.

Degradation Products: Forced degradation studies, conducted under stress conditions as mandated by ICH guidelines, are essential for identifying potential degradants and establishing the stability-indicating nature of the method.[5][6]

  • Hydrolytic Degradants: Potential cleavage of the amide bond in the pyridazinone ring under acidic or basic conditions.

  • Oxidative Degradants: The amino group and the electron-rich aromatic rings are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

Methodology Comparison: High-Resolution vs. Targeted MS/MS

We will compare two complementary LC-MS approaches:

  • Strategy 1: Reversed-Phase LC with Quadrupole Time-of-Flight (Q-TOF) MS: An exploratory, high-resolution approach ideal for impurity discovery and structural elucidation.

  • Strategy 2: Reversed-Phase LC with Triple Quadrupole (QqQ) MS/MS: A targeted, highly sensitive approach ideal for quantifying known impurities at trace levels.

Strategy 1: High-Resolution Purity Profiling with LC-Q-TOF MS

This strategy leverages the high mass accuracy and resolution of a Q-TOF mass spectrometer to confidently detect and identify both expected and unexpected impurities.[7] High-resolution mass spectrometry (HRMS) provides the ability to distinguish between compounds with very similar masses and allows for the determination of elemental composition, which is invaluable for identifying unknown degradants.[8]

Experimental Protocol: LC-Q-TOF MS

1. Sample Preparation:

  • Prepare a stock solution of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a working solution for analysis by diluting the stock solution to 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Parameters:

  • Column: C18 Reversed-Phase Column (e.g., Zorbax, 2.1 x 100 mm, 3.5 µm). A C18 stationary phase provides excellent retention for moderately polar compounds like our analyte.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 5 µL.

3. Q-TOF Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Acquisition Mode: Full Scan MS (m/z 50-1000) and Auto MS/MS. In Auto MS/MS mode, the instrument automatically selects the most abundant precursor ions from the full scan for fragmentation, providing structural information.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.

Diagram: Predicted Fragmentation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

The following diagram illustrates the likely fragmentation pathways for the parent compound, which is essential for interpreting MS/MS data and identifying related impurities.

fragmentation parent Parent Ion m/z = 232.1080 [C12H14N3O2]+ frag1 Loss of NH3 m/z = 215.0815 parent->frag1 -NH3 frag2 Loss of CO m/z = 204.1131 parent->frag2 -CO frag3 Ethoxyphenyl Cation m/z = 121.0648 parent->frag3 Cleavage frag4 Loss of C2H4 (ethylene) from Ethoxy Group m/z = 193.0658 frag1->frag4 -CO

Caption: Predicted ESI+ fragmentation pathway for the target analyte.

Strategy 2: Targeted Impurity Quantification with LC-QqQ MS/MS

This approach is optimized for sensitivity and is the method of choice when specific, known impurities must be monitored at very low levels (e.g., for potentially genotoxic impurities). By operating in Multiple Reaction Monitoring (MRM) mode, the triple quadrupole mass spectrometer acts as a highly specific filter, monitoring for a specific precursor-to-product ion transition for each analyte.[10] This dramatically reduces chemical noise and enhances the signal-to-noise ratio.

Experimental Protocol: LC-QqQ MS/MS

1. Sample Preparation:

  • As per Strategy 1. If impurity standards are available, prepare a mixed stock solution and create a calibration curve by spiking into the blank matrix.

2. Liquid Chromatography Parameters:

  • The same LC conditions as in Strategy 1 can be used. The goal is to ensure chromatographic separation of isomers, as MRM cannot distinguish between them if they co-elute.

3. QqQ Mass Spectrometry Parameters:

  • Ionization Mode: ESI, Positive.

  • MRM Transitions: Specific precursor/product ion pairs need to be optimized for the parent compound and each known impurity. This is typically done by infusing a pure standard of each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
API 232.1215.15015
Impurity A (Ketoacid)223.1177.15012
Impurity B (De-aminated)217.1189.15020
Causality Behind Experimental Choices
  • Why Reversed-Phase C18? This stationary phase offers a versatile hydrophobic interaction mechanism suitable for the ethoxyphenyl moiety, while still being compatible with the polar nature of the pyridazinone ring and amino group.

  • Why Formic Acid? It provides a source of protons (H+) to facilitate positive mode ionization and typically gives good peak shapes for amine-containing compounds without causing significant ion suppression.

  • Why Gradient Elution? A gradient is essential for a purity method to ensure that impurities with a wide range of polarities, from early-eluting starting materials to late-eluting by-products, are effectively eluted from the column and detected.

Method Validation: A Self-Validating System

A robust analytical method must be validated to prove it is fit for its intended purpose. The validation protocol must adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][11][12]

Diagram: ICH-Compliant Method Validation Workflow

validation_workflow cluster_dev Method Development cluster_val Validation Protocol cluster_rep Reporting dev Develop LC-MS Method (Selectivity, Peak Shape) spec Specificity / Selectivity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob report Final Validation Report rob->report

Caption: Workflow for analytical method validation according to ICH guidelines.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light). The method must be able to separate all degradation products from the main API peak.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, with a correlation coefficient (r²) of >0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same analyst and equipment.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different equipment. The result is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase). This demonstrates the method's reliability for routine use.

Head-to-Head Comparison: Q-TOF vs. QqQ

ParameterLC-Q-TOF MS (Strategy 1)LC-QqQ MS/MS (Strategy 2)Rationale & Justification
Primary Use Case Impurity identification, forced degradation analysis, characterization of unknowns.Routine QC, quantification of known trace-level impurities.Q-TOF excels at discovery; QqQ excels at targeted quantification.
Specificity Very High (based on mass accuracy)Highest (based on specific MRM transition)MRM is considered the most specific MS technique for quantification.
Sensitivity Good to HighExcellentQqQ instruments are optimized for trace-level detection with low chemical noise.
Mass Accuracy Excellent (< 5 ppm)Low (unit resolution)High mass accuracy is the key feature of TOF analyzers, enabling formula determination.
Qualitative Data Rich (Full scan + MS/MS spectra)Limited (Only monitors pre-defined transitions)Q-TOF provides a complete picture of the sample, while QqQ only looks for what you tell it to.
Regulatory Standing Essential for development and characterization.Gold standard for validated quantitative assays.Both are fully accepted by regulatory bodies like the FDA and EMA for their respective purposes.[6]

Conclusion

The validation of purity for a novel API such as 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a multi-faceted process that demands a strategic application of advanced analytical technology. There is no single "best" method; rather, the optimal approach is a complementary one.

The LC-Q-TOF MS strategy is indispensable during the development phase. Its power lies in its ability to perform untargeted analysis, confidently identifying process impurities and elucidating the structures of unknown degradation products from forced degradation studies. This provides a comprehensive understanding of the molecule's stability and impurity profile.

Once the impurity profile is established and specific impurities are identified for routine monitoring, the LC-QqQ MS/MS strategy becomes the workhorse for quality control. Its superior sensitivity and specificity in MRM mode ensure that critical impurities can be reliably quantified at or below required reporting thresholds, guaranteeing the safety and consistency of every batch.

By employing these two strategies in concert and adhering to the rigorous validation framework outlined by ICH guidelines, drug developers can build a self-validating system that ensures the purity, safety, and efficacy of their therapeutic candidates, paving the way for successful regulatory submission and clinical application.

References

  • Longdom Publishing. High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences.
  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note.
  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. Available from: [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
  • Russo, C., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(4), 1827. Available from: [Link]

  • MDPI. Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. MDPI. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. FDA. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Barden, A. T., et al. (2012). Stability-indicating RP-LC method for the determination of vildagliptin and mass spectrometry detection for a main degradation product. Journal of Chromatographic Science, 50(5), 426-32. Available from: [Link]

  • Patel, K., et al. (2017). Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. The Journal of Pediatric Pharmacology and Therapeutics, 26(4), 395-404. Available from: [Link]

  • Soliman, F. S. G., et al. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available from: [Link]

  • Bhardwaj, S. K., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 361-372. Available from: [Link]

  • Di, B., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10). Available from: [Link]

  • Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(30), 19373-19391. Available from: [Link]

  • Bhimanadhuni, C. N., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-93. Available from: [Link]

  • Patel, R. M. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(3), 209-213. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available from: [Link]

  • Cattaneo, F., et al. Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. Available from: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents.
  • Google Patents. US4346221A - Preparation of 4-amino-6-(pyridinyl)-3(2H). Google Patents.
  • Varma, D. S., et al. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. Available from: [Link]

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A Comparative Guide to Pyridazinone Analogs as FABP4 Inhibitors: IC50 Values and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of pyridazinone-based analogs as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). It is intended for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, oncology, and medicinal chemistry. We will delve into the inhibitory potencies (IC50 values) of various pyridazinone derivatives, explore their structure-activity relationships (SAR), and provide a detailed experimental protocol for assessing FABP4 inhibition.

The Critical Role of FABP4 in Disease and as a Therapeutic Target

Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a pivotal role in intracellular fatty acid trafficking, lipid storage, and signaling pathways.[2][3] Dysregulation of FABP4 has been strongly implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis.[1][4][5] FABP4's involvement in metaflammation, a chronic low-grade inflammation driven by metabolic dysfunction, further underscores its therapeutic potential.[1][4] Moreover, emerging evidence highlights the role of FABP4 in promoting cancer cell proliferation and metastasis, making it an attractive target for oncology drug discovery.[6][7] The development of potent and selective FABP4 inhibitors is therefore a significant area of research aimed at addressing these widespread and debilitating diseases.[6][7]

Pyridazinone Scaffolds: A Promising Avenue for FABP4 Inhibition

Recently, the pyridazinone scaffold has emerged as a novel and promising framework for the design of potent FABP4 inhibitors.[6][7][8] This heterocyclic core offers synthetic tractability and allows for diverse substitutions to optimize binding affinity and selectivity for the FABP4 ligand-binding pocket.[6][7]

Comparative Analysis of Pyridazinone Analogs: IC50 Values

A recent study by Crocetti et al. (2022) and a subsequent optimization by Floresta et al. (2023) have provided valuable data on the inhibitory activity of a series of 4-amino and 4-ureido pyridazinone-based analogs against human FABP4.[6][9][10] The half-maximal inhibitory concentration (IC50) values for key compounds from these studies are summarized in the table below. The IC50 values were determined using a fluorescence-based displacement assay.

Compound IDCore ScaffoldR Group SubstitutionIC50 (µM)Reference
25a 4-amino-pyridazin-3(2H)-one2-(4-chlorophenyl)acetyl2.97 ± 0.26[6]
4b 4-amino-pyridazin-3(2H)-one2-phenylacetyl8.27 ± 0.20[6]
30b 4-ureido-pyridazin-3(2H)-oneN'-(4-chlorophenyl)23.18 ± 0.52[6]
22 4-amino-pyridazin-3(2H)-one2-(4-methoxyphenyl)acetyl15.23 ± 0.76[6]
14e 4-amino-pyridazin-3(2H)-one2-(4-(trifluoromethyl)phenyl)acetyl1.57 [9][10]
Arachidonic Acid N/A (Endogenous Ligand)N/A3.42 ± 0.54[6]

Key Observations:

  • The 4-amino-pyridazin-3(2H)-one scaffold generally demonstrates greater potency compared to the 4-ureido-pyridazin-3(2H)-one scaffold (e.g., compare 25a and 30b ).

  • Substitution at the amino group with an acetyl moiety bearing an aromatic ring is crucial for activity.

  • The nature of the substituent on the phenyl ring significantly influences the IC50 value. A chloro-substitution (25a ) enhances potency compared to an unsubstituted phenyl ring (4b ) or a methoxy group (22 ).

  • Further optimization by introducing a trifluoromethyl group at the para-position of the phenyl ring (14e ) resulted in the most potent analog identified to date, with an IC50 value of 1.57 µM, surpassing the potency of the reference compound 25a and the endogenous ligand, arachidonic acid.[9][10]

Structure-Activity Relationship (SAR) Insights

The data suggests that the pyridazinone core acts as a key anchoring element within the FABP4 binding pocket. The 4-amino group and the attached side chain are critical for establishing interactions that determine inhibitory potency.

SAR_Insights cluster_scaffold Pyridazinone Core cluster_substitutions Key Substitution Points cluster_activity Inhibitory Activity scaffold Pyridazinone Scaffold amino 4-Amino Group (Potency Enhancing) scaffold->amino Anchors in Binding Pocket r_group R-Group Substitution (Fine-tunes Potency) amino->r_group Provides Vector for Side Chain high_potency High Potency (Low µM IC50) r_group->high_potency Key Interactions (e.g., H-bonds, hydrophobic)

Experimental Protocol: FABP4 Inhibition Assay

This protocol outlines a fluorescence-based displacement assay to determine the IC50 values of test compounds against FABP4. This method is based on the principle that a fluorescent probe bound to FABP4 will be displaced by a competing ligand, resulting in a decrease in fluorescence intensity. A commercially available kit from Cayman Chemical provides a similar methodology.[11][12]

Materials:

  • Human recombinant FABP4 protein

  • Fluorescent probe (e.g., ADIFAB2 or a similar commercially available probe)

  • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Test compounds (pyridazinone analogs)

  • Positive control (e.g., Arachidonic acid or a known FABP4 inhibitor like BMS309403)[13][14][15]

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in the specified order:

      • Assay Buffer

      • FABP4 protein solution (to achieve a final concentration in the low nM range, to be optimized)

      • Fluorescent probe solution (at a concentration near its Kd for FABP4)

    • Mix gently by pipetting.

  • Compound Addition:

    • Add the serially diluted test compounds or positive control to the appropriate wells.

    • For control wells, add the same volume of vehicle (Assay Buffer with the same percentage of DMSO as the compound wells).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for ADIFAB2, excitation ~385 nm, emission ~505 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without FABP4).

    • Normalize the data by setting the fluorescence of the vehicle control as 100% and the fluorescence of a well with a saturating concentration of a known inhibitor as 0%.

    • Plot the normalized fluorescence intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

assay_workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep add_compounds Add Test Compounds and Controls compound_prep->add_compounds assay_setup Set up Assay Plate: Buffer, FABP4, Fluorescent Probe assay_setup->add_compounds incubate Incubate at Room Temperature add_compounds->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze_data Analyze Data and Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Conclusion and Future Directions

The pyridazinone scaffold represents a valuable starting point for the development of novel and potent FABP4 inhibitors. The initial exploration of 4-amino and 4-ureido pyridazinone analogs has yielded compounds with low micromolar activity and provided crucial insights into their structure-activity relationships. The optimized analog, 14e , with an IC50 of 1.57 µM, serves as a strong lead for further development.[9][10]

Future efforts should focus on:

  • Improving Potency and Selectivity: Further modifications to the R-group substitution could lead to inhibitors with sub-micromolar or even nanomolar potency. It will also be crucial to assess the selectivity of these compounds against other FABP isoforms.

  • Pharmacokinetic Profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • In Vivo Efficacy Studies: The most promising candidates should be advanced to in vivo models of metabolic disease or cancer to validate their therapeutic potential.

This guide provides a solid foundation for researchers interested in pursuing the development of pyridazinone-based FABP4 inhibitors. The comparative data and detailed protocols presented herein should facilitate the rational design and evaluation of the next generation of these promising therapeutic agents.

References

  • Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]

  • Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 26(3), 216–230. [Link]

  • Al-Qahtani, A. A., Al-Mansoob, M., Al-Maatouq, M. A., Al-Ghamdi, A. K., & Al-Hakami, A. M. (2023). Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study. Medicina, 59(6), 1146. [Link]

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature reviews. Drug discovery, 7(6), 489–503. [Link]

  • Lee, M. Y., & Lee, Y. M. (2021). A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update. International Journal of Molecular Sciences, 22(16), 8821. [Link]

  • Hotamisligil, G. S., & Bernlohr, D. A. (2015). Metabolic functions of FABPs--mechanisms and therapeutic implications. Nature reviews. Endocrinology, 11(10), 592–605. [Link]

  • Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19. [Link]

  • Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., & Cilibrizzi, A. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]

  • Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]

  • ResearchGate. (2023). Measured IC50 values for selected compounds. [Link]

  • Zhang, J., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2954-2970. [Link]

  • Spite, M., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]

  • Burri, R. R., et al. (2014). Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing. Journal of biomolecular screening, 19(3), 386–395. [Link]

  • ResearchGate. (n.d.). Comparison of the Inhibitory Activity of the. Retrieved February 14, 2026, from [Link]

  • Park, J., et al. (2021). Inhibition of Fatty Acid-Binding Protein 4 Limits High-Fat-Diet-Associated Prostate Tumorigenesis and Progression in TRAMP Mice. Cancers, 13(21), 5396. [Link]

  • Li, Y., et al. (2020). Pharmacological Inhibition of Fatty Acid-Binding Protein 4 (FABP4) Protects Against Rhabdomyolysis-Induced Acute Kidney Injury. Frontiers in pharmacology, 11, 584. [Link]

Sources

bioisosteres of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioisosteric Optimization of the 4-Amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one Scaffold

Executive Summary: The Structural Mandate

The molecule 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one represents a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Historically, this scaffold served as the core for Emivirine (MKC-442) , a clinical candidate that ultimately failed due to metabolic instability (CYP450 degradation) and suboptimal potency against resistant viral strains (specifically the Y181C mutation).

This guide does not merely list alternatives; it dissects the causality of failure in the parent scaffold and proposes three specific bioisosteric strategies to restore potency and metabolic stability. We will compare the parent pyridazinone against Pyrimidinone (HEPT) analogs and Thioether-linked bioisosteres, supported by experimental protocols and comparative data.

Pharmacophore & Failure Analysis

To design a better molecule, we must first understand how the parent binds and where it fails. The parent molecule functions as a "Butterfly" mimetic within the HIV-1 RT allosteric pocket.

  • The Head (Pyridazinone Ring): Forms hydrogen bonds with the backbone of Lys101.

  • The Wing (4-Ethoxyphenyl): Engages in

    
     stacking with Tyr181 and Tyr188.
    
  • The Liability: The C-5 position is unsubstituted, leading to poor hydrophobic fill of the Val179 pocket. Furthermore, the direct biaryl bond allows for free rotation that incurs an entropic penalty upon binding.

Diagram 1: NNRTI Pharmacophore & Bioisosteric Strategy

G Parent Parent Scaffold (Pyridazinone Core) Target HIV-1 RT Pocket (Allosteric Site) Parent->Target H-Bond (Lys101) Pi-Stack (Tyr181) Bio_A Bioisostere A: Pyrimidinone (HEPT/TNK-651) Strategy: Ring Switch Parent->Bio_A N-1 Alkylation C-5 Substitution Bio_B Bioisostere B: Thio-Linker (S-DABO/Pyridazinylthio) Strategy: Linker Flexibility Parent->Bio_B Insert Sulfur Atom Bio_A->Target Improved Val179 Contact (Steric Fill) Bio_B->Target Adaptive Conformation (Resistant to Y181C)

Caption: Bioisosteric evolution from the parent pyridazinone to high-affinity pyrimidinone and thio-linker analogs targeting the HIV-1 RT pocket.

Comparative Bioisostere Analysis

We compare the Parent Scaffold against two validated bioisosteric classes.

Candidate A: The Ring Bioisostere (Pyrimidinone / HEPT Series)
  • Structure: 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (TNK-651 analog).

  • Rationale: Replacing the pyridazinone (N-N bond) with a pyrimidinone (N-C-N) alters the electron density and H-bond donor/acceptor profile. Crucially, this scaffold allows for easy substitution at the N-1 (benzyloxymethyl) and C-5 (isopropyl) positions.

  • Mechanism: The C-5 isopropyl group (absent in the parent) locks the molecule into a bioactive conformation, reducing the entropic cost of binding.

Candidate B: The Linker Bioisostere (Pyridazinylthioacetamides)
  • Structure: 6-(4-ethoxyphenylthio)pyridazin-3(2H)-one derivatives.

  • Rationale: Inserting a sulfur atom (thioether) between the pyridazinone ring and the phenyl ring.

  • Mechanism: The sulfur atom acts as a "hinge," allowing the molecule to wiggle ("wiggling" hypothesis) and maintain binding even when the binding pocket mutates (e.g., K103N or Y181C mutations).

Comparative Performance Data

The following data synthesizes structure-activity relationships (SAR) from key studies (Tanaka et al., Song et al.) comparing the core scaffold to its bioisosteres.

FeatureParent Scaffold (Pyridazinone)Bioisostere A (Pyrimidinone/HEPT)Bioisostere B (Thio-Linker/DAPD)
Core Structure 4-amino-6-aryl-pyridazinone5-alkyl-6-benzyl-uracilAryl-thio-pyridazinone
IC50 (WT HIV-1) 0.5 - 2.0 µM0.034 µM 0.046 µM
EC50 (MT-4 Cells) > 1.0 µM0.015 µM0.040 µM
CC50 (Cytotoxicity) > 100 µM> 100 µM99.9 µM
Selectivity Index (SI) ~100> 6,000 ~2,100
Resistance Profile Poor (Fails Y181C)Moderate (Active vs K103N)Excellent (Active vs Y181C)
Metabolic Stability Low (Rapid N-dealkylation)High (C-5 blocking)Moderate

Key Insight: The Parent Scaffold is essentially inactive as a drug without N-1 alkylation. Bioisostere A (HEPT/Emivirine class) offers superior potency but suffers from resistance issues. Bioisostere B (Thio-linker) provides the best balance of potency against resistant strains due to the flexible linker.

Experimental Protocols

To validate these bioisosteres in your own lab, follow these self-validating protocols.

Workflow Diagram: Synthesis & Evaluation

Experiment cluster_synth Synthesis Phase cluster_bio Biological Assay S1 Precursor Synthesis (Friedel-Crafts / Condensation) S2 Cyclization (Hydrazine vs Urea) S1->S2 S3 Coupling (Suzuki vs S-Alkylation) S2->S3 B1 RT Inhibition Assay (Enzymatic) S3->B1 B2 MT-4 Cell Culture (Antiviral EC50) B1->B2

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Protocol A: Synthesis of the Pyridazinone Core (Parent & Thio-Analogs)
  • Objective: Synthesize 6-substituted pyridazin-3(2H)-ones.

  • Reagents: Friedel-Crafts precursors, Hydrazine hydrate.

  • Acylation: React the appropriate aromatic precursor (e.g., phenetole for the parent, or thiophenol for the linker analog) with succinic anhydride under Friedel-Crafts conditions (AlCl3, DCM) to yield the

    
    -keto acid.
    
  • Cyclization: Reflux the

    
    -keto acid with hydrazine hydrate (NH2NH2·H2O) in ethanol for 4–6 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The disappearance of the acid spot indicates cyclization.

  • Dehydrogenation: Treat the 4,5-dihydro intermediate with Sodium m-nitrobenzenesulfonate (basic media) to yield the fully aromatic pyridazinone.

Protocol B: HIV-1 RT Inhibition Assay (Enzymatic)
  • Objective: Determine IC50 values.

  • Reagents: Recombinant HIV-1 RT, Poly(rA)·oligo(dT) template/primer, [3H]-dTTP.

  • Preparation: Dilute compounds in DMSO (serial dilutions).

  • Incubation: Mix RT enzyme, template/primer, and compound in reaction buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl2). Incubate at 37°C for 30 min.

  • Initiation: Add [3H]-dTTP to start the polymerization. Incubate for 60 min.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Quantification: Filter precipitates through GF/C filters and count radioactivity (scintillation).

    • Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] × 100.

References

  • Song, Y., et al. (2013).[1] "Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach."[1][2] MedChemComm, 4, 810-816.

  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry, 34(12), 349-357.

  • Miyasaka, T., et al. (1989). "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry, 32(12), 2507-2509.

  • Zhan, P., et al. (2013).[1] "Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry, 21(13), 3741-3748.

Sources

Safety Operating Guide

A Researcher's Guide to Handling 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one: A Focus on Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound of interest in drug discovery and development, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the use of personal protective equipment (PPE), safe operational procedures, and proper disposal methods. The recommendations are grounded in established safety principles for handling related chemical structures, such as pyridazinone derivatives and aromatic amines.

Hazard Assessment: A Precautionary Approach

While a comprehensive safety data sheet (SDS) for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is not widely available, an analysis of its constituent chemical moieties necessitates a cautious approach. The pyridazinone core structure can be associated with skin, eye, and respiratory irritation[1]. Similarly, aromatic amines, a general class to which this compound belongs, can be toxic and may have other long-term health effects[2]. Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation[1][3][4]. Some related compounds have been shown to be toxic upon ingestion, skin contact, or inhalation[5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the recommended PPE for handling 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

PPE Category Item Specifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldAt a minimum, safety glasses with side shields are mandatory. When there is a risk of splashing, a face shield should be worn over the safety glasses.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a range of chemicals.[6] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical is suspected.[6][7] For tasks with a higher risk of exposure, double gloving is recommended.[6][7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[6] Clothing worn underneath should ideally be made of natural fibers like cotton.[6]
Foot Protection Closed-toe ShoesShoes that completely cover the foot are required in the laboratory.[6] Open-toed shoes, sandals, or perforated footwear are not permitted.[6]
Respiratory Protection RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] If there is a potential for generating dust, a respirator (e.g., an N95 or higher) should be worn.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow diagram and detailed steps outline the best practices for handling 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean & Unclutter Work Area check_hood Verify Fume Hood Functionality prep_area->check_hood inspect_ppe Inspect & Don PPE check_hood->inspect_ppe handle_in_hood Work Within Fume Hood inspect_ppe->handle_in_hood avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust no_eat_drink No Eating, Drinking, or Smoking avoid_dust->no_eat_drink wash_hands Wash Hands & Exposed Skin no_eat_drink->wash_hands decontaminate Decontaminate Surfaces & Equipment wash_hands->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste

Caption: Workflow for the safe handling of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.

Detailed Steps:

  • Preparation:

    • Ensure your workspace is clean and free of unnecessary items.[6]

    • Confirm that the chemical fume hood is operational.[6]

    • Carefully inspect all PPE for defects and don it correctly.[6]

  • Handling:

    • To prevent the formation of dust, handle the solid compound with care.[4][10]

    • Prohibit eating, drinking, and smoking in the laboratory area.[3][10]

  • Post-Handling:

    • After handling the compound, wash your hands and any other exposed skin thoroughly with soap and water.[6]

    • Decontaminate all work surfaces and equipment used during the procedure.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

DisposalDecisionTree start Waste Generated (Chemical or Contaminated Material) is_chemical Is it the chemical itself or contaminated material? start->is_chemical container Place in a labeled, sealed, chemically compatible hazardous waste container. is_chemical->container Yes no_drain Do NOT dispose of down the drain. is_chemical->no_drain label_info Label with: 'Hazardous Waste' Full Chemical Name Primary Hazards Date container->label_info storage Store in a designated satellite accumulation area. label_info->storage disposal_facility Arrange for pickup by an approved hazardous waste disposal facility. storage->disposal_facility

Caption: Decision tree for the proper disposal of chemical waste.

Disposal Protocol:

  • Waste Segregation: All materials contaminated with 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, including the compound itself, must be treated as hazardous waste.[8][10][11]

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[8][10]

  • No Drain Disposal: Under no circumstances should this chemical or its waste be poured down the drain.[8]

  • Regulatory Compliance: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10]

Emergency Procedures: Be Prepared

In the event of an accidental spill or exposure, a swift and informed response is crucial.

  • Spills: For a solid spill, gently moisten the material to prevent dust from becoming airborne before carefully collecting it.[2] Use an inert absorbent material for solutions.[8] Ensure the area is well-ventilated.[4]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[3]

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.[12]

    • Inhalation: Move the affected individual to an area with fresh air.[3][10]

    • Ingestion: Rinse the mouth with water.[10]

  • Seek Medical Attention: In all cases of exposure or if you feel unwell after handling the compound, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.[10]

By integrating these safety protocols into your laboratory workflow, you can handle 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one with confidence, ensuring a safe and productive research environment.

References

  • BASF. (2026, February 11).
  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • BASF. (2025, January 27).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, November 6).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • Unknown. (n.d.).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Unknown. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemicalBook. (2023, April 29).
  • Benchchem. (n.d.).
  • Carl ROTH. (n.d.).
  • New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet.

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.